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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,6-Lutidine-¹⁵N: A Senior Application Scientist's Perspective

Introduction: The Strategic Value of Stable Isotope Labeling in Advanced Research In the landscape of modern drug discovery, proteomics, and mechanistic organic chemistry, the demand for analytical precision is absolute....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Stable Isotope Labeling in Advanced Research

In the landscape of modern drug discovery, proteomics, and mechanistic organic chemistry, the demand for analytical precision is absolute. Standard analytical methods often fall short when faced with the complexities of biological matrices or intricate reaction pathways. This is where stable isotope labeling (SIL) emerges as a transformative strategy. By replacing an atom in a molecule with its heavier, non-radioactive isotope, we create a chemical twin that is physically distinguishable by mass-sensitive and nuclear-spin-sensitive instruments.

Among the most powerful isotopes for this purpose is Nitrogen-15 (¹⁵N). Unlike the abundant and quadrupolar ¹⁴N nucleus, ¹⁵N possesses a nuclear spin of ½, a property that makes it ideal for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, yielding sharp signals and enabling the detailed structural elucidation of nitrogen-containing compounds.[1] This guide focuses on a particularly valuable ¹⁵N-labeled molecule: 2,6-Lutidine-¹⁵N . Unlabeled 2,6-lutidine is widely used in organic synthesis as a sterically hindered, non-nucleophilic base.[2] Its ¹⁵N-labeled isotopolog, however, transcends this role, becoming a sophisticated probe for advanced analytical applications, from clarifying reaction mechanisms to serving as a gold-standard internal standard in quantitative bioanalysis.[3][4]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,6-Lutidine-¹⁵N, grounded in both theoretical principles and field-proven applications.

Part 1: Core Physicochemical Identity and Synthesis

Accurate identification is the bedrock of scientific integrity. 2,6-Lutidine-¹⁵N is defined by a unique set of identifiers that distinguish it from its unlabeled counterpart and other isomers.

Key Identifiers and Properties

The introduction of a ¹⁵N atom results in a precise mass shift, which is the fundamental principle behind its use in mass spectrometry.

PropertyValueSource
Chemical Name 2,6-Dimethylpyridine-¹⁵N[5][6]
Synonyms α,α′-Dimethylpyridine-¹⁵N; α,α′-Lutidine-¹⁵N[5][6]
CAS Number 1330198-31-6 [5][6][7]
Molecular Formula C₇H₉¹⁵N[5][7]
Molecular Weight 108.15 g/mol [5][7]
Unlabeled MW 107.15 g/mol [2]
Mass Difference +1.00 Da-
Isotopic Purity Typically >98%(Assumed)
Appearance Colorless oily liquid[2]
Principles of Synthesis and Isotopic Incorporation

The synthesis of unlabeled 2,6-lutidine is typically achieved industrially via a condensation reaction involving formaldehyde, acetone, and ammonia.[8] However, incorporating the ¹⁵N isotope requires a more specialized approach. While a de novo synthesis starting from a ¹⁵N-labeled ammonia source is possible, modern methods for labeling existing pyridine rings offer greater flexibility, particularly for complex molecules.

A state-of-the-art strategy involves a ring-opening and ring-closing sequence. This process allows for the direct exchange of the ¹⁴N atom within a pre-formed pyridine ring for a ¹⁵N atom.

  • Activation & Ring Opening : The pyridine nitrogen is activated, making the ring susceptible to nucleophilic attack. This leads to the formation of a linear Zincke imine intermediate.

  • Nitrogen Exchange & Ring Closure : The intermediate is then treated with a ¹⁵N source, such as ¹⁵NH₄Cl. The labeled nitrogen displaces the original nitrogen and subsequent cyclization regenerates the aromatic pyridine ring, now containing the ¹⁵N isotope with high efficiency (>95% incorporation is common).[9]

This late-stage labeling technique is invaluable as it allows for the isotopic labeling of complex, drug-like molecules without having to redesign a multi-step synthesis from scratch.[3][9]

synthesis_workflow cluster_start Starting Materials cluster_process Labeling Process cluster_end Final Product 26Lutidine 2,6-Lutidine (¹⁴N) Activation Activation & Ring Opening 26Lutidine->Activation Step 1 NH4Cl ¹⁵NH₄Cl (¹⁵N Source) Exchange ¹⁵N Exchange & Ring Closure NH4Cl->Exchange Zincke Zincke Imine Intermediate Activation->Zincke Zincke->Exchange Step 2 Product 2,6-Lutidine-¹⁵N Exchange->Product

General workflow for ¹⁵N-labeling of pyridines.

Part 2: Advanced Applications in Research & Development

The true value of 2,6-Lutidine-¹⁵N lies in its application. The presence of the ¹⁵N atom unlocks advanced analytical capabilities in both NMR spectroscopy and mass spectrometry.

High-Resolution NMR Spectroscopy

Nitrogen-15 NMR is a powerful, albeit less common, technique for investigating nitrogen-containing heterocycles.[1] The incorporation of a ¹⁵N label dramatically enhances its utility.

  • Structural Verification : The measurement of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants provides unambiguous, through-bond connectivity information. This can be critical for distinguishing between isomers or confirming the site of a chemical modification, a task that can be difficult with standard ¹H and ¹³C NMR methods alone, especially in poly-nitrogenous systems.[10][11]

  • Mechanistic Studies : ¹⁵N NMR is highly sensitive to the chemical environment of the nitrogen atom. This makes it an excellent tool for studying tautomeric equilibria in heteroaromatic systems, where the ¹⁵N chemical shift can change dramatically between different forms.[1]

  • Drug Discovery : In fragment-based drug discovery (FBDD), target-observed NMR is a primary screening method. By using a ¹⁵N-labeled protein, researchers can monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra upon the addition of small molecule fragments. This identifies which fragments bind to the target protein and provides information about the binding site, guiding the development of higher-affinity leads.[12]

Gold-Standard Quantitative Bioanalysis via LC-MS/MS

Perhaps the most widespread and critical application of 2,6-Lutidine-¹⁵N is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Challenge: Accurately measuring the concentration of a drug or metabolite in a complex biological matrix like blood plasma is fraught with challenges. Sample preparation steps (e.g., protein precipitation, extraction) can have variable efficiency, and matrix components can interfere with the instrument's signal (a phenomenon known as the "matrix effect").[4]

The Solution: A SIL-IS is the ideal solution. It is added to a sample at a known concentration at the very beginning of the workflow. Because 2,6-Lutidine-¹⁵N is chemically identical to its unlabeled counterpart, it behaves identically during every step of extraction, chromatography, and ionization. However, the mass spectrometer can distinguish it due to its higher mass.

The Causality: Any sample loss or signal suppression/enhancement that affects the target analyte will affect the SIL-IS to the exact same degree. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out. This provides a highly accurate and precise measurement of the analyte's true concentration, a result that is impossible to achieve with a non-isotope-labeled internal standard.[4][13] This self-validating system is the cornerstone of modern quantitative bioanalysis in pharmaceutical development.

Part 3: Field-Proven Experimental Protocol

This section provides a detailed methodology for the use of 2,6-Lutidine-¹⁵N as an internal standard for the quantification of unlabeled 2,6-lutidine in human plasma. This protocol represents a self-validating system, as the SIL-IS ensures accuracy across variable sample matrices.

Objective

To accurately determine the concentration of 2,6-lutidine in human plasma samples using an LC-MS/MS method with 2,6-Lutidine-¹⁵N as the internal standard.

Materials & Reagents
  • Analyte: 2,6-Lutidine (≥99.0% purity)

  • Internal Standard (IS): 2,6-Lutidine-¹⁵N (≥98% isotopic purity)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagent: Formic Acid (FA)

  • Matrix: Blank human plasma (K₂EDTA anticoagulant)

  • Equipment: Calibrated pipettes, vortex mixer, centrifuge, autosampler vials, HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

Step-by-Step Methodology
  • Preparation of Stock Solutions (Causality: To create concentrated, accurate starting points for all subsequent dilutions)

    • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 2,6-lutidine and dissolve in 10.0 mL of MeOH.

    • IS Stock (1 mg/mL): Accurately weigh ~1 mg of 2,6-Lutidine-¹⁵N and dissolve in 1.0 mL of MeOH.

    • Expertise Note: Methanol is chosen for its ability to readily dissolve the analyte and its compatibility with the protein precipitation step.

  • Preparation of Working Solutions

    • Analyte Spiking Solutions: Serially dilute the Analyte Stock with 50:50 ACN:H₂O to create a series of working solutions for calibration curve standards (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).

    • IS Working Solution (100 ng/mL): Dilute the IS Stock with ACN. This solution will be used for protein precipitation.

    • Trustworthiness: Using a separate solvent (ACN) for the IS working solution standardizes the protein precipitation process. The concentration is chosen to provide a strong, stable signal in the mass spectrometer.

  • Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

    • CC Standards: Spike 95 µL aliquots of blank plasma with 5 µL of the appropriate analyte spiking solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner, but from a separate weighing of the analyte stock solution to ensure unbiased validation.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of each sample (CC, QC, or unknown study sample), add 300 µL of the IS Working Solution (100 ng/mL in ACN).

    • Causality: This single step simultaneously adds the internal standard and precipitates plasma proteins. The 3:1 ratio of ACN to plasma is a robust choice for efficient protein removal.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 g for 10 minutes at 4°C. Expertise Note: Cold centrifugation ensures a compact protein pellet.

    • Carefully transfer ~200 µL of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis

    • LC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% FA

      • Mobile Phase B: ACN + 0.1% FA

      • Gradient: 5% B to 95% B over 3 minutes

      • Flow Rate: 0.4 mL/min

    • MS/MS Conditions (Example - Positive ESI):

      • Analyte (2,6-Lutidine): Q1 (m/z) 108.1 → Q3 (m/z) 93.1

      • IS (2,6-Lutidine-¹⁵N): Q1 (m/z) 109.1 → Q3 (m/z) 94.1

    • Trustworthiness: The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The transitions correspond to the precursor ion [M+H]⁺ and a characteristic product ion (loss of a methyl radical).

  • Data Processing

    • Integrate the chromatographic peaks for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample (Unknown, CC, or QC) PPT Add 300 µL ACN with 100 ng/mL ¹⁵N-IS Plasma->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spec (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

LC-MS/MS quantitative workflow using a SIL-IS.

Conclusion

2,6-Lutidine-¹⁵N is far more than a simple isotopolog of a common laboratory reagent. It is a precision tool that empowers researchers to conduct experiments with a higher degree of confidence and accuracy. Its application in NMR spectroscopy provides unambiguous structural insights, while its role as a stable isotope-labeled internal standard in LC-MS/MS represents the gold standard for quantitative bioanalysis in regulated environments. By understanding the principles behind its synthesis and the causality driving its application, scientists in drug development and related fields can leverage 2,6-Lutidine-¹⁵N to generate robust, reliable, and defensible data, accelerating the pace of discovery and innovation.

References

  • Khuzeeva, A. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

  • 2,6-Lutidine-15N | CAS No: 1330198-31-6. (n.d.). Pharmaffiliates. [Link]

  • Wikipedia contributors. (2023). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Shcherbakov, D. N., et al. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry. [Link]

  • McDowell, C. A., et al. (1998). 15N Chemical Shift Principal Values in Nitrogen Heterocycles. The Journal of Physical Chemistry A. [Link]

  • PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2024). 2,6-Lutidine. Wikipedia. [Link]

  • Wawer, I. (2002). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link]

  • NIST. (n.d.). 2,6-Lutidine. NIST Chemistry WebBook. [Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck & Co.[Link]

  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. BNALYSIS. [Link]

  • Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Lutidine (CAS 108-48-5). [Link]

  • The Good Scents Company. (n.d.). 2,6-lutidine. [Link]

  • Selli, E., et al. (1998). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Journal of the Chemical Society, Faraday Transactions. [Link]

  • ExSyn. (2022). In focus: 2,6-Lutidine. [Link]

  • Dow, M., et al. (2022). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Internal standard – Knowledge and References. [Link]

  • Wang, X. A., & Altabet, M. A. (2021). Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. Analytical Chemistry. [Link]

  • Liu, B., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. [Link]

Sources

Exploratory

Synthesis and Preparation of 2,6-Lutidine-15N: A Technical Guide to Isotopic Pyridine Labeling

Executive Summary The incorporation of nitrogen-15 ( 15N ) into heteroaromatic scaffolds is a critical enabler for advanced biomolecular NMR, mechanistic tracing, and magnetic resonance hyperpolarization. Among substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of nitrogen-15 ( 15N ) into heteroaromatic scaffolds is a critical enabler for advanced biomolecular NMR, mechanistic tracing, and magnetic resonance hyperpolarization. Among substituted pyridines, 2,6-lutidine-15N (2,6-dimethylpyridine- 15N ) occupies a privileged position. With a pKa​ of ~6.6, its protonation state transitions sharply near physiological pH, making it a prime candidate for in vivo pH sensing via SABRE-SHEATH (Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) hyperpolarization [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the chemical causality behind two distinct synthetic paradigms: the Classical De Novo Pyrylium Condensation and the cutting-edge Direct Skeletal Editing (Atom Transmutation) . Every protocol detailed herein is designed as a self-validating system to ensure maximum isotopic fidelity and chemical yield.

The Chemical Logic of 15N Isotopic Labeling

Synthesizing 15N -labeled pyridines presents a unique thermodynamic challenge. The highly stable aromatic π -system of the pyridine ring resists direct isotopic exchange under standard conditions. Consequently, researchers must either build the ring from acyclic precursors (de novo synthesis) or forcefully disrupt the aromaticity of an existing ring to swap the nitrogen atom (skeletal editing).

For 2,6-lutidine, the symmetric methyl groups at the C2 and C6 positions provide significant steric shielding. While this shielding complicates direct functionalization, it dictates highly predictable regioselectivity during ring-opening and ring-closing sequences, which we exploit in both synthetic pathways.

Pathway I: De Novo Synthesis via Pyrylium Condensation

The classical, highly scalable approach to 2,6-lutidine- 15N relies on the condensation of 2,6-dimethylpyrylium salts with 15N -labeled ammonia.

Mechanistic Causality

Pyrylium cations are highly electrophilic due to the formal positive charge on the oxygen atom. We specifically utilize 2,6-dimethylpyrylium tetrafluoroborate because the BF4−​ counterion is strictly non-nucleophilic, preventing competitive side reactions[2]. When exposed to 15NH3​ (generated in situ from 15NH4​Cl and a mild base), the nucleophile attacks the α -carbon. The oxygen-containing ring opens to form a 1,5-enedione intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the highly stable 15N -pyridine ring.

Pyrylium A 2,6-Dimethylpyrylium Tetrafluoroborate B 15NH4Cl + Base (In Situ 15NH3) A->B Electrophilic Activation C 1,5-Enedione Intermediate B->C Nucleophilic Attack & Ring Opening D 2,6-Lutidine-15N C->D Cyclization (-H2O)

Caption: Workflow of de novo 2,6-lutidine-15N synthesis via pyrylium condensation.

Step-by-Step Protocol: Pyrylium Condensation
  • Preparation of the Isotope Buffer: In a flame-dried 250 mL round-bottom flask, dissolve 1.05 equivalents of 15NH4​Cl (99% 15N enrichment) and 1.2 equivalents of anhydrous sodium acetate (NaOAc) in a 1:1 mixture of absolute ethanol and deionized water.

    • Causality: NaOAc acts as a mild base to liberate 15NH3​ without raising the pH to a level where the pyrylium salt would undergo deleterious hydroxide-mediated degradation.

  • Electrophile Addition: Slowly add 1.0 equivalent of 2,6-dimethylpyrylium tetrafluoroborate to the stirring solution at 0 °C.

  • Ring-Opening Phase: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Aliquot a sample for TLC (UV 254 nm). The disappearance of the pyrylium spot and the appearance of a highly polar intermediate confirms the formation of the 1,5-enedione.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. The solution will transition from pale yellow to a deep amber.

  • Isolation: Cool the mixture, basify to pH 10 using 2M NaOH, and extract with dichloromethane ( 3×50 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via Kugelrohr distillation to yield pure 2,6-lutidine- 15N .

Pathway II: Direct Atom Transmutation via Skeletal Editing

A revolutionary advancement in isotopic labeling is the direct 14N→15N exchange of pre-existing heterocycles. Developed by Bartholomew et al., this skeletal editing method bypasses the need for acyclic precursors by utilizing a 15N -enriched aspartate-derived diester as an atom-swapping reagent [3].

Mechanistic Causality

The native 2,6-lutidine ring is inert to nucleophilic attack. To overcome this, triflic anhydride ( Tf2​O ) is introduced at cryogenic temperatures (-78 °C) to form a highly electrophilic N-triflylpyridinium intermediate. The 15N -dimethyl aspartate nucleophile then attacks the least sterically hindered trajectory. This triggers a electrocyclic ring opening, followed by a recyclization event where the 15N atom is seamlessly integrated into the ring. Finally, the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) forces the elimination of the succinyl leaving group (as fumarate/maleate), unveiling the 15N -labeled 2,6-lutidine.

SkeletalEditing N1 2,6-Lutidine (14N) N2 N-Triflylpyridinium Intermediate N1->N2 Tf2O, -78°C (Nitrogen Activation) N3 15N-Aspartate Addition N2->N3 Nucleophilic Attack (C2/C6 Position) N4 15N-Succinyl Intermediate N3->N4 Ring Opening & Recyclization N5 2,6-Lutidine-15N N4->N5 DBU-Mediated Elimination

Caption: Skeletal editing pathway for direct 14N to 15N isotopic transmutation.

Step-by-Step Protocol: Skeletal Editing
  • Triflylation: In a Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of unlabeled 2,6-lutidine in anhydrous 1,2-dichloroethane (DCE). Cool the reaction to -78 °C using a dry ice/acetone bath. Dropwise, add 1.2 equivalents of triflic anhydride ( Tf2​O ).

    • Causality: Cryogenic conditions are non-negotiable here; the N-triflylpyridinium species is highly unstable and will decompose if thermal energy allows premature side reactions.

  • Isotope Delivery: After 15 minutes of stirring at -78 °C, add 1.5 equivalents of 15N -dimethyl aspartate dissolved in DCE.

  • Transmutation Sequence: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation Checkpoint: Mass spectrometry (LC-MS) of an aliquot should reveal the mass of the N -succinyl dihydro-aminopyridine intermediate.

  • Elimination: Add 2.0 equivalents of DBU to the mixture and stir for an additional 1 hour at room temperature to promote the elimination of the succinyl moiety.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify the concentrated crude via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 2,6-lutidine- 15N (Typical yield: ~65%)[3].

Quantitative Route Comparison

To assist in selecting the appropriate methodology for your specific drug development or analytical needs, the following table synthesizes the operational metrics of both pathways.

ParameterDe Novo Pyrylium CondensationDirect Skeletal Editing (Atom Transmutation)
Primary Precursor 2,6-Dimethylpyrylium tetrafluoroborateUnlabeled 2,6-Lutidine ( 14N )
Isotope Source 15NH4​Cl (Highly accessible, low cost) 15N -Dimethyl aspartate (Specialty reagent)
Reaction Temperature 0 °C 80 °C (Reflux)-78 °C 25 °C
Typical Yield Profile 60–75%~65%
Mechanistic Driver Nucleophilic ring-opening / DehydrationTriflylation / electrocyclic ring opening
Scalability High (Multi-gram to decagram scale)Moderate (Milligram to gram scale)
Primary Byproducts Unreacted pyrylium, aqueous saltsFumarate/maleate derivatives, triflamide

Analytical Validation Protocols

To guarantee the trustworthiness of the synthesized 2,6-lutidine- 15N , strict analytical validation must be performed. The incorporation of the 15N nucleus ( I=1/2 ) alters the NMR landscape significantly.

  • 1H NMR (400 MHz, CDCl3​ ): The presence of the 15N nucleus will induce distinct 2JNH​ and 3JNH​ scalar couplings. The methyl protons at C2/C6 ( δ ~2.5 ppm) will exhibit a subtle doublet splitting ( 3JNH​ ~ 2-3 Hz) absent in the 14N isotopologue.

  • 15N NMR (40.5 MHz, CDCl3​ ): A single, sharp resonance should be observed. When referenced to external 15NH4​Cl or nitromethane, the chemical shift serves as a definitive confirmation of isotopic purity. Furthermore, titrating the sample to observe the ~30 ppm shift upon protonation validates its utility as an NMR pH sensor [1].

References

  • Bartholomew, G. L., et al. (2024). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society, 146(5), 2950-2958. Available at:[Link]

  • Shchepin, R. V., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors, 1(6), 640-644. Available at:[Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley. Available at:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2,6-Lutidine-15N: NMR, IR, and MS Workflows for Isotopic Labeling Analysis

Mechanistic Rationale & Application Context The isotopic enrichment of small-molecule heterocycles with nitrogen-15 ( 15 N) has revolutionized both mechanistic organic chemistry and biomedical imaging. Among these, 2,6-L...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Application Context

The isotopic enrichment of small-molecule heterocycles with nitrogen-15 ( 15 N) has revolutionized both mechanistic organic chemistry and biomedical imaging. Among these, 2,6-Lutidine- 15 N (2,6-dimethylpyridine- 15 N) occupies a unique physicochemical niche. As a sterically hindered, weakly basic ligand with a physiological pKa of 6.60, it is highly sensitive to minor pH fluctuations in aqueous environments [1].

From an experimental design perspective, the ortho-methyl groups of 2,6-lutidine intentionally restrict transition-metal coordination. This steric bulk makes it notoriously difficult to hyperpolarize via standard SABRE-SHEATH (Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) protocols, establishing it as a critical benchmark molecule for testing the steric limits of Iridium-based hyperpolarization catalysts [2].

To utilize 2,6-lutidine- 15 N effectively, researchers require a self-validating spectroscopic system —a methodology where orthogonal analytical techniques (NMR, MS, and IR) cross-verify the electronic environment, isotopic fidelity, and structural integrity of the molecule without ambiguity.

Workflow A 15N-2,6-Lutidine Sample B NMR Spectroscopy (15N, 1H, 13C) A->B C Mass Spectrometry (EI-MS / ESI-MS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Electronic Environment Δδ ~88-94 ppm shift B->E F Isotopic Fidelity m/z 108 vs 107 C->F G Vibrational Shift C=15N Red Shift D->G H Self-Validating Structural Proof E->H F->H G->H

Multi-modal self-validating workflow for the structural proof of 2,6-Lutidine-15N.

Nuclear Magnetic Resonance (NMR) Profiling

The integration of a 15 N nucleus (spin I = 1/2) into the lutidine ring introduces distinct heteronuclear scalar couplings ( J -couplings) and profound chemical shift dynamics.

Causality of the 15 N Chemical Shift

In pyridine derivatives, the 15 N chemical shift is dominated by the paramagnetic shielding term ( σp​ ) . This term is inversely proportional to the energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO, containing the nitrogen lone pair) and the Lowest Unoccupied Molecular Orbital (LUMO).

When 2,6-lutidine- 15 N is protonated, the lone pair transitions into a σ -bonding pair. This dramatically stabilizes the orbital, increasing the HOMO-LUMO gap. Consequently, paramagnetic deshielding is quenched, resulting in a massive upfield chemical shift of 88–94 ppm [1]. This quantum mechanical causality is precisely why 15 N NMR serves as an ultra-sensitive, self-validating pH probe.

Protonation FB Free Base (15N) Paramagnetic Deshielding H {+ H+} FB->H CA Conjugate Acid (15NH+) Increased Shielding H->CA pKa = 6.60 CA->FB Δδ ~88-94 ppm

Protonation mechanism of 2,6-Lutidine-15N driving the ~90 ppm upfield NMR shift.

Quantitative NMR Data Summary
NucleusShift (ppm)MultiplicityCoupling Constants (Hz)Assignment
15 N ~250.0 (Free Base)Singlet ( 1 H decoupled)-Pyridine Nitrogen
15 N ~160.0 (Protonated)Singlet ( 1 H decoupled)-Pyridinium Nitrogen
1 H 2.45Doublet 3J15N−1H​ ≈ 2.5 Hz-CH 3​ (C2, C6)
1 H 6.95Doublet 3J1H−1H​ ≈ 7.5 HzH3, H5 (Aromatic)
13 C 157.0Doublet 1J15N−13C​ ≈ 12.0 HzC2, C6 (Aromatic)
13 C 24.5Doublet 2J15N−13C​ ≈ 9.0 Hz-CH 3​
Protocol 1: pH-Titration 15 N NMR Workflow

This protocol establishes a self-validating curve to confirm the structural integrity and functional pH-responsiveness of the label.

  • Sample Preparation: Dissolve 100 mM of 2,6-lutidine- 15 N in 500 µL of a D 2​ O/H 2​ O (10:90 v/v) matrix. The D 2​ O provides the necessary deuterium lock while maintaining a predominantly aqueous physiological environment.

  • Titration Array: Aliquot the master solution into 10 separate NMR tubes. Adjust the pH of each tube incrementally from pH 4.0 to 9.0 using 0.1 M HCl or NaOH. Verify the exact pH using a calibrated micro-electrode.

  • Acquisition: Acquire 1 H-decoupled 15 N NMR spectra at 298 K on a 500 MHz (or higher) spectrometer equipped with a broadband cryoprobe. Because 15 N has a long longitudinal relaxation time ( T1​ ), utilize a relaxation delay ( D1​ ) of at least 5 × T1​ (typically >60 seconds) or introduce a paramagnetic relaxation agent like Cr(acac) 3​ (0.01 M) to expedite acquisition.

  • Data Synthesis: Plot the 15 N chemical shift ( δ ) against the measured pH. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation. The inflection point must align with the theoretical pKa of 6.60, validating the electronic environment of the 15 N label.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides absolute verification of isotopic fidelity. Standard 2,6-lutidine ( 14 N) has an exact mass of 107.07 Da. The substitution of 14 N with 15 N increases the molecular weight by approximately 1 Da, shifting the molecular ion to m/z 108 [3].

Causality of Fragmentation

Under 70 eV Electron Ionization (EI), the hard ionization strips an electron from the nitrogen lone pair or the aromatic π -system, generating a radical cation (M +∙ ). Because the 15 N isotope is covalently locked within the aromatic ring, any fragment retaining the pyridine nitrogen will exhibit a +1 Da shift compared to the 14 N analog. Fragments that lose the nitrogen atom (e.g., via loss of HC 15 N) will revert to standard hydrocarbon masses. This differential mass mapping creates a self-validating puzzle that confirms the exact position of the isotope.

Quantitative MS Data Summary
Fragment Ionm/z ( 14 N Standard)m/z ( 15 N Labeled)Structural Assignment
Molecular Ion (M + ) 107108[C 7​ H 9​ 15 N] +
M - H 106107[C 7​ H 8​ 15 N] +
M - CH 3​ 9293[C 6​ H 6​ 15 N] + (Ring contraction)
Ring Cleavage 6565[C 5​ H 5​ ] + (Nitrogen lost)
Protocol 2: EI-MS Isotopic Fidelity Validation
  • Sample Introduction: Dilute the 2,6-lutidine- 15 N sample to 10 µg/mL in LC-MS grade methanol. Inject 1 µL into a GC-EI-MS system using a split ratio of 1:50.

  • Ionization & Acquisition: Operate the source in Electron Ionization (EI) mode at 70 eV to ensure robust, reproducible fragmentation. Scan the quadrupole mass analyzer from m/z 50 to 150.

  • Data Synthesis: Extract the ion chromatograms for m/z 107 and 108. Calculate the isotopic purity by evaluating the ratio of the m/z 108 peak area to the sum of (m/z 107 + 108), correcting for natural 13 C abundance. A purity of >98% validates the synthesis.

Infrared (IR) Spectroscopy

While NMR and MS confirm the electronic and mass properties, IR spectroscopy validates the specific vibrational mechanics of the functional group.

Causality of the Vibrational Shift

According to Hooke's Law for a harmonic oscillator, the vibrational frequency ( ν ) of a chemical bond is inversely proportional to the square root of its reduced mass ( μ ): ν∝1/μ​ . Replacing 14 N (mass 14) with 15 N (mass 15) increases the reduced mass of the C=N bond. This heavier atomic mass requires more energy to oscillate, causing a predictable red-shift (lower frequency) of the C= 15 N stretching vibration by approximately 10–15 cm −1 compared to the standard C= 14 N stretch (~1595 cm −1 ).

Protocol 3: ATR-FTIR Vibrational Shift Analysis
  • Background Calibration: Collect a background spectrum of a clean diamond Attenuated Total Reflectance (ATR) crystal (resolution 4 cm −1 , 32 scans) under ambient conditions.

  • Sample Application: Deposit a single drop (approx. 5 µL) of neat 2,6-lutidine- 15 N onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition & Synthesis: Collect the IR spectrum from 4000 to 400 cm −1 . Isolate the aromatic stretching region (1550–1650 cm −1 ) and overlay it with a standard 14 N 2,6-lutidine reference spectrum. The observation of the C=N peak shifting from ~1595 cm −1 to ~1582 cm −1 acts as the final self-validating proof of isotopic incorporation at the functional group level.

References

  • Title: Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents Source: Nature Communications / NIH PMC URL: [Link]

  • Title: 2,6-Lutidine | C7H9N | CID 7937 Source: PubChem URL: [Link]

  • Title: 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH Source: ACS Sensors URL: [Link]

  • Title: 2,6-Lutidine Mass Spectrum Source: NIST Chemistry WebBook URL: [Link]

Sources

Exploratory

"2,6-Lutidine-15N" physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of 2,6-Lutidine-¹⁵N For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Characteristics of 2,6-Lutidine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic characteristics of 2,6-Lutidine-¹⁵N. As a Senior Application Scientist, this document synthesizes technical data with practical insights into its application, particularly within pharmaceutical and mechanistic research. 2,6-Lutidine-¹⁵N is the isotopically labeled variant of 2,6-lutidine (2,6-dimethylpyridine), a sterically hindered, non-nucleophilic base. The incorporation of the stable ¹⁵N isotope provides a crucial spectroscopic handle for nuclear magnetic resonance (NMR) studies, enabling detailed investigation of reaction mechanisms, molecular interactions, and metabolic pathways without significantly altering the chemical properties of the molecule. This guide covers its fundamental properties, spectroscopic signature, safety protocols, and a practical experimental workflow, serving as an essential resource for professionals in organic synthesis and drug development.

Introduction and Scientific Context

2,6-Lutidine is a heterocyclic aromatic organic compound, structurally a pyridine ring substituted with two methyl groups at the 2 and 6 positions.[1] This substitution pattern imparts significant steric hindrance around the nitrogen atom, rendering it a weak nucleophile but an effective mild base (pKa of the conjugate acid is approximately 6.7).[2] This unique property is widely exploited in organic synthesis to scavenge acids generated during reactions without promoting unwanted side reactions.[1][3]

The introduction of a ¹⁵N isotope in place of the natural abundance ¹⁴N transforms the molecule into a powerful tool for mechanistic elucidation. While ¹⁴N is a quadrupolar nucleus (spin I=1), which often leads to broad, difficult-to-interpret NMR signals, ¹⁵N is a spin-1/2 nucleus. This results in sharp, high-resolution NMR signals, allowing researchers to precisely track the fate of the nitrogen atom throughout a chemical transformation or within a biological system. This makes 2,6-Lutidine-¹⁵N an invaluable probe in drug development for studying enzyme-inhibitor interactions, reaction kinetics, and metabolite identification.

Molecular Structure and Identification

The core structure consists of a pyridine ring with methyl groups at the C2 and C6 positions. The ¹⁵N isotope is located at position 1 of the heterocyclic ring.

2_6_Lutidine_15N_Structure N ¹⁵N C1 C N->C1 C2 C C1->C2 Me1 H₃C C1->Me1 C1->dummy1 C3 C C2->C3 C4 C C3->C4 C3->dummy2 C5 C C4->C5 C5->N Me2 H₃C C5->Me2 C5->dummy3 dummy1->C2 dummy2->C4 dummy3->N

Caption: Chemical structure of 2,6-Lutidine-¹⁵N.

Physical and Chemical Properties

The physical properties of 2,6-Lutidine-¹⁵N are nearly identical to its unlabeled counterpart, with a minor increase in molecular weight due to the heavier isotope. It is a colorless to pale yellow oily liquid with a characteristic peppermint-like, pungent odor.[4][5] It is classified as a flammable liquid and is hygroscopic.[6][7]

PropertyValueSource(s)
IUPAC Name 2,6-Dimethylpyridine-¹⁵N[8]
Synonyms 2,6-Lutidine-¹⁵N, α,α′-Dimethylpyridine-¹⁵N[8]
CAS Number 1330198-31-6[8]
Molecular Formula C₇H₉¹⁵N[8]
Molecular Weight 108.15 g/mol [8]
Unlabeled MW 107.15 g/mol [4]
Appearance Colorless oily liquid[1][4]
Odor Peppermint-like, pungent[4][5]
Boiling Point 143-145 °C at 760 mmHg[7][9]
Melting Point -6.0 °C to -5.8 °C[1][9]
Density ~0.925 g/mL at 20-25 °C[4][7]
Flash Point 32-33 °C (90-92 °F)[9][10]
Solubility Soluble in water, ether, ethanol, acetone.[2][4]
pKa (Conjugate Acid) 6.72[1][2]

Spectroscopic Data: The ¹⁵N Advantage

The primary motivation for using 2,6-Lutidine-¹⁵N is its utility in NMR spectroscopy.

  • ¹⁵N NMR: As a spin-1/2 nucleus, ¹⁵N provides sharp signals whose chemical shift is highly sensitive to the electronic environment of the nitrogen atom. This allows for direct monitoring of protonation events, coordination to metal centers, or participation in hydrogen bonding. In drug development, changes in the ¹⁵N chemical shift can indicate binding to a target protein.

  • ¹H and ¹³C NMR: The spectra are similar to unlabeled 2,6-lutidine. However, the presence of ¹⁵N can lead to observable J-coupling (spin-spin coupling) between the ¹⁵N nucleus and adjacent protons or carbons (e.g., ²J(¹⁵N,H) or ¹J(¹⁵N,C)), providing invaluable structural information and confirming the position of the label.

  • Infrared (IR) Spectroscopy: Isotopic substitution can cause a small shift in the vibrational frequencies of bonds involving the nitrogen atom. For example, C-N stretching or ring vibration modes may appear at slightly lower wavenumbers compared to the unlabeled compound. The NIST database contains reference IR spectra for unlabeled 2,6-lutidine.[11]

Applications in Research and Drug Development

The unique combination of steric hindrance and the ¹⁵N label makes this compound a specialized tool for several advanced applications.

  • Mechanistic Studies: In complex reaction sequences, 2,6-Lutidine-¹⁵N can be used as a basic catalyst or scavenger. ¹⁵N NMR spectroscopy can then be employed to determine if the base exists as a free entity, a protonated salt, or part of an intermediate complex, providing direct evidence for the proposed reaction mechanism.[12]

  • Silylation and Protecting Group Chemistry: It is a preferred base for introducing silyl protecting groups (e.g., TBDMS) onto alcohols, especially with highly reactive silyl triflates.[3] The base efficiently neutralizes the generated triflic acid without competing as a nucleophile. Using the ¹⁵N-labeled version allows for precise monitoring of the reaction's progress and the state of the base.

  • Pharmaceutical Synthesis: 2,6-Lutidine is a key building block in the development of drugs and Active Pharmaceutical Ingredients (APIs).[13] The ¹⁵N-labeled variant can be incorporated into a drug candidate to facilitate NMR-based studies of drug-receptor binding or to trace its metabolic fate in preclinical studies.

Illustrative Experimental Protocol: Silylation of a Primary Alcohol

This protocol demonstrates the use of 2,6-lutidine as a non-nucleophilic base in a common protecting group strategy. The use of the ¹⁵N-labeled version would allow this reaction to be monitored by ¹⁵N NMR.

Objective: To protect a primary alcohol as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSOTf and 2,6-Lutidine-¹⁵N as the acid scavenger.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary alcohol (1.0 eq) and 2,6-Lutidine-¹⁵N (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.2 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure silyl ether.

Caption: General workflow for the silylation of a primary alcohol.

Safety and Handling

2,6-Lutidine-¹⁵N should be handled with the same precautions as its unlabeled analog. It is a flammable liquid and vapor, is harmful if swallowed, and causes skin and serious eye irritation.[6][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames.[15] Ground all equipment to prevent static discharge.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] Protect from moisture as the compound is hygroscopic.[6]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If swallowed, rinse mouth and do not induce vomiting. Seek immediate medical attention.[6][14]

Conclusion

2,6-Lutidine-¹⁵N is a specialized chemical reagent that combines the well-established utility of a sterically hindered base with the analytical power of isotopic labeling. Its physical characteristics are virtually identical to the parent compound, allowing for its direct substitution in established synthetic protocols. The true value of 2,6-Lutidine-¹⁵N lies in its ¹⁵N nucleus, which provides an unambiguous spectroscopic probe for researchers and drug development professionals to gain deeper insights into reaction mechanisms, molecular dynamics, and biological interactions. Proper handling and an understanding of its properties are essential for its safe and effective use in the laboratory.

References

  • PubChem. 2,6-Lutidine. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2,6-lutidine. [Link]

  • Google Patents.
  • Wikipedia. 2,6-Lutidine. [Link]

  • Aurorium. Healthcare Intermediates. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,6-Lutidine. [Link]

  • NIST. 2,6-Lutidine. NIST Chemistry WebBook. [Link]

  • SciSpace. An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate. [Link]

  • FooDB. Showing Compound 2,6-Diemthyl-pyridine (FDB004392). [Link]

  • The Royal Society of Chemistry. Supporting Information - Electronic Supplementary Information (ESI) available. [Link]

  • Meta-Sci. Safety Data Sheet 2,6-Dimethylpyridine. [Link]

Sources

Foundational

2,6-Lutidine-15N as a Non-Nucleophilic Base: A Technical Guide

Executive Summary In advanced organic synthesis and physical organic chemistry, the precise control of acid-base dynamics is paramount. 2,6-Lutidine (2,6-dimethylpyridine) is a benchmark non-nucleophilic base, prized for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and physical organic chemistry, the precise control of acid-base dynamics is paramount. 2,6-Lutidine (2,6-dimethylpyridine) is a benchmark non-nucleophilic base, prized for its ability to scavenge protons without participating in unwanted nucleophilic side reactions[1]. By incorporating a stable nitrogen-15 isotope, 2,6-Lutidine-15N elevates this utility, transforming a passive reagent into an active, high-resolution NMR probe[2]. This whitepaper explores the mechanistic causality behind its non-nucleophilic behavior, its application in sensitive silylation workflows, and its emerging role as a hyperpolarized pH sensor in biological systems.

Core Principles: Steric Hindrance Meets Isotopic Labeling

The utility of 2,6-Lutidine-15N stems from two distinct but synergistic properties:

  • Steric Shielding: The two methyl groups at the ortho positions (C2 and C6) create a dense steric cloud around the nitrogen atom[3]. While the small, electron-deficient proton ( H+ ) can easily penetrate this cloud to bind with the nitrogen lone pair, bulkier electrophiles (such as silyl triflates or alkyl halides) are physically blocked[1].

  • Isotopic Visibility: The 15N nucleus has a spin of 1/2 , rendering it NMR-active without the quadrupolar line-broadening associated with the more abundant 14N isotope. This allows researchers to monitor the exact protonation state of the base in real-time, as the transition from a free base to a lutidinium ion induces a massive, easily quantifiable chemical shift[4].

Physicochemical & Structural Data

To understand the operational boundaries of 2,6-Lutidine-15N, we must examine its quantitative parameters. The table below summarizes its key physicochemical properties:

PropertyValueMechanistic Significance
Chemical Formula C7​H9​(15N) Enables background-free 15N NMR reaction monitoring[2].
Molecular Weight 108.15 g/mol Slight mass increase over unlabeled variant (107.15 g/mol )[2].
pKa​ (Conjugate Acid) ~6.7 (in water)Moderately weak base; ideal for neutralizing strong acids (e.g., triflic acid) without degrading sensitive substrates[1].
Nucleophilicity NegligibleSteric bulk prevents N-alkylation or N-silylation, ensuring high reaction fidelity[5].
Boiling Point 144.0 °CAllows for easy removal via evaporation or distillation during reaction workup[5].

Mechanistic Causality: Basicity vs. Nucleophilicity

The fundamental distinction between basicity (a thermodynamic preference for protons) and nucleophilicity (a kinetic preference for carbon or heteroatom electrophiles) is perfectly illustrated by 2,6-Lutidine-15N. When a highly reactive electrophile like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is introduced to an alcohol, triflic acid is generated as a byproduct. 2,6-Lutidine-15N acts exclusively as a Brønsted-Lowry base to neutralize this acid, completely ignoring the highly electrophilic silicon center[3].

G Lut 2,6-Lutidine-15N (Base) Proton Proton (H+) Small Radius Lut->Proton Brønsted Basicity Electrophile Electrophile (TBSOTf) Bulky Radius Lut->Electrophile Nucleophilicity Lutidinium 15N-Lutidinium Ion (pKa ~6.7) Proton->Lutidinium Clash Steric Clash (Reaction Blocked) Electrophile->Clash

Caption: Mechanistic pathway of 2,6-Lutidine-15N demonstrating proton affinity vs. steric electrophile clash.

Applications in Advanced Organic Synthesis

Real-Time Reaction Monitoring during Silylation

Silylation of tertiary or unreactive secondary alcohols requires highly reactive silyl triflates[5]. By using 2,6-Lutidine-15N as the acid scavenger, chemists can use 15N NMR to track the reaction's progress. Because the substrate lacks 15N , the NMR spectrum remains pristine, showing only the conversion of the free base to the lutidinium triflate salt.

Workflow Step1 1. Substrate + TBSOTf (in CD2Cl2) Step2 2. Add 2,6-Lutidine-15N (Acid Scavenger) Step1->Step2 Step3 3. 15N NMR Acquisition (Real-Time Monitoring) Step2->Step3 Step4 4. Track 15N Chemical Shift (Free base vs. Protonated) Step3->Step4

Caption: Step-by-step workflow for real-time 15N NMR monitoring of silylation using 2,6-Lutidine-15N.

Protocol 1: Self-Validating Silylation with 15N NMR Tracking

Causality Note: Dichloromethane-d2 ( CD2​Cl2​ ) is chosen as the solvent because it is non-coordinating and does not interfere with the highly electrophilic TBSOTf. The reaction is initiated at 0 °C to control the exothermic formation of the silyl ether and prevent substrate degradation.

  • Preparation: Dissolve the target alcohol (1.0 mmol) in 2.0 mL of anhydrous CD2​Cl2​ under an inert argon atmosphere.

  • Base Addition: Add 2,6-Lutidine-15N (1.5 mmol, 1.5 equiv) to the solution[5]. Transfer 0.5 mL of this mixture to an oven-dried NMR tube.

  • Baseline Acquisition: Acquire a baseline 15N NMR spectrum. A single sharp resonance corresponding to the free 2,6-Lutidine-15N will be observed.

  • Electrophile Injection: Cool the remaining reaction mixture to 0 °C. Dropwise, add TBSOTf (1.1 mmol, 1.1 equiv)[3].

  • Reaction Monitoring: Periodically transfer aliquots to the NMR tube. The 15N signal will shift significantly downfield as the base scavenges the generated triflic acid to form 15N -lutidinium triflate.

  • Validation: The reaction is deemed complete when the ratio of the free base to the protonated base stabilizes, confirming that no further acid is being generated. The absence of any tertiary 15N signals confirms that no nucleophilic N-silylation occurred.

Advanced Applications: pH Sensing and Hyperpolarization

Beyond traditional organic synthesis, 2,6-Lutidine-15N has garnered significant attention in the field of magnetic resonance imaging (MRI) and biological NMR. The pKa​ of 2,6-lutidine (~6.7) falls perfectly within the physiological pH range, making it an exceptional candidate for monitoring microenvironmental pH changes, such as those found in tumor microenvironments[1],[4].

By utilizing hyperpolarization techniques, the sensitivity of the 15N nucleus can be artificially boosted by several orders of magnitude. Hyperpolarized (HP) 15N -pyridine derivatives, including 15N-2,6-lutidine, exhibit long spin-lattice relaxation times ( T1​ ), allowing them to act as ultrasensitive, real-time pH probes in complex biological fluids like blood plasma[4].

Protocol 2: 15N NMR pH Titration and Calibration

Causality Note: To function as a reliable pH sensor in vivo, the exact chemical shift response of 2,6-Lutidine-15N must be calibrated against known pH values in an aqueous buffer.

  • Solution Preparation: Prepare a 50 mM solution of 2,6-Lutidine-15N in a 90% H2​O / 10% D2​O mixture (to provide a deuterium lock signal for the NMR spectrometer).

  • Titration Setup: Equip the sample with a micro-pH electrode.

  • Data Acquisition: Adjust the pH of the solution from 4.0 to 9.0 in increments of 0.5 pH units using dilute HCl and NaOH .

  • NMR Measurement: At each pH point, acquire a 15N NMR spectrum.

  • Analysis: Plot the observed 15N chemical shift against the measured pH. The resulting sigmoidal curve will yield the exact pKa​ and define the dynamic sensing range of the probe.

Conclusion

2,6-Lutidine-15N is a masterclass in chemical design, bridging the gap between structural organic chemistry and advanced analytical spectroscopy. Its carefully tuned steric hindrance guarantees its role as a strictly non-nucleophilic base, while its 15N isotopic label provides an unparalleled window into the mechanistic progression of chemical reactions and physiological environments. Whether used to protect complex natural products or to image tumor acidosis, it remains an indispensable tool for modern scientists.

Sources

Exploratory

An In-depth Technical Guide to the pKa and Basicity of 2,6-Lutidine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the basicity and pKa of 2,6-lutidine, with a specific focus on the subtle but signific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the basicity and pKa of 2,6-lutidine, with a specific focus on the subtle but significant influence of nitrogen-15 (¹⁵N) isotopic labeling. 2,6-Lutidine is a vital tool in organic synthesis, prized for its role as a sterically hindered, non-nucleophilic base. Understanding the precise electronic characteristics that govern its basicity is critical for reaction optimization, mechanistic studies, and its application in pharmaceutical development. This document delves into the structural origins of its basicity, the theoretical underpinnings of heavy-atom isotope effects on acid-base equilibria, and provides detailed, field-proven protocols for the empirical determination of its pKa value.

Introduction: The Unique Role of 2,6-Lutidine in Synthesis

In the landscape of organic bases, 2,6-lutidine (2,6-dimethylpyridine) occupies a unique and strategic position. Its utility stems not from exceptional base strength, but from a carefully balanced combination of moderate basicity and significant steric hindrance. The two methyl groups positioned ortho to the nitrogen atom create a sterically crowded environment, effectively shielding the nitrogen's lone pair of electrons.[1][2][3] This steric impediment dramatically reduces its propensity to act as a nucleophile, preventing unwanted side reactions with electrophilic centers in a reaction mixture.[1][4] However, the nitrogen remains accessible to small electrophiles, most notably the proton. This characteristic makes 2,6-lutidine an exemplary choice as an acid scavenger in reactions that generate strong acidic byproducts, such as silylations, acylations, and triflate formations.[4]

The basicity of an amine is quantified by the pKa of its conjugate acid (the lutidinium ion). A higher pKa value for the conjugate acid corresponds to a stronger base.[1] The pKa of the 2,6-lutidinium ion is approximately 6.7, making it a moderately weak base.[1][2] This is a direct consequence of the electronic and steric effects imparted by the methyl substituents.

The Interplay of Steric and Electronic Effects on Basicity

The basicity of pyridine derivatives is a nuanced interplay of inductive effects, hybridization, and steric factors.

  • Inductive Effect: The methyl groups in 2,6-lutidine are electron-donating groups (EDGs). Through an inductive effect, they push electron density into the pyridine ring, increasing the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thus increasing the basicity compared to unsubstituted pyridine (pKa of conjugate acid ≈ 5.25).[1][5]

  • Steric Hindrance: While the primary role of the ortho-methyl groups is to prevent nucleophilic attack, they also influence the solvation of the conjugate acid.[6] Upon protonation, the resulting N-H bond is encumbered by the adjacent methyl groups. This steric strain can hinder the stabilizing interactions of solvent molecules with the positively charged lutidinium ion. However, when compared to a Lewis acid bulkier than a proton, such as BF₃, the steric hindrance in 2,6-lutidine significantly weakens the interaction, a contrast to its Brønsted-Lowry basicity.[6]

The following table compares the pKa of the conjugate acids of several pyridine derivatives, illustrating the impact of methyl substitution.

CompoundStructurepKa of Conjugate Acid (in H₂O)
PyridineC₅H₅N5.25[1]
2-PicolineCH₃C₅H₄N5.97[1]
2,6-Lutidine (CH₃)₂C₅H₃N6.72 [1][3]
2,4,6-Collidine(CH₃)₃C₅H₂N7.43[1]

The ¹⁵N Isotope Effect: A Deeper Look into Basicity

Isotopic substitution is a powerful tool for probing reaction mechanisms and equilibrium processes. While deuterium (²H) isotope effects are more commonly studied, heavy-atom isotope effects, such as substituting ¹⁴N with ¹⁵N, provide valuable insights into the vibrational environment of the atom at the center of the basic site.

The substitution of ¹⁴N with the heavier ¹⁵N isotope results in a small but measurable change in the pKa of the lutidinium ion. This phenomenon is known as an equilibrium isotope effect (EIE) . The origin of this effect lies in the differences in the zero-point vibrational energies (ZPVE) of the isotopologues (the ¹⁴N and ¹⁵N versions of the molecule) and their respective conjugate acids.

The key principle is that the heavier isotope (¹⁵N) forms a slightly stronger covalent bond. In the acid-base equilibrium:

(CH₃)₂C₅H₃¹⁵NH⁺ + H₂O ⇌ (CH₃)₂C₅H₃¹⁵N + H₃O⁺

The vibrational modes involving the nitrogen atom, particularly the N-H stretching frequency in the lutidinium ion, are affected by the change in mass. The N-H bond in the ¹⁵N-lutidinium ion has a lower zero-point energy than the corresponding bond in the ¹⁴N-lutidinium ion. This makes the ¹⁵N-H bond slightly more stable (stronger) and therefore requires slightly more energy to break. Consequently, the ¹⁵N-lutidinium ion is a slightly stronger acid than its ¹⁴N counterpart, meaning it will have a slightly lower pKa .

Studies on pyridine have shown that the pKa of its ¹⁵N-conjugate acid is indeed lower than that of the natural abundance compound. The magnitude of this difference is small, on the order of -0.009 in H₂O.[7] This indicates that 2,6-lutidine-¹⁵N is expected to be a marginally weaker base than standard 2,6-lutidine. While this difference is unlikely to impact the outcome of most bulk synthetic reactions, it is a critical consideration in high-precision physical organic chemistry studies, such as those used for detailed mechanistic elucidation.

Isotope_Effect Lut15N 2,6-Lutidine-¹⁵N Lut15NH 2,6-Lutidinium-¹⁵N-H⁺ (Slightly Stronger Acid) Lut15N->Lut15NH Protonation H3O H₃O⁺ Lut15NH->Lut15N Deprotonation (Slightly Favored) H2O H₂O caption Equilibrium shift due to the ¹⁵N isotope effect.

Caption: Equilibrium shift due to the ¹⁵N isotope effect.

Experimental Determination of pKa

Accurate determination of the pKa of 2,6-lutidine-¹⁵N requires precise experimental techniques. The two most common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 1: Potentiometric Titration

This classic method involves titrating a solution of the base (2,6-lutidine) with a standardized strong acid while monitoring the solution's pH. The pKa is the pH at the half-equivalence point.[1][8][9][10]

Step-by-Step Protocol:

  • Reagent and Sample Preparation:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a solution of 2,6-lutidine-¹⁵N in deionized, carbonate-free water at a known concentration (e.g., 0.01 M). To ensure a constant ionic strength, a background electrolyte like 0.1 M potassium chloride (KCl) can be added.[5][11]

    • Calibrate the pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[5][11]

  • Titration Procedure:

    • Place a known volume (e.g., 50.0 mL) of the 2,6-lutidine-¹⁵N solution into a jacketed beaker to maintain a constant temperature (e.g., 25.0 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring at a moderate, constant rate.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.1-0.2 mL) from a calibrated burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH. Record smaller increments near the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKa of the conjugate acid (the 2,6-lutidinium-¹⁵N ion) is equal to the pH of the solution at the half-equivalence point.[5][8]

Potentiometric_Titration cluster_setup Experimental Setup cluster_process Workflow Burette Burette with Standardized HCl Sample 2,6-Lutidine-¹⁵N Solution in Jacketed Beaker Burette->Sample Titration pH_Meter Calibrated pH Meter Stirrer Magnetic Stirrer Sample->pH_Meter Measurement Add_Titrant Add HCl in Small Increments Record_pH Record Stabilized pH and Volume Add_Titrant->Record_pH Plot_Data Plot pH vs. Volume Record_pH->Plot_Data Analyze_Curve Determine Half- Equivalence Point Plot_Data->Analyze_Curve Determine_pKa pKa = pH at Half-Equivalence Analyze_Curve->Determine_pKa caption Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for pKa determination, especially for compounds that are sparingly soluble or available only in small quantities.[10][12] The method relies on the principle that the chemical shift of nuclei near the basic site will change as a function of the protonation state.[12][13][14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa (e.g., from pH 5.5 to 8.0 in ~0.2-0.3 pH unit increments). These buffers should be prepared in D₂O to avoid a large residual H₂O signal in the ¹H NMR spectrum.

    • Prepare a stock solution of 2,6-lutidine-¹⁵N and a suitable internal reference standard (e.g., DSS or TSP) in D₂O.

    • For each pH value, prepare an NMR sample by adding a consistent amount of the lutidine stock solution to the respective D₂O buffer solution in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each sample at a constant, precisely controlled temperature.

    • The chemical shifts of the aromatic protons and the methyl protons of 2,6-lutidine-¹⁵N should be monitored.

    • Alternatively, ¹⁵N NMR can be used directly. The ¹⁵N chemical shift is highly sensitive to the protonation state, providing a very clear signal change.[1][3]

  • Data Analysis:

    • For a chosen proton (or the ¹⁵N nucleus), record its chemical shift (δ_obs) at each pH.

    • Determine the chemical shift of the fully protonated form (δ_BH⁺) from the spectrum at the lowest pH and the fully deprotonated form (δ_B) from the spectrum at the highest pH.

    • Plot the observed chemical shift (δ_obs) against pH. The data should form a sigmoidal curve.

    • The pKa can be determined by fitting the data to the following equation, derived from the Henderson-Hasselbalch equation: δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pH)) / (1 + 10^(pKa - pH))

    • The pKa corresponds to the inflection point of the sigmoidal curve, where the chemical shift is exactly halfway between δ_B and δ_BH⁺.[10]

Conclusion

2,6-Lutidine is an indispensable non-nucleophilic base in modern organic chemistry, and its utility is fundamentally governed by its pKa. The introduction of a ¹⁵N isotope induces a subtle but theoretically grounded decrease in basicity (and a corresponding decrease in the pKa of its conjugate acid) due to changes in zero-point vibrational energies. While this effect is minor, its understanding and precise measurement are paramount for high-fidelity mechanistic studies. The experimental protocols detailed herein, potentiometric titration and NMR spectroscopy, provide robust and reliable means for researchers to empirically determine the pKa of 2,6-lutidine-¹⁵N, enabling a deeper understanding and more strategic application of this important synthetic tool.

References

  • Benchchem. An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications.

  • PubChem. 2,6-Lutidine.

  • ChemicalBook. 2,6-Lutidine-an aromatic organic compound.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • Chemkits.eu. 2,6-Lutidine, 99.0+%, 108-48-5.

  • Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC.

  • Kurz, J. L., & Nasr, M. M. (1989). Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. Journal of Physical Chemistry, 93(2), 937-941.

  • Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

  • Macmillan Group. Kinetic Isotope Effects in Organic Chemistry.

  • Svejstrup, T. D., et al. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine and Aminoglycoside Antibiotics. ACS Omega, 6(1), 193-201.

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • Benchchem. Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis.

  • Chegg.com. Solved: Pyridine is a weaker base in water than 2,6-lutidine.

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460.

  • Larsen, A. S., & Singleton, D. A. (2010). Position-Specific Secondary Deuterium Isotope Effects on Basicity of Pyridine. Journal of the American Chemical Society, 132(35), 12464-12473.

  • Homework.Study.com. Pyridine is a weaker base in water than 2,6 lutidine...

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • Scribd. Determination of Pka With NMR.

  • DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

  • ResearchGate. (PDF) pKa determination by 1H NMR spectroscopy - An old methodology revisited.

  • ACS Publications. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

Sources

Protocols & Analytical Methods

Method

Application Note: 15N-Labeled 2,6-Lutidine as a Mechanistic Probe and Hindered Base Catalyst in Advanced Organic Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, NMR Spectroscopists, and Drug Development Professionals Introduction & Scientific Rationale In complex organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, NMR Spectroscopists, and Drug Development Professionals

Introduction & Scientific Rationale

In complex organic synthesis, the choice of base often dictates the success, regioselectivity, and yield of a reaction. 2,6-Lutidine (2,6-dimethylpyridine) is a uniquely valuable reagent due to its specific physicochemical profile: it is a mildly basic (pKa ~6.7) but highly sterically hindered molecule. The presence of methyl groups at the 2- and 6-positions creates a steric shield around the nitrogen lone pair, drastically reducing its nucleophilicity compared to unhindered analogs like pyridine or 4-dimethylaminopyridine (DMAP).

For researchers developing novel synthetic methodologies or optimizing pharmaceutical scale-ups, understanding the exact mechanistic pathway—whether a reaction proceeds via nucleophilic catalysis or general base catalysis —is critical. By utilizing the isotopically enriched 2,6-Lutidine-15N (CAS 1330198-31-6) [1], scientists can leverage high-resolution 15N NMR spectroscopy to track transient intermediates, elucidate reaction kinetics, and optimize catalytic cycles.

As an application scientist, I have structured this guide to move beyond standard operational procedures. We will explore the causality behind these mechanistic pathways and provide self-validating experimental protocols to ensure rigorous, reproducible data in your laboratory.

Mechanistic Insights: Causality in Catalyst Selection

When reacting an alcohol with a highly reactive electrophile like tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), the base can act in two ways:

  • Nucleophilic Catalysis: The base attacks the silylating agent to form a highly reactive N-silyl intermediate, which then transfers the silyl group to the alcohol.

  • General Base Catalysis: The base hydrogen-bonds with the alcohol, increasing its nucleophilicity to attack the silylating agent directly [2].

Why use 2,6-Lutidine-15N? If DMAP is used, it forms a stable N-silylpyridinium intermediate. However, 2,6-lutidine's steric bulk typically prevents the formation of a stable N-silyl species, pushing the reaction toward a general base pathway. By using 2,6-Lutidine-15N, researchers can monitor the 15N chemical shift in real-time. The absence of a strongly downfield-shifted, 29Si-coupled 15N signal confirms the general base mechanism, whereas the appearance of such a signal (even transiently at low temperatures) provides smoking-gun evidence for a nucleophilic pathway.

Furthermore, in Signal Amplification by Reversible Exchange (SABRE) hyperpolarization studies, 2,6-lutidine is utilized as a sterically hindered coligand on Iridium catalysts. The steric clash intentionally accelerates ligand dissociation, a kinetic requirement for continuous polarization transfer to target nitrogen-cycle synthons [3].

Quantitative Data: Catalyst Profiling

To select the appropriate catalyst for your workflow, it is essential to compare their electronic and steric properties. Table 1 summarizes the behavior of common pyridine-derived bases.

Table 1: Physicochemical and Mechanistic Profiling of Pyridine-Based Catalysts

CatalystpKa (Conjugate Acid)Relative NucleophilicityPrimary Mechanistic Role in Silylation15N NMR Utility
Pyridine 5.2ModerateMixed (Nucleophilic / General)Baseline reference for N-coordination.
DMAP 9.6Very HighStrong Nucleophilic CatalysisForms highly stable, easily detectable N-acyl/N-silyl intermediates.
2,6-Lutidine 6.7Very Low (Hindered)General Base / Mild Acid ScavengerIdeal for trapping transient, highly reactive intermediates without dead-end complexation.

Experimental Workflows & Protocols

Protocol A: In Situ 15N NMR Monitoring of Alcohol Silylation

This protocol is designed as a self-validating system. By establishing a cryogenic baseline before activation, any subsequent spectral changes are unequivocally linked to the reaction intermediates, eliminating false positives from baseline drift or impurities.

Reagents & Equipment:

  • 2,6-Lutidine-15N (Isotopically enriched)

  • TBS-OTf (Electrophile)

  • Target Alcohol (e.g., Cyclohexanol)

  • Anhydrous CD2Cl2

  • J. Young NMR Tube (Air-free)

  • NMR Spectrometer equipped with a pre-cooled (-78 °C) multinuclear probe.

Step-by-Step Methodology:

  • Inert Preparation: Inside an argon-filled glovebox, dissolve the target alcohol (0.10 mmol) and 2,6-Lutidine-15N (0.12 mmol, 1.2 equiv) in 0.5 mL of anhydrous CD2Cl2. Transfer the solution to a J. Young NMR tube and seal it.

  • Baseline Acquisition (Internal Control): Insert the tube into the NMR spectrometer pre-cooled to -78 °C. Acquire baseline 1H, 13C, and 1H-15N HMBC spectra. Causality note: Establishing the exact 15N chemical shift of the free hydrogen-bonded lutidine complex is critical for calculating the Δδ upon electrophile addition.

  • Electrophile Activation: Eject the sample, quickly unseal under a positive flow of argon, and inject TBS-OTf (0.11 mmol) directly into the solution. Reseal and rapidly shake to homogenize.

  • Transient Trapping: Immediately re-insert the tube into the -78 °C NMR probe. The cryogenic temperature is strictly required to trap the highly reactive, transient [TBS-15N-Lutidinium]+ intermediate before it collapses into the thermodynamically stable lutidinium triflate salt.

  • Data Acquisition & Analysis: Run sequential 1H-15N HSQC/HMBC experiments. Look for a transient downfield shift in the 15N spectrum coupled with a 29Si cross-peak, which confirms the minor nucleophilic activation pathway.

Protocol B: SABRE Hyperpolarization of Nitrogen Synthons

Adapted from advanced Ir-catalyzed hyperpolarization methodologies [3].

Step-by-Step Methodology:

  • Precatalyst Assembly: In a standard 5 mm NMR tube, combine[IrCl(COD)(IMes)] precatalyst (5 mM), 2,6-Lutidine-15N (20 mM, as the kinetically labile coligand), and the target substrate (e.g., Na15NO2, 125 mM) in methanol-d4.

  • Catalyst Activation: Expose the solution to 3 bar of standard H2 gas at 298 K for 60 minutes. Causality note: This step reduces the cyclooctadiene (COD) ligand, generating the active Ir-hydride catalytic species.

  • Hyperpolarization Transfer: Evacuate the headspace and introduce 3 bar of para-hydrogen (p-H2). Place the sample in a precisely calibrated microtesla magnetic field (-3.5 mG) for 30 seconds. The steric bulk of 2,6-lutidine forces rapid ligand exchange, allowing the p-H2 spin state to transfer to the 15N target efficiently.

  • Detection: Rapidly transfer the tube to a 9.4 T NMR spectrometer and acquire a single-scan 15N spectrum to observe signal enhancements exceeding 20,000-fold.

Pathway Visualization

The following diagram illustrates the mechanistic divergence during the silylation of alcohols, highlighting where 15N-labeled 2,6-lutidine provides critical spectroscopic evidence.

G Start Alcohol + Electrophile (e.g., TBS-OTf) Lutidine 2,6-Lutidine-15N (Sterically Hindered Base) Start->Lutidine Addition of Catalyst GenBase General Base Pathway (Hydrogen Bonding) Lutidine->GenBase Major Pathway (Steric Shielding) NucCat Nucleophilic Pathway (Transient 15N-Silyl Species) Lutidine->NucCat Minor/Trace Pathway (Detected via 15N NMR) Product Silylated Ether Product + 15N-Lutidinium Triflate GenBase->Product Deprotonation NucCat->Product Silyl Transfer

Figure 1: Mechanistic divergence in alcohol silylation elucidated via 15N-labeled 2,6-lutidine.

References

  • Title: The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance Source: Journal of the American Chemical Society URL: [Link]

  • Title: Brønsted Acid-Promoted Formation of Stabilized Silylium Ions for Catalytic Friedel–Crafts C–H Silylation Source: Journal of the American Chemical Society URL: [Link]

Application

Application of 2,6-Lutidine-¹⁵N in Pharmaceutical Synthesis: A Technical Guide for Mechanistic Elucidation and Reaction Optimization

Introduction: Beyond a Simple Base, a Mechanistic Probe In the landscape of pharmaceutical synthesis, the selection of a non-nucleophilic base is often critical for achieving high yields and minimizing side reactions. 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Base, a Mechanistic Probe

In the landscape of pharmaceutical synthesis, the selection of a non-nucleophilic base is often critical for achieving high yields and minimizing side reactions. 2,6-Lutidine, a sterically hindered pyridine derivative, has long been a reliable choice for this purpose, particularly in reactions involving acid-sensitive functional groups.[1][2] Its primary role is to scavenge acidic byproducts, thereby protecting sensitive intermediates and promoting the desired transformation.[3][4] However, the dynamic role of 2,6-lutidine in a reaction vessel is often more complex than that of a simple proton sponge. Questions regarding its potential to engage in undesired side reactions, its rate of consumption, and its precise interactions with reactants and intermediates are crucial for robust process development and optimization.

This technical guide introduces the application of isotopically labeled 2,6-Lutidine-¹⁵N as a powerful tool for addressing these questions in the context of pharmaceutical synthesis. The incorporation of the stable isotope, nitrogen-15 (¹⁵N), allows for the precise tracking and quantification of the lutidine molecule throughout a reaction using ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[5][6] This enables researchers and drug development professionals to gain deeper mechanistic insights, optimize reaction conditions, and ensure the quality and purity of active pharmaceutical ingredients (APIs).[7][8]

This guide will focus on a practical application of 2,6-Lutidine-¹⁵N in the synthesis of antiviral L-nucleoside analogues, a class of compounds with significant therapeutic potential.[3][9] We will provide detailed protocols for the synthesis of 2,6-Lutidine-¹⁵N and its subsequent use in a key synthetic step, along with methodologies for reaction monitoring using ¹⁵N NMR.

The Rationale for ¹⁵N-Labeling: Unveiling the Role of 2,6-Lutidine

The decision to employ 2,6-Lutidine-¹⁵N is driven by the need for a deeper understanding of the reaction dynamics beyond simple product formation. In the synthesis of complex molecules like nucleoside analogues, where multiple sensitive functional groups are present, the behavior of the base can significantly impact the outcome. Here are the key reasons for using ¹⁵N-labeled 2,6-lutidine:

  • Mechanistic Elucidation: By monitoring the ¹⁵N NMR signals of both the free base and its protonated form (the lutidinium ion), one can directly observe the acid-scavenging process in real-time. This provides valuable information about the reaction kinetics and the rate of acid generation.[6][10]

  • Detection of Side Reactions: Any undesired reaction involving the nitrogen atom of 2,6-lutidine, such as N-alkylation or complexation with metal catalysts, would result in new ¹⁵N NMR signals with distinct chemical shifts. This allows for the early detection and mitigation of potential side reactions that could lead to impurities.

  • Quantification and Stoichiometry: ¹⁵N NMR can be used to accurately quantify the consumption of the base throughout the reaction. This is particularly useful for optimizing the stoichiometry of the base, ensuring that a sufficient amount is present to neutralize all acidic byproducts without using an unnecessary excess that could complicate purification.

  • Process Analytical Technology (PAT): The ability to monitor the reaction in real-time using in-situ ¹⁵N NMR aligns with the principles of PAT, enabling better process control and ensuring consistent product quality.[10]

Synthesis of 2,6-Lutidine-¹⁵N

The synthesis of 2,6-Lutidine-¹⁵N can be achieved through a well-established method for preparing ¹⁵N-labeled pyridines, which involves a ring-closing reaction with a ¹⁵N-labeled ammonium salt.[11]

Synthetic Workflow

cluster_synthesis Synthesis of 2,6-Lutidine-¹⁵N start Starting Materials: - Acetylacetone - Formaldehyde - ¹⁵N-Ammonium Chloride reaction Hantzsch-type Pyridine Synthesis (Modified) start->reaction Condensation intermediate Dihydropyridine Intermediate reaction->intermediate oxidation Oxidation intermediate->oxidation e.g., with Nitric Acid product 2,6-Lutidine-¹⁵N oxidation->product purification Purification (Distillation) product->purification

Caption: Synthetic pathway for 2,6-Lutidine-¹⁵N.

Detailed Protocol: Synthesis of 2,6-Lutidine-¹⁵N

Materials:

  • Acetylacetone

  • Formaldehyde (37% aqueous solution)

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 98-99% isotopic purity)

  • Sodium hydroxide

  • Nitric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ¹⁵N-Ammonium chloride in water.

  • Condensation: To the stirred solution, add acetylacetone and formaldehyde solution.

  • Basification: Slowly add a solution of sodium hydroxide to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Intermediate Formation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine intermediate may precipitate.

  • Oxidation: Carefully add nitric acid to the mixture and heat gently to initiate the oxidation of the dihydropyridine to the corresponding pyridine.

  • Workup: After the oxidation is complete, cool the mixture and neutralize it with a strong base (e.g., NaOH) to a pH of ~9-10.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2,6-Lutidine-¹⁵N.

  • Characterization: Confirm the identity and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and mass spectrometry.

Table 1: Expected Analytical Data for 2,6-Lutidine-¹⁵N

ParameterExpected Value
Isotopic Enrichment >98% ¹⁵N
¹H NMR (CDCl₃) δ ~7.4 (t, 1H, pyridine H4), δ ~6.9 (d, 2H, pyridine H3, H5), δ ~2.5 (s, 6H, CH₃)
¹³C NMR (CDCl₃) δ ~158 (C2, C6), δ ~137 (C4), δ ~120 (C3, C5), δ ~24 (CH₃)
¹⁵N NMR (CDCl₃) A single peak with a characteristic chemical shift for pyridines, showing coupling to ortho and meta protons. The exact shift is reference-dependent.
Mass Spectrum (EI) Molecular ion (M⁺) peak at m/z corresponding to the ¹⁵N-labeled compound.

Application in the Synthesis of Antiviral L-Nucleoside Analogues

A key step in the synthesis of certain antiviral L-nucleoside analogues involves the protection of a hydroxyl group as a silyl ether.[9] This reaction often generates a strong acid as a byproduct, which can cause undesired side reactions or degradation of the sensitive nucleoside core. 2,6-Lutidine is an excellent choice of base for this transformation due to its non-nucleophilic nature.

Reaction Monitoring Workflow using 2,6-Lutidine-¹⁵N

cluster_workflow ¹⁵N NMR Reaction Monitoring setup Reaction Setup: - L-Nucleoside Intermediate - Silylating Agent (e.g., TBDMS-Cl) - 2,6-Lutidine-¹⁵N - Anhydrous Solvent nmr_initial Acquire Initial ¹⁵N NMR Spectrum (t=0) setup->nmr_initial reaction_start Initiate Reaction (e.g., add silylating agent) nmr_initial->reaction_start nmr_monitoring Acquire Time-Lapsed ¹⁵N NMR Spectra reaction_start->nmr_monitoring Monitor reaction progress data_analysis Data Analysis: - Integrate ¹⁵N signals of Lutidine and Lutidinium - Plot concentrations vs. time nmr_monitoring->data_analysis endpoint Determine Reaction Endpoint data_analysis->endpoint Reaction completion

Caption: Workflow for real-time monitoring of a silylation reaction.

Detailed Protocol: Silylation of an L-Nucleoside Intermediate with ¹⁵N NMR Monitoring

Materials:

  • L-Nucleoside intermediate with a primary hydroxyl group

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • 2,6-Lutidine-¹⁵N (synthesized as described above)

  • Anhydrous dichloromethane (DCM)

  • NMR tube compatible with the spectrometer's probe

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve the L-nucleoside intermediate (1.0 equiv) and 2,6-Lutidine-¹⁵N (1.2 equiv) in anhydrous DCM under an inert atmosphere (e.g., Argon).

  • Initial ¹⁵N NMR Spectrum: Acquire a ¹⁵N NMR spectrum of the starting mixture. This will serve as the t=0 reference, showing a single peak for the free 2,6-Lutidine-¹⁵N.

  • Reaction Initiation: Add TBDMS-Cl (1.1 equiv) to the NMR tube, quickly mix, and re-insert the tube into the NMR spectrometer.

  • Time-Lapsed ¹⁵N NMR Acquisition: Immediately begin acquiring a series of ¹⁵N NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Monitoring: Observe the appearance of a new peak corresponding to the ¹⁵N-lutidinium chloride salt, and the corresponding decrease in the intensity of the free 2,6-Lutidine-¹⁵N peak.

  • Reaction Completion: The reaction is considered complete when the signal for free 2,6-Lutidine-¹⁵N is consumed to the expected extent, or when the ratio of the lutidinium salt to the free base remains constant over several measurements.

  • Workup and Purification: Upon completion, the reaction mixture can be worked up according to standard procedures (e.g., aqueous wash, extraction, and column chromatography) to isolate the silyl-protected L-nucleoside analogue.

Table 2: Hypothetical ¹⁵N NMR Data for Reaction Monitoring

Time (min)Integral of 2,6-Lutidine-¹⁵NIntegral of ¹⁵N-Lutidinium Chloride% Conversion of Base
01.000.000%
100.750.2525%
200.520.4848%
300.280.7272%
400.100.9090%
500.050.9595%
600.050.9595% (Complete)

Conclusion: A Powerful Tool for Pharmaceutical Development

The use of 2,6-Lutidine-¹⁵N provides a significant advantage in the development of robust and efficient synthetic processes for pharmaceuticals. By enabling the direct observation and quantification of the base's role in a reaction, researchers can move beyond assumptions and gain a deeper, data-driven understanding of the underlying chemistry. This leads to more effective reaction optimization, improved impurity profiling, and ultimately, the development of higher-quality APIs. The protocols and methodologies outlined in this guide provide a starting point for the application of this powerful technique in your own research and development endeavors.

References

  • Synthesis and Antiviral Activity of 2′‐Modified L‐Nucleoside Analogues. (2023). ResearchGate. [Link]

  • 2,6-Lutidine - Wikipedia. Wikipedia. [Link]

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025). Vertex AI Search.
  • The Role of 2,6-Lutidine as a Non-Nucleophilic Base. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance. (2022). PMC. [Link]

  • Antiviral nucleoside analogs. (2021). PMC. [Link]

  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (2023). ChemRxiv. [Link]

  • Mechanistic investigations of alcohol silylation with isothiourea catalysts. (2021). RSC Publishing. [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (2019). PMC. [Link]

  • Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. (2018). Royal Society Publishing. [Link]

  • Electrosynthesis Produces 15N-Labeled Amino Acids from 15N-Nitrite and Ketonic Acids. (2023). Mirage News. [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2014). PMC. [Link]

  • 15N Reaction Monitoring at Low and Inhomogeneous Magnetic Fields Enabled by Hyperpolarization with Parahydrogen. (2025). PMC. [Link]

  • Asymmetric total synthesis of prostaglandin C2 TBS ether. (2022). PubMed. [Link]

  • (15)N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. (2016). PubMed. [Link]

  • Speeding up direct 15N detection: hCaN 2D NMR experiment. (2012). PMC. [Link]

  • Enhancing detection of low‑abundance metabolites in proton NMR through band‑selective suppression and presaturation. (2026). PMC. [Link]

  • A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate with α-chain and dimethyl acetal, for building PGE1 and PGF1 analogs. (2011). ResearchGate. [Link]

Sources

Method

"2,6-Lutidine-15N" in studies of reaction kinetics

Application Notes & Protocols Probing Reaction Mechanisms and Kinetics with ¹⁵N-Labeled 2,6-Lutidine: A Guide for Researchers Abstract In the intricate landscape of chemical synthesis and drug development, a precise unde...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Probing Reaction Mechanisms and Kinetics with ¹⁵N-Labeled 2,6-Lutidine: A Guide for Researchers

Abstract

In the intricate landscape of chemical synthesis and drug development, a precise understanding of reaction kinetics and mechanisms is paramount. This guide details the application of ¹⁵N-labeled 2,6-lutidine (2,6-dimethylpyridine) as a sophisticated tool for such investigations. 2,6-Lutidine is widely employed as a sterically hindered, non-nucleophilic base, valued for its ability to scavenge protons without engaging in unwanted side reactions.[1][2][3] By incorporating an NMR-active ¹⁵N isotope, this seemingly simple base is transformed into a powerful mechanistic probe. This document provides in-depth protocols and theoretical grounding for two primary applications: (1) real-time reaction monitoring using ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and (2) the elucidation of transition state structures through the measurement of ¹⁵N Kinetic Isotope Effects (KIEs). These methods offer researchers unparalleled insight into reaction pathways, enabling the optimization of conditions and the rational design of new synthetic routes.

The Dual Advantage of 2,6-Lutidine-¹⁵N

The utility of ¹⁵N-labeled 2,6-lutidine stems from the combination of its inherent chemical properties as a hindered base and the unique spectroscopic handle provided by the heavy nitrogen isotope.

The Critical Role of 2,6-Lutidine: A Non-Nucleophilic Proton Sponge

The core function of 2,6-lutidine in organic synthesis is to act as a highly effective proton scavenger while exhibiting minimal nucleophilicity.[1] This selective reactivity is a direct consequence of its structure. The two methyl groups at the 2- and 6-positions (the α-positions) create significant steric bulk around the nitrogen atom's lone pair of electrons.[2][4] This steric shield physically obstructs the nitrogen from attacking electrophilic centers, thus preventing common side reactions like Sₙ2 substitution that plague smaller, less hindered amine bases. However, the small size of a proton allows it to readily access the nitrogen's lone pair, enabling efficient acid-base chemistry.[1] This makes 2,6-lutidine an ideal choice for reactions that generate strong acidic byproducts, such as silylations, acylations, and certain oxidation reactions.[1][2][5]

cluster_0 Proton Abstraction (Allowed) cluster_1 Nucleophilic Attack (Hindered) Proton H+ Lutidine1 2,6-Lutidine-¹⁵N Proton->Lutidine1 Accessible Electrophile E+ Lutidine2 2,6-Lutidine-¹⁵N Electrophile->Lutidine2 Sterically Blocked

Caption: Steric hindrance in 2,6-lutidine allows proton access but prevents nucleophilic attack.

The Power of ¹⁵N Isotopic Labeling

Nitrogen has two stable isotopes, ¹⁴N (99.64% natural abundance) and ¹⁵N (0.36% natural abundance). While ¹⁴N is quadrupolar, leading to broad NMR signals, the ¹⁵N nucleus has a spin of ½, resulting in sharp, well-resolved NMR peaks, making it ideal for high-resolution studies.[6] The low natural abundance of ¹⁵N is a significant advantage; labeling a molecule at a specific nitrogen site ensures that the observed NMR signal originates exclusively from that position, providing a clean and unambiguous window into its chemical environment.[6]

The ¹⁵N chemical shift is highly sensitive to changes in electron density, hybridization, and protonation state.[7][8] For 2,6-lutidine, the chemical shift of the ¹⁵N nucleus in the free base is markedly different from that in its protonated (lutidinium) form, providing a direct method to quantify the ratio of these two species in solution.[8] Furthermore, substituting ¹⁴N with ¹⁵N can be used to measure kinetic isotope effects (KIEs), a powerful tool for probing the bonding environment of the nitrogen atom in a reaction's rate-determining transition state.[9][10][11][12]

Application I: Real-Time Kinetic Monitoring via ¹⁵N NMR Spectroscopy

Monitoring a reaction in real-time provides the most accurate kinetic data. Using 2,6-Lutidine-¹⁵N allows for non-invasive, continuous observation of the reaction progress by tracking the consumption of the base.

Principle of the Method

When 2,6-Lutidine-¹⁵N abstracts a proton generated during a reaction, it forms the lutidinium-¹⁵N cation. This protonation event causes a significant downfield shift in the ¹⁵N NMR signal, typically on the order of 80-100 ppm.[8]

SpeciesHybridizationTypical ¹⁵N Chemical Shift (ppm)
2,6-Lutidine-¹⁵N (Free Base)sp²~300-320
2,6-Lutidinium-¹⁵N (Conjugate Acid)sp²~210-230 (relative to free base)
(Note: Absolute chemical shifts are relative to a standard like CH₃NO₂. The key feature is the large relative shift upon protonation.)[7][8]

By acquiring a series of ¹⁵N NMR spectra over time, one can integrate the distinct signals corresponding to the free base and its conjugate acid. This allows for the direct calculation of their respective concentrations, providing a precise measure of the reaction's progress as a function of time. From this data, reaction orders and rate constants can be readily determined.[13]

Protocol: Monitoring the Silylation of a Secondary Alcohol

This protocol describes the use of 2,6-Lutidine-¹⁵N to monitor the kinetics of alcohol protection using a silyl triflate, a reaction that generates the strong acid trifluoromethanesulfonic acid (TfOH).

Materials:

  • 2,6-Lutidine-¹⁵N (≥98% isotopic purity)

  • Secondary alcohol (e.g., cyclohexanol)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • Internal standard (optional, for absolute quantification)

  • NMR tubes and spectrometer equipped with a ¹⁵N probe

Procedure:

  • Reagent Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of the secondary alcohol (1.0 M) and 2,6-Lutidine-¹⁵N (1.1 M, 1.1 equivalents) in the chosen anhydrous deuterated solvent.

  • NMR Sample Preparation: Transfer 0.5 mL of the stock solution to a dry NMR tube and cap it under an inert atmosphere.

  • Spectrometer Setup:

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate (e.g., 25 °C).

    • Tune and match the ¹⁵N probe.

    • Acquire an initial ¹⁵N NMR spectrum (t=0) of the starting materials. This will show a single peak for the 2,6-Lutidine-¹⁵N free base.

  • Reaction Initiation:

    • Carefully and quickly, inject the silylating agent (TIPSOTf, 1.0 M solution, 1.0 equivalent) into the NMR tube.

    • Immediately re-insert the tube into the spectrometer.

  • Time-Course Data Acquisition:

    • Promptly begin acquiring a series of ¹⁵N NMR spectra at set time intervals (e.g., every 5-10 minutes). Use an arrayed experiment setup for automation. The duration and interval will depend on the expected reaction rate.

  • Data Processing and Analysis:

    • Process each spectrum in the time series (Fourier transform, phase correction, baseline correction).

    • For each time point, integrate the area of the peak corresponding to the 2,6-Lutidine-¹⁵N free base and the newly appearing peak of the lutidinium-¹⁵N cation.

    • Calculate the concentration of each species at each time point. The percentage of each is directly proportional to its relative integral area.

    • Plot the concentration of the reactant (alcohol, inferred from lutidinium formation) or product versus time.

    • Fit the data to the appropriate rate law (e.g., second-order) to determine the reaction rate constant, k.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis prep_sol Prepare stock solution: Alcohol + 2,6-Lutidine-¹⁵N in deuterated solvent prep_nmr Transfer to NMR tube prep_sol->prep_nmr acq_t0 Acquire t=0 ¹⁵N NMR spectrum prep_nmr->acq_t0 acq_init Inject TIPSOTf to initiate reaction acq_t0->acq_init acq_series Acquire time-series of ¹⁵N NMR spectra acq_init->acq_series ana_proc Process spectra (FT, phase, baseline) acq_series->ana_proc ana_int Integrate base and acid peaks ana_proc->ana_int ana_plot Plot [Concentration] vs. Time ana_int->ana_plot ana_fit Fit data to rate law to find k ana_plot->ana_fit

Caption: Experimental workflow for kinetic monitoring of a silylation reaction using ¹⁵N NMR.

Sample Data Presentation

The processed data can be tabulated to clearly show the reaction's progress.

Time (min)Integral (Lutidine-¹⁵N)Integral (Lutidinium-¹⁵N)% Conversion
01.000.000.0
100.780.2222.0
200.610.3939.0
300.470.5353.0
600.220.7878.0
1200.050.9595.0
(Table represents hypothetical data for illustrative purposes)

Application II: Elucidating Transition States with ¹⁵N Kinetic Isotope Effects

The KIE is a powerful method for investigating the rate-determining step of a reaction.[9] By measuring the reaction rate of a substrate with 2,6-Lutidine-¹⁴N versus 2,6-Lutidine-¹⁵N, one can infer changes in bonding to the nitrogen atom in the transition state.

Principle of the Method

The KIE is defined as the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH): KIE = kL/kH.[12]

  • Normal KIE (KIE > 1): The light isotopologue reacts faster. This typically occurs when a bond to the isotopic atom is broken in the rate-determining step.

  • Inverse KIE (KIE < 1): The heavy isotopologue reacts faster. This is observed when bonding to the isotopic atom becomes stiffer or more constrained (i.e., vibrational force constants increase) in the transition state relative to the ground state.[11]

For 2,6-lutidine acting as a base, an inverse ¹⁵N KIE would strongly suggest that the nitrogen is being protonated in the rate-determining step of the reaction.[11] The magnitude of the inverse effect can provide insight into the extent of proton transfer in the transition state. A KIE of unity implies no change in bonding at the nitrogen in the rate-limiting step.

Protocol: Competitive KIE Measurement for an E2 Elimination

Measuring KIEs by independently running two parallel reactions is prone to error.[12] A more accurate method is a competition experiment where a mixture of the light and heavy isotopologues is used. The KIE is determined by measuring the change in the isotopic ratio of the unreacted starting material as the reaction progresses.

Materials:

  • Natural abundance 2,6-lutidine (¹⁴N)

  • 2,6-Lutidine-¹⁵N (≥98% isotopic purity)

  • Substrate for E2 elimination (e.g., 2-bromopropane)

  • Solvent (e.g., DMSO)

  • Quenching solution (e.g., dilute aqueous HCl)

  • Instrumentation for isotopic analysis (e.g., GC-MS or LC-MS)

Procedure:

  • Prepare Isotope Mixture: Create a stock solution containing a precisely known ratio of 2,6-Lutidine-¹⁴N and 2,6-Lutidine-¹⁵N (approximately 50:50) in the reaction solvent.

  • Initial Isotope Ratio (R₀): Analyze an aliquot of this stock solution via mass spectrometry to determine the precise initial isotopic ratio (R₀) of the unreacted base mixture.

  • Reaction Setup: In a thermostatted reactor, combine the substrate with the lutidine isotope mixture. The base should be the limiting reagent to ensure it is consumed over the course of the reaction.

  • Reaction Sampling:

    • Initiate the reaction (e.g., by adding the substrate).

    • At various time points (e.g., 20%, 40%, 60%, 80% completion), withdraw an aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a dilute acid solution to stop the reaction by protonating all remaining lutidine.

  • Sample Analysis:

    • For each quenched time point, extract the lutidinium salts.

    • Analyze the isotopic ratio (R) of the recovered, unreacted lutidine using mass spectrometry.

  • KIE Calculation:

    • Determine the fraction of reaction (f) for each time point by other means (e.g., GC analysis of the substrate).

    • Calculate the KIE using the following equation: KIE = log(1 - f) / log((1 - f) * (R/R₀))

    • Average the KIE values obtained from the different time points.

cluster_prep Preparation cluster_rxn Reaction & Sampling cluster_analysis Analysis & Calculation prep_mix Prepare ~1:1 mixture of 2,6-Lutidine-¹⁴N and -¹⁵N prep_r0 Analyze initial isotope ratio (R₀) via MS prep_mix->prep_r0 rxn_start Initiate reaction with substrate prep_r0->rxn_start rxn_aliquot Withdraw and quench aliquots over time rxn_start->rxn_aliquot rxn_f Determine fraction of reaction (f) for each aliquot rxn_aliquot->rxn_f ana_ms Analyze isotope ratio (R) of unreacted lutidine via MS rxn_aliquot->ana_ms ana_calc Calculate KIE using f, R, and R₀ ana_ms->ana_calc

Caption: Workflow for a competitive ¹⁵N Kinetic Isotope Effect (KIE) experiment.

Sample Data and Interpretation
Fraction Reaction (f)Isotope Ratio (R)R/R₀KIE (¹⁴N/¹⁵N)
0.001.0221.000-
0.251.0251.0030.991
0.501.0291.0070.990
0.751.0361.0140.990
(Table represents hypothetical data for an E2 reaction where proton transfer is part of the rate-determining step)

An observed KIE of 0.990 is a small but significant inverse effect. This result would support a mechanism where the C-H bond is breaking and the N-H bond is forming in a concerted fashion, with the stiffening of the N-H bond in the transition state being energetically significant.

Conclusion

2,6-Lutidine-¹⁵N is a versatile and powerful tool for the modern chemist. Its application in real-time ¹⁵N NMR spectroscopy provides unambiguous, high-quality kinetic data, while its use in competitive KIE studies offers profound insights into the nature of reaction transition states. By leveraging the unique combination of steric hindrance and isotopic labeling, researchers can dissect complex reaction mechanisms with a level of detail that is often unattainable with conventional methods. These techniques are invaluable not only in academic research but also in the pharmaceutical and process chemistry industries, where a deep mechanistic understanding is crucial for efficient, safe, and scalable synthesis.

References

  • Schramm, V. L. (2015). Heavy atom labeled nucleotides for measurement of kinetic isotope effects. Journal of Biological Chemistry. Available at: [Link]

  • Johnston, J. C., & Jensen, B. (n.d.). ¹⁵N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. Available at: [Link]

  • Frick, L., Mac-Neil, K. J., & Wolfenden, R. (2002). ¹⁵N kinetic isotope effects on uncatalyzed and enzymatic deamination of cytidine. Biochemistry. Available at: [Link]

  • Rodriguez-Serrano, A., et al. (2025). ¹⁵N Reaction Monitoring at Low and Inhomogeneous Magnetic Fields Enabled by Hyperpolarization with Parahydrogen. Chemistry – A European Journal. Available at: [Link]

  • Rayner, P. J., et al. (2022). Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by ¹⁵N Hyperpolarized Nuclear Magnetic Resonance. Journal of the American Chemical Society. Available at: [Link]

  • Kuzmic, P., et al. (1993). Use of nitrogen-15 kinetic isotope effects to elucidate details of the chemical mechanism of human immunodeficiency virus 1 protease. Biochemistry. Available at: [Link]

  • Northwestern University IMSERC. (n.d.). Quantitative NMR. Available at: [Link]

  • Berger, S. (2011). ¹⁵N Labeling and NMR Spectroscopy for the Elucidation of Side Reactions. Masters Thesis, Leopold-Franzens-Universität Innsbruck. Available at: [Link]

  • Gauthier, P. P., et al. (2010). Natural ¹⁵N/¹⁴N isotope composition in C3 leaves: are enzymatic isotope effects informative for predicting the ¹⁵N-abundance in key metabolites? Plant, Cell & Environment. Available at: [Link]

  • Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]

  • Wu, D., et al. (2010). Reactivity of 2,6-lutidine/BR₃ and pyridine/BR₃ Lewis pairs (R = F, Me, C₆F₅): a density functional study. The Journal of Physical Chemistry A. Available at: [Link]

  • Merritt, M. E., et al. (2015). Hyperpolarized ¹⁵N-pyridine Derivatives as pH-Sensitive MRI Agents. Molecules. Available at: [Link]

  • Arena, B. J., et al. (1993). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Sobkowski, M., Stawinski, J., & Kraszewski, A. (2009). The role of nucleophilic catalysis in chemistry and stereochemistry of ribonucleoside H-phosphonate condensation. New Journal of Chemistry. Available at: [Link]

  • ExSyn. (2022). In focus: 2,6-Lutidine. Available at: [Link]

  • ResearchGate. (n.d.). Figure 6. Mechanistic proposal. Lutidine = 2,6-lutidine. Available at: [Link]

  • Klages, J., et al. (2021). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Magnetic Resonance. Available at: [Link]

  • PubChem. (n.d.). 2,6-Lutidine. Available at: [Link]

  • Balevicius, V., et al. (n.d.). A ¹³C NMR and density functional theory study of critical behaviour of binary water / 2,6-lutidine solution. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Study of phase behavior of 2,6-lutidine, 2,6-lutidine-N-oxide and water mixture using UNIQUAC model with interaction parameters determined by molecular simulations. Available at: [Link]

  • Journal of Undergraduate Chemistry Research. (2023). Measuring Long-Distances in ¹⁵N selectively aMino aciD LabeLeD Proteins. Available at: [Link]

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Application

"2,6-Lutidine-15N" as a tracer in metabolic pathway analysis

Application Note: 2,6-Lutidine- 15 N as a Stable Isotope Tracer for Metabolic Pathway Analysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Expe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Lutidine- 15 N as a Stable Isotope Tracer for Metabolic Pathway Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

Stable isotope labeling is a transformative technique in tracking drug interactions and elucidating complex metabolic pathways[1],[2]. By substituting natural nitrogen with the stable 15 N isotope, researchers can trace the biotransformation of nitrogenous compounds without the safety hazards associated with radiolabels. 2,6-Lutidine- 15 N (CAS 1330198-31-6)[3] serves as an optimal model compound for studying the metabolism of sterically hindered pyridine-containing pharmaceuticals. This application note details the mechanistic rationale, quantitative analytical parameters, and a self-validating in vitro protocol for utilizing 2,6-Lutidine- 15 N in metabolic pathway analysis.

Mechanistic Rationale: The Superiority of 15 N Tracing

As a Senior Application Scientist, it is crucial to understand why specific tracers and analytical modalities are chosen. The selection of 2,6-Lutidine- 15 N is driven by both its chemical architecture and its isotopic properties:

  • Steric Hindrance & Enzyme Selectivity: The two ortho-methyl groups in 2,6-lutidine sterically shield the nitrogen atom, making it significantly less nucleophilic than unsubstituted pyridine[4]. Tracing how metabolic enzymes (like Cytochrome P450s and Flavin-containing Monooxygenases) navigate this steric bulk to perform N-oxidation versus aliphatic methyl oxidation is highly relevant for late-stage drug design.

  • Exquisite NMR Sensitivity: The 15 N nucleus exhibits a remarkably wide chemical shift range (~1350 ppm) and a long spin-lattice relaxation time ( T1​ )[5]. The 15 N chemical shift is highly sensitive to changes in the local electronic environment. For instance, protonation or enzymatic N-oxidation can induce massive chemical shift changes ( Δδ of 30 to 90 ppm)[6],[7]. This allows for the unambiguous structural identification of metabolites.

  • Hyperpolarization Compatibility: To overcome the inherently low sensitivity of natural abundance NMR, 15 N tracers can be hyperpolarized via techniques such as Signal Amplification by Reversible Exchange (SABRE), which can boost the 15 N NMR signal by thousands of times[8],[6].

Metabolic Pathways of 2,6-Lutidine

Metabolically, 2,6-lutidine undergoes two primary Phase I biotransformations: N-oxidation to form 2,6-lutidine N-oxide[9], and aliphatic oxidation of the methyl groups to form 2-hydroxymethyl-6-methylpyridine. These Phase I metabolites can subsequently undergo Phase II conjugation (e.g., glucuronidation).

Pathway A 2,6-Lutidine-15N (Parent Tracer) B 2,6-Lutidine-15N N-oxide (N-Oxidation) A->B CYP450 / FMO (Hepatic Microsomes) C 2-Hydroxymethyl-6-methylpyridine-15N (Methyl Oxidation) A->C CYP450 (Aliphatic Oxidation) D Downstream Conjugates (e.g., Glucuronides) C->D UGTs (Phase II)

Fig 1: Primary phase I and II metabolic pathways of 2,6-Lutidine-15N mediated by hepatic enzymes.

Quantitative Data Summaries

To facilitate rapid identification during LC-HRMS and NMR analysis, the expected physicochemical shifts are summarized below.

Table 1: Physicochemical Properties of 2,6-Lutidine- 15 N

PropertyValueAnalytical Significance
CAS Number 1330198-31-6Unique identifier for the 15 N isotopologue[3].
Molecular Weight 108.15 g/mol +1.000 Da mass shift compared to unlabeled compound.
15 N NMR Shift (Free Base) ~ 300 ppmBaseline reference (relative to liquid NH 3​ ).
15 N Shift upon Oxidation Δδ > 30-90 ppmClear spectral separation of N-oxide metabolites[7].

Table 2: Expected Metabolites and Analytical Signatures

MetaboliteBiotransformationExact Mass ( m/z ) [M+H] + 15 N NMR Shift Characteristic
2,6-Lutidine- 15 N Parent Tracer109.08Baseline
2,6-Lutidine- 15 N N-oxide N-Oxidation125.08Strong downfield shift ( Δδ > 50 ppm)
2-Hydroxymethyl...- 15 N Methyl Oxidation125.08Minimal shift from parent baseline

Experimental Protocols

This protocol describes a self-validating in vitro assay using Human Liver Microsomes (HLM) to generate, extract, and identify the metabolites of 2,6-Lutidine- 15 N.

Workflow S1 Step 1: Tracer Administration Incubate 2,6-Lutidine-15N with Human Liver Microsomes (HLM) S2 Step 2: Reaction Quenching Halt enzymatics with cold ACN & Centrifuge to extract supernatant S1->S2 S3 Step 3: Analytical Separation UHPLC resolution of parent and isobaric metabolites S2->S3 S4 Step 4: Detection & Validation 15N-NMR (Hyperpolarized) & High-Res Mass Spectrometry S3->S4

Fig 2: Step-by-step in vitro workflow for metabolic tracing using 2,6-Lutidine-15N.

Step-by-Step Methodology

Phase 1: Incubation (Tracer Administration)

  • Matrix Preparation: In a 1.5 mL low-bind Eppendorf tube, combine 715 µL of 100 mM potassium phosphate buffer (pH 7.4) and 50 µL of HLM (stock: 20 mg/mL; final concentration: 1 mg/mL).

    • Causality: The pH 7.4 buffer mimics physiological conditions, ensuring optimal CYP450 and FMO enzyme folding and activity.

  • Tracer Addition: Add 10 µL of 2,6-Lutidine- 15 N stock to achieve a final concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 225 µL of an NADPH regenerating system.

    • Control Step: Simultaneously prepare a Negative Control by substituting the NADPH system with an equal volume of blank buffer. This self-validating step ensures that any observed metabolites are strictly enzyme-derived and not artifacts of chemical degradation.

Phase 2: Quenching & Extraction 4. Time-Course Sampling: At designated intervals (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots from the incubation mixture. 5. Enzyme Quenching: Immediately dispense the aliquot into 300 µL of ice-cold Acetonitrile (ACN) containing Pyridine-d5 as an internal standard.

  • Causality: Ice-cold ACN instantly denatures the microsomal proteins, completely halting enzymatic activity and "freezing" the metabolic profile at that exact time point.

  • Separation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Carefully transfer the particle-free supernatant into LC vials.

Phase 3: Analytical Detection 7. LC-HRMS Analysis: Inject 5 µL of the supernatant onto a C18 UHPLC column. Utilize a gradient of Water/ACN (with 0.1% Formic Acid). Monitor for the parent mass ( m/z 109.08) and the oxidized metabolites ( m/z 125.08). 8. 15 N-NMR Analysis: Pool the remaining 120-minute supernatants, evaporate to dryness under a gentle N 2​ stream, and reconstitute in 500 µL of D 2​ O. Acquire 15 N-NMR spectra at 298 K (utilizing SABRE hyperpolarization if available to boost the signal-to-noise ratio).

Data Interpretation & Validation (Trustworthiness)

To ensure the highest scientific integrity, the data generated from this protocol must be passed through two self-validating analytical filters:

  • Isotope Pattern Verification (LC-MS): Biological matrices (like HLM) are highly complex and produce significant background noise. Because the tracer is synthetically enriched with 15 N, the natural 14 N/ 15 N isotopic ratio is abolished. Any true metabolite must exhibit a distinct lack of the natural 14 N peak, serving as an absolute filter to distinguish true drug metabolites from endogenous matrix interference.

  • Isobaric Differentiation ( 15 N-NMR): Both N-oxidation and methyl hydroxylation yield an identical +16 Da mass shift ( m/z 125.08). While MS/MS fragmentation can hint at the structure, 15 N-NMR provides definitive, non-destructive proof. Because the electronic environment of the nitrogen in an N-oxide is drastically different from a ring nitrogen with a remote hydroxyl group, the N-oxide will present a massive downfield chemical shift ( Δδ > 50 ppm), whereas the methyl-oxidized metabolite will resonate very close to the parent tracer's baseline[7].

References

  • [8] Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance. Journal of the American Chemical Society. URL: [Link]

  • [6] 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors. URL: [Link]

  • [4] 2,6-Lutidine. Wikipedia. URL: [Link]

  • [7] State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing. URL: [Link]

  • [2] Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ResearchGate. URL: [Link]

  • [10] Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. ResearchGate. URL: [Link]

  • [5] Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance. PMC - NIH. URL: [Link]

Sources

Method

Quantitative ¹⁵N NMR Spectroscopy with 2,6-Lutidine-¹⁵N: A Definitive Protocol for Internal Standardization and pH Sensing

Executive Summary Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is an indispensable analytical technique in structural biology, pharmaceutical development, and metabolic tracing. However, transitioning fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is an indispensable analytical technique in structural biology, pharmaceutical development, and metabolic tracing. However, transitioning from qualitative observation to quantitative NMR (qNMR) presents severe physical challenges: an exceptionally low natural abundance (0.37%), a negative gyromagnetic ratio ( γ ), and notoriously long longitudinal relaxation times ( T1​ ).

This application note establishes a robust, self-validating protocol for ¹⁵N qNMR using 2,6-Lutidine-¹⁵N as a premier internal standard. Beyond its role as a quantitative reference, 2,6-Lutidine-¹⁵N serves as a highly accurate in situ pH sensor, making it uniquely suited for physiological and complex matrix analyses.

Mechanistic Rationale: Overcoming ¹⁵N qNMR Challenges

As a Senior Application Scientist, it is critical to understand the causality behind experimental parameters rather than simply executing them. The physics of ¹⁵N dictate two primary hurdles that this protocol systematically dismantles:

The Nuclear Overhauser Effect (NOE) Paradox

Unlike ¹H or ¹³C, the ¹⁵N nucleus possesses a negative gyromagnetic ratio ( γ=−2.7126×107 rad T⁻¹ s⁻¹). When standard continuous ¹H decoupling is applied to simplify the spectrum into singlets, it induces a negative Nuclear Overhauser Effect (NOE). The theoretical maximum NOE enhancement for ¹⁵N is ηmax​=−4.93 . Consequently, continuous decoupling can completely nullify the ¹⁵N signal or cause severe, unpredictable distortions in peak integrals. The Solution: We must employ Inverse Gated Decoupling (IGD) . The decoupler is turned ON only during the brief acquisition time (AQ) to collapse multiplets, and strictly OFF during the long relaxation delay ( D1​ ) to prevent NOE buildup.

Longitudinal Relaxation ( T1​ ) Management

Quantitative accuracy requires that all nuclei fully return to their equilibrium magnetization state before the next radiofrequency (RF) pulse. The T1​ relaxation time of 2,6-Lutidine-¹⁵N in aqueous media at physiological pH is approximately 31 ± 2 seconds [1]. To achieve >99.3% magnetization recovery, the relaxation delay ( D1​ ) must be set to at least 5×T1​ . Failure to respect this physical boundary results in signal saturation and artificially low integration values.

Physicochemical & NMR Properties

2,6-Lutidine-¹⁵N (2,6-dimethylpyridine-¹⁵N) is selected due to its sharp singlet resonance, excellent solubility profile, and its specific acid-base properties. Its pKa of 6.60[1] falls perfectly within the physiological range, causing a massive, easily measurable chemical shift change of ~30 ppm upon protonation[2].

Table 1: Key Properties of 2,6-Lutidine-¹⁵N for qNMR

ParameterValue / CharacteristicMechanistic Significance
Molecular Weight 108.15 g/mol Required for precise gravimetric calculations.
pKa 6.60 ± 0.02Ideal for in situ pH tracking in biological samples[1].
T1​ Relaxation Time ~31 s (pH 9.5)Dictates the minimum D1​ delay (>150 s)[1].
Chemical Shift ( δ ) Highly pH-dependentShifts ~30 ppm between protonated and deprotonated states[2].
Multiplicity (Decoupled) Sharp SingletEnsures maximum Signal-to-Noise Ratio (SNR) and integration accuracy.

Experimental Workflows & Pulse Sequences

To visualize the logical progression of the qNMR experiment, the following workflow dictates the critical path from sample preparation to data extraction.

qNMR_Workflow A 1. Sample Preparation (Analyte + 2,6-Lutidine-15N + Cr(acac)3) B 2. Spectrometer Setup (Probe Tuning & 90° Pulse Calibration) A->B C 3. Parameter Optimization (D1 > 5xT1, IGD Setup) B->C D 4. Data Acquisition (NOE Suppression via Gated Decoupling) C->D E 5. Data Processing (Zero Filling, Baseline Correction, Integration) D->E

Workflow for quantitative ¹⁵N NMR using 2,6-Lutidine-¹⁵N.

The Inverse Gated Decoupling (IGD) Sequence

The diagram below illustrates the precise timing required across the ¹⁵N and ¹H RF channels to achieve quantitative multiplet collapse without NOE distortion.

IGD_Sequence N_start N_D1 15N: Relaxation Delay (D1) > 150 seconds N_start->N_D1 N_Pulse 15N: 90° Pulse N_D1->N_Pulse N_AQ 15N: Acquisition (AQ) FID Collection N_Pulse->N_AQ N_end N_AQ->N_end H_start H_D1 1H: Decoupler OFF (Prevents NOE Buildup) H_start->H_D1 H_Pulse 1H: Decoupler ON H_D1->H_Pulse H_AQ 1H: Decoupler ON (WALTZ-16 / GARP) H_Pulse->H_AQ H_end H_AQ->H_end

Inverse Gated Decoupling (IGD) pulse sequence for ¹⁵N qNMR.

Step-by-Step qNMR Protocol

Phase 1: Sample Preparation
  • Gravimetric Precision: Using a microanalytical balance (readability 0.01 mg), accurately weigh the target analyte and the 2,6-Lutidine-¹⁵N internal standard. Ensure the molar ratio is approximately 1:1 to minimize dynamic range integration errors.

  • Solvent Selection: Dissolve the mixture in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO- d6​ ).

  • Paramagnetic Relaxation Agent (Optional but Recommended): To circumvent the >150 s relaxation delay, add 0.01 M to 0.05 M of Chromium(III) acetylacetonate (Cr(acac)₃). The unpaired electrons of the paramagnetic chromium drastically shorten the T1​ of ¹⁵N, allowing for a D1​ of ~5–10 seconds without sacrificing quantitative integrity.

Phase 2: Spectrometer Calibration
  • Tuning and Matching: Manually tune the ¹⁵N channel of the probe to the exact sample matrix. ¹⁵N frequencies are highly sensitive to ionic strength and solvent dielectric constants.

  • 90° Pulse Determination: Execute a nutation experiment to determine the exact 90° pulse width ( P1​ ) for ¹⁵N. Do not rely on default probe files; a miscalibrated pulse angle directly translates to quantitative error.

Phase 3: Acquisition Parameters

Set up the spectrometer using the parameters outlined in Table 2.

Table 2: Recommended ¹⁵N qNMR Acquisition Parameters

ParameterRecommended SettingJustification
Pulse Sequence zgig (Bruker) / s2pul (Varian)Inverse gated decoupling to suppress NOE.
Flip Angle 90°Maximizes signal per scan.
Relaxation Delay ( D1​ ) ≥5×T1​ (e.g., 155 s)Ensures >99% longitudinal magnetization recovery.
Acquisition Time (AQ) 1.5 - 2.0 sSufficient to capture the full Free Induction Decay (FID) of sharp singlets.
Decoupling Scheme WALTZ-16 or GARPBroadband ¹H decoupling during AQ only.
Number of Scans (NS) 64 to 256Adjusted to achieve an SNR > 250:1 for the lowest concentration peak.
Phase 4: Data Processing
  • Zero-Filling: Zero-fill the FID to at least 64k or 128k data points to ensure sufficient digital resolution (points per Hz) across the peak.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 2.0 Hz. This improves SNR without artificially distorting the peak area.

  • Baseline Correction: Apply a rigorous polynomial baseline correction (e.g., Whittaker Smoother or manual multipoint correction). A flat baseline is the most critical factor for accurate integration.

  • Integration: Integrate the 2,6-Lutidine-¹⁵N peak and the target analyte peaks. Define integral regions consistently (e.g., ±10× the Full Width at Half Maximum, FWHM).

Protocol Self-Validation & System Suitability

A trustworthy protocol must be a self-validating system. Before analyzing unknown samples, execute the following system suitability checks:

  • T1​ Empirical Verification: Never assume literature T1​ values hold perfectly for your specific solvent/pH matrix. Run a rapid Inversion-Recovery sequence (t1ir) on your actual sample to empirically calculate the T1​ of 2,6-Lutidine-¹⁵N and your analyte. Set D1​ based on the longest T1​ in the mixture.

  • Linearity and Response Factor Check: Prepare a control sample containing exactly equimolar amounts of 2,6-Lutidine-¹⁵N and a secondary certified reference material (e.g., ¹⁵N-Urea). Process the spectrum. If the integral ratio deviates from 1.000 ± 0.01, your D1​ is too short, your 90° pulse is miscalibrated, or NOE suppression has failed.

  • pH Verification: Utilize the chemical shift of 2,6-Lutidine-¹⁵N to back-calculate the exact pH of the microenvironment inside the NMR tube. The shift moves dynamically over a ~30 ppm range near its pKa (6.60), providing an internal quality control check against buffer failure[1],[2].

References

  • Source: National Institutes of Health (NIH)
  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH Source: Duke Space Repository / ACS Sensors URL

Sources

Application

Application Note: 2,6-Lutidine-15N as a Precision Probe in Protein NMR and Hyperpolarized Sensing

Executive Summary In biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, precise knowledge of the micro-environmental pH is critical. Protein conformation, hydrogen-bonding networks, and ligand-binding affinities...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, precise knowledge of the micro-environmental pH is critical. Protein conformation, hydrogen-bonding networks, and ligand-binding affinities are all highly sensitive to protonation states. Traditional glass micro-electrodes suffer from severe limitations in NMR applications, including junction potential errors in high-ionic-strength buffers, volume constraints, and complex deuterium isotope effects (pD vs. pH).

2,6-Lutidine-15N (15N-labeled 2,6-dimethylpyridine) has emerged as a superior internal pH reference and a hyperpolarized sensor. By leveraging its highly sensitive 15N chemical shift, researchers can achieve non-destructive, in-situ pH measurements directly within the NMR tube, or utilize it as an ultra-sensitive probe in dynamic, real-time kinetic assays.

Mechanistic Insights: The Chemical Causality of 2,6-Lutidine-15N

The utility of 2,6-Lutidine-15N is governed by three specific chemical properties:

  • Physiological pKa: The pKa of 2,6-lutidine is approximately 6.6 to 6.7[1]. This places its maximum buffering and chemical shift sensitivity precisely within the physiological pH range (pH 6.0–7.5), which is the most relevant window for protein NMR and in vivo studies[2].

  • Massive Chemical Shift Dispersion: The protonation of the 15N nucleus induces a massive change in its electronic shielding. The difference in the 15N chemical shift ( Δδ ) between the free base and the fully protonated conjugate acid exceeds 90 ppm[3]. This provides an exceptional signal-to-noise ratio for pH calculation, allowing resolution of pH changes as small as 0.05 units.

  • Steric Shielding: Unlike unsubstituted Pyridine-15N, the ortho-methyl groups of 2,6-lutidine provide critical steric hindrance. This structural feature prevents the nitrogen lone pair from coordinating with transition metals or divalent cations (e.g., Zn²⁺, Mg²⁺) commonly found in metalloproteins or NMR buffers[4]. Consequently, the 15N chemical shift remains strictly a function of protonation, eliminating false readings caused by metallation.

Mechanism Lut_Base 2,6-Lutidine-15N (Base) δ_15N ≈ 280 ppm Deprotonated State Lut_Acid 2,6-Lutidinium-15N (Acid) δ_15N ≈ 180 ppm Protonated State Lut_Base->Lut_Acid + H⁺ (pKa ~6.6)

Protonation equilibrium of 2,6-Lutidine-15N driving its utility as a highly sensitive NMR pH probe.

Quantitative Comparison of 15N pH Probes

To select the appropriate internal reference, one must balance the pKa, the dynamic range ( Δδ ), and the likelihood of off-target interactions.

CompoundpKa Δδ (Base - Acid)Steric HindrancePrimary Application
Pyridine-15N ~5.2> 90 ppmLowLow pH environments; non-metalloproteins
2,6-Lutidine-15N ~6.6> 90 ppmHighPhysiological pH; Metalloprotein NMR
Imidazole-15N2 ~7.0~ 30 ppmLowIn vivo pH mapping; SABRE hyperpolarization

Data synthesized from established hyperpolarization and NMR pH sensing studies[1],[3],[2].

Protocol 1: In-Situ pH Measurement in Protein NMR

Adding a small molecule to a protein sample risks non-specific hydrophobic interactions. This protocol is designed to minimize cosolvent effects while maximizing the 15N signal detection.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 50 mM stock solution of 2,6-Lutidine-15N in 100% D₂O. Adjust the pH of the stock to ~6.5 using dilute DCl or NaOD. Causality: Pre-adjusting the stock prevents localized pH shock and subsequent protein precipitation when spiked into the sample.

  • Sample Spiking: Add the stock to your 15N/13C-labeled protein NMR sample to achieve a final 2,6-Lutidine-15N concentration of 0.1 to 0.5 mM.

  • Data Acquisition: Insert the sample into the spectrometer and equilibrate the temperature. Acquire a 1D 15N-edited 1H spectrum or a fast 2D 1H-15N SOFAST-HMQC. The lutidine 15N resonance will appear in a distinct spectral window (typically 180–280 ppm), well separated from the protein backbone amide resonances (100–130 ppm).

  • pH Calculation: Extract the observed chemical shift ( δobs​ ) and calculate the exact micro-environmental pH using the Henderson-Hasselbalch derived equation:

    pH=pKa​+log(δbase​−δobs​δobs​−δacid​​)
Self-Validating System

Validation Checkpoint: Before relying on the calculated pH, acquire a standard 1D 1H spectrum. The 2,6-dimethyl protons of lutidine should appear as a sharp, symmetrical singlet near 2.5 ppm.

  • If this peak is broadened or split, it indicates chemical exchange via non-specific binding to the protein's hydrophobic pockets.

  • Correction: Validate the system by adding 50 mM NaCl to screen electrostatic interactions, or titrate the lutidine concentration down to 0.1 mM until the line width matches a protein-free control buffer.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition & Validation N1 Isotope-Labeled Protein N3 NMR Tube Equilibration N1->N3 N2 2,6-Lutidine-15N Probe N2->N3 N4 Acquire 1H-15N HMQC N3->N4 Insert to Magnet N5 Extract δ(15N) & Calculate pH N4->N5 Process Spectra

Workflow for in-situ pH measurement using 2,6-Lutidine-15N in protein NMR studies.

Protocol 2: Hyperpolarized 15N-Lutidine for Real-Time pH Sensing

For dynamic enzymatic assays or in vivo modeling, standard NMR lacks the sensitivity to detect sub-millimolar changes in real-time. Hyperpolarization increases the nuclear spin population difference, granting a >1000-fold signal enhancement[2]. Because the ortho-methyls of 2,6-lutidine sterically hinder the iridium catalysts required for SABRE (Signal Amplification by Reversible Exchange)[4], Dynamic Nuclear Polarization (DNP) is the preferred method for this specific molecule[3].

Step-by-Step Methodology
  • DNP Formulation: Mix 2,6-Lutidine-15N with a glassing agent (e.g., glycerol/water) and a stable trityl radical (e.g., OX063) to a final radical concentration of 15 mM.

  • Polarization: Flash-freeze the sample in a DNP polarizer at 1.4 K. Irradiate with microwaves at the electron spin resonance frequency for 60–90 minutes to transfer polarization from the unpaired electrons to the 15N nuclei.

  • Dissolution and Injection: Rapidly dissolve the hyperpolarized sample with a superheated, pressurized aqueous buffer (pH 7.4) containing a radical scavenger (e.g., sodium ascorbate). Inject the solution immediately into the target biological system or NMR tube.

  • Kinetic Acquisition: Trigger a series of small-flip-angle (e.g., 5°–10°) 1D 15N NMR pulses every 2 seconds to monitor the real-time pH evolution as the biological reaction progresses.

Self-Validating System

Validation Checkpoint: Following dissolution and injection, monitor the 15N T1​ relaxation decay in a control buffer.

  • A mono-exponential decay with a T1​>20 seconds confirms that the hyperpolarized state is successfully maintained without rapid quenching[3].

  • Correction: If T1​<5 seconds, the system is compromised by paramagnetic impurities. Degas the dissolution buffer thoroughly to remove dissolved O2​ and add 1 mM EDTA to chelate trace metals before repeating the polarization cycle.

References

  • "Real-Time High-Sensitivity Reaction Monitoring of Important Nitrogen-Cycle Synthons by 15N Hyperpolarized Nuclear Magnetic Resonance", White Rose Research Online. URL: [Link]

  • "15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH", DukeSpace. URL:[Link]

  • "Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents", ResearchGate. URL:[Link]

  • "15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH", PubMed Central (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"2,6-Lutidine-15N" stability and degradation issues

Welcome to the technical support resource for 2,6-Lutidine-¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2,6-Lutidine-¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and effective use of this valuable isotopically labeled compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and success of your work.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Q1: My reaction yield is significantly lower than expected when using 2,6-Lutidine-¹⁵N as a proton scavenger. What are the likely causes and how can I fix this?

A1: A lower-than-expected yield in reactions utilizing 2,6-Lutidine-¹⁵N is most commonly traced back to reagent purity, specifically contamination with water or oxidative byproducts. Because of its role as a base, its effectiveness is highly dependent on its integrity.

Causality and Investigation:

  • Water Contamination: 2,6-Lutidine is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water can interfere with many sensitive reactions, particularly those involving water-sensitive reagents like silyl triflates or acid chlorides, by hydrolyzing them or quenching intermediates. The basicity of the lutidine is not significantly affected, but the introduction of a competing nucleophile (water) can drastically alter the reaction pathway.

  • Oxidative Degradation: Prolonged exposure to air can lead to the oxidation of the methyl groups, potentially forming 2,6-diformylpyridine.[2] This impurity will not function as a base and can lead to unwanted side reactions.

  • Improper Storage: Storing the compound in a frequently opened container, in a humid environment, or exposed to light and heat accelerates degradation.[3][4][5]

Troubleshooting Workflow:

  • Purity Assessment: Before use, especially if the container has been opened previously, assess the purity. A simple ¹H NMR is often sufficient to detect significant water content or other organic impurities.

  • Drying/Purification: If contamination is suspected, the reagent must be dried and redistilled. Refluxing over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere is a standard and effective procedure.[6]

  • Inert Atmosphere Handling: For highly sensitive reactions, handle 2,6-Lutidine-¹⁵N exclusively under an inert atmosphere (Nitrogen or Argon) using syringe techniques to prevent atmospheric exposure.[7]

Q2: I'm observing unexpected signals in my ¹⁵N NMR spectrum that don't correspond to my target molecule. Could this be from the 2,6-Lutidine-¹⁵N?

A2: This is a possibility, though direct observation of ¹⁵N-labeled impurities is less common than seeing their effects in ¹H or ¹³C spectra due to the inherent insensitivity of ¹⁵N NMR.[8][9] The presence of unexpected ¹⁵N signals points to a significant degradation or contamination event.

Plausible Scenarios:

  • Oxidized Impurities: The nitrogen environment in an oxidized species like 2,6-diformylpyridine-¹⁵N would have a different chemical shift than the parent compound.

  • Reaction with Acid Impurities: If the lutidine has been stored improperly and exposed to acidic vapors, it could form a lutidinium salt. The protonation of the nitrogen atom significantly alters its electronic environment, leading to a substantial shift in the ¹⁵N NMR signal.

  • Cross-Contamination: Contamination from another ¹⁵N-labeled compound in the laboratory is a possibility that should not be overlooked.

Diagnostic Steps:

  • Run a ¹H NMR: This is the fastest way to diagnose issues. Look for the characteristic aldehyde protons of 2,6-diformylpyridine or shifts in the aromatic protons that would indicate salt formation.

  • Acquire a Reference Spectrum: Run a ¹⁵N NMR spectrum of your 2,6-Lutidine-¹⁵N stock solution (appropriately diluted) to confirm if the unexpected signals originate from the starting material itself.

  • Employ 2D NMR: A ¹H-¹⁵N HSQC experiment is far more sensitive than a direct 1D ¹⁵N experiment and will definitively correlate nitrogen signals to attached protons.[8] This can help identify the structure of the ¹⁵N-containing impurity.

Q3: My ¹⁵N NMR signal is extremely weak, requiring an impractically long acquisition time. Does this indicate my labeled lutidine has degraded?

A3: A weak signal is the most common challenge in ¹⁵N NMR and is almost certainly due to the intrinsic properties of the ¹⁵N nucleus, not degradation.[9][10] Degradation would more likely manifest as additional, unwanted peaks rather than a universally weak signal.

The Physics Behind the Problem:

  • Low Gyromagnetic Ratio: The ¹⁵N nucleus has a low and negative gyromagnetic ratio, which is a fundamental physical property that results in a much lower intrinsic signal intensity compared to protons.[9]

  • Low Natural Abundance: While you are using an enriched compound, this principle explains why ¹⁵N NMR is challenging in general. The low natural abundance (0.36%) makes unenriched samples nearly impossible to measure directly.[9]

  • Long Relaxation Times: Nitrogen nuclei can have very long T1 relaxation times, meaning they take a long time to return to their equilibrium state after being pulsed. This necessitates longer delays between scans, extending the total experiment time.

Solutions for Signal Enhancement:

  • Increase Concentration: The simplest solution is to use a more concentrated sample, if possible.

  • Optimize Acquisition Parameters: Increase the number of scans. Ensure the relaxation delay (d1) is appropriate for your molecule.

  • Use Sensitivity-Enhancement Pulse Sequences:

    • INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a standard technique that transfers the high polarization of protons to the ¹⁵N nucleus, dramatically boosting the signal.[9]

    • Inverse-Gated Decoupling: Use this to suppress the negative Nuclear Overhauser Effect (NOE) that can arise from the negative gyromagnetic ratio of ¹⁵N, which can nullify or even invert the signal.

    • 2D Heteronuclear Correlation: As mentioned before, experiments like ¹H-¹⁵N HSQC or HMBC are orders of magnitude more sensitive for detecting ¹⁵N signals than a direct 1D experiment.[11]

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of 2,6-Lutidine-¹⁵N?

A1: Proper storage is the most critical factor in maintaining the purity and efficacy of 2,6-Lutidine-¹⁵N. The key is to protect it from air, moisture, light, and heat.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3][5] Refrigeration (-20°C) is recommended for long-term storage.[1]Reduces vapor pressure and slows potential degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen and exposure to moisture.[12]
Container Use an amber glass bottle with a tight-fitting, high-quality cap (e.g., with a PTFE liner).Protects from light, which can catalyze degradation, and prevents leakage or contamination.[13]
Location Store in a dedicated flammables cabinet away from acids and oxidizing agents.[3][12][14]Prevents accidental reaction with incompatible chemicals and mitigates fire risk.[4]
Q2: Does the ¹⁵N isotopic label alter the chemical stability or reactivity of 2,6-Lutidine compared to the unlabeled compound?

A2: For all practical purposes in synthesis, the answer is no. The ¹⁵N isotope does not significantly change the chemical properties (basicity, nucleophilicity, reaction kinetics) of the molecule. The difference in mass between ¹⁴N and ¹⁵N is too small to cause a noticeable kinetic isotope effect in typical applications. The true value of the ¹⁵N label is that it provides a specific spectroscopic handle for mechanistic studies, reaction monitoring, and structural analysis using NMR spectroscopy.[10][15] The ¹⁵N nucleus has a nuclear spin of ½, which, unlike the quadrupolar ¹⁴N nucleus, results in sharp NMR signals, making it ideal for high-resolution studies.[8][9]

Q3: What are the primary chemical and physical signs that my 2,6-Lutidine-¹⁵N has degraded?

A3: Visual and olfactory inspection can often provide the first clues of degradation before you commit the material to a reaction.

  • Color Change: Pure 2,6-lutidine is a colorless liquid.[2][16] A yellow or brown tint indicates the presence of impurities, likely from oxidation or polymerization products.

  • Odor: While 2,6-lutidine has a characteristic pungent, noxious odor, a significant change or intensification of this odor can suggest decomposition.[2]

  • Particulate Matter: The presence of any solid material in the liquid is a clear sign of contamination or degradation product precipitation.

  • Analytical Evidence: The definitive sign is the appearance of unexpected peaks in ¹H NMR, GC-MS, or other analytical techniques.

Protocols for Quality Assurance
Protocol 1: Rapid Purity Assessment via ¹H NMR

This protocol allows for a quick check of purity and water content before use.

  • Sample Preparation: In a clean, dry NMR tube, add ~5 mg of 2,6-Lutidine-¹⁵N.

  • Solvent Addition: Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆). Using a solvent from a freshly opened ampoule is crucial to avoid introducing water.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Purity: Integrate the aromatic and methyl proton signals of the lutidine. Compare their ratio to the expected 3:6 (or 1:2) ratio. The presence of other signals in the aromatic or aliphatic region indicates organic impurities.

    • Water Content: A broad singlet around 1.5-1.6 ppm in CDCl₃ or ~0.4 ppm in C₆D₆ corresponds to water. Its integration relative to the lutidine signals can provide a semi-quantitative measure of water contamination.

Protocol 2: Drying and Purification by Distillation

This procedure should be performed if contamination is suspected or for use in highly sensitive applications.

  • Safety: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE.[7]

  • Pre-Drying: Place the 2,6-Lutidine-¹⁵N in a round-bottom flask equipped with a magnetic stir bar. Add a suitable drying agent, such as calcium hydride (CaH₂), and allow it to stir overnight under a nitrogen atmosphere.[6]

  • Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Distillation: Gently heat the flask to reflux the lutidine over the drying agent. Then, increase the temperature to distill the lutidine (boiling point: 144 °C at atmospheric pressure).[2] Collect the distillate in a receiver flask that is cooled and maintained under an inert atmosphere.

  • Storage: Immediately transfer the freshly distilled, anhydrous 2,6-Lutidine-¹⁵N to a clean, dry, amber glass storage vessel under nitrogen or argon. Seal the vessel tightly.

Visualized Workflows and Pathways
Diagram 1: Troubleshooting Logic for Reaction Failure

start Low Reaction Yield check_purity Assess Reagent Purity (¹H NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure use_reagent Proceed with Reaction (Use Inert Atmosphere) is_pure->use_reagent Yes purify Dry and Distill Reagent is_pure->purify No check_conditions Review Reaction Conditions (Temp, Time, Other Reagents) use_reagent->check_conditions If still failing recheck Re-assess Purity purify->recheck recheck->use_reagent

Caption: A logical workflow for diagnosing low-yield reactions involving 2,6-Lutidine-¹⁵N.

Diagram 2: Primary Degradation Pathway via Oxidation

sub 2,6-Lutidine-¹⁵N (C₇H₉¹⁵N) prod 2,6-Diformylpyridine-¹⁵N (C₇H₅NO₂) sub->prod Oxidation reagent Atmospheric Oxygen (O₂) + Light/Heat reagent->sub

Caption: The oxidative degradation of 2,6-Lutidine-¹⁵N to 2,6-diformylpyridine-¹⁵N.

References
  • 2,6-Lutidine - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Balbi, A., et al. (2011). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. EAS Publications Series, 49, 233-238. [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from University of Ottawa NMR Facility. [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430. [Link]

  • Abdel-Ghani, N. T., & El-Sayed, A. Y. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Lutidine. Retrieved from National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2013, February 28). 2,6 - LUTIDINE FOR SYNTHESIS MSDS. [Link]

  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). 2,6-Lutidine-15N. [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Krick, S. (2013). 15N Labeling and NMR Spectroscopy for the Elucidation of Side Reactions (Master's thesis). University of Vienna. [Link]

  • Chemos GmbH&Co.KG. (2021, September 22). Safety Data Sheet: 2,6-Lutidine. [Link]

  • Khan, I., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(13), 4278. [Link]

  • Shakambari. (n.d.). MATERIAL SAFETY DATA SHEET 2,6 Lutidine. [Link]

  • LookChem. (n.d.). Purification of 2,6-Lutidine. [Link]

  • Loba Chemie. (2013, February 28). 3,5-LUTIDINE FOR SYNTHESIS MSDS. [Link]

  • Krafcik, M., & Wimmer, N. (2011). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. [Link]

  • Murygina, V. P., et al. (2017). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,6-Lutidine-¹⁵N

Welcome to the technical support guide for the purification of isotopically labeled 2,6-Lutidine-¹⁵N. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested methodo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of isotopically labeled 2,6-Lutidine-¹⁵N. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested methodologies and troubleshooting advice. As the chemical properties of 2,6-Lutidine-¹⁵N are virtually identical to its unlabeled analogue, the purification strategies are based on established methods for 2,6-lutidine, adapted with special considerations for handling valuable isotopically enriched compounds.

Mandatory Safety & Handling Precautions

Before beginning any purification protocol, it is critical to understand the hazards associated with 2,6-lutidine. It is a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[1][2][3] All manipulations must be performed in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1][4]

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical equipment and non-sparking tools.[1][5] In case of fire, use dry chemical powder, alcohol-resistant foam, or carbon dioxide for extinction.[5]

  • Handling: Avoid breathing vapors or mist.[1] Ground and bond containers when transferring the liquid to prevent static discharge.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5][6] The compound is hygroscopic and air-sensitive.[4][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the purification of 2,6-Lutidine-¹⁵N.

Q1: What are the most common impurities in commercial 2,6-Lutidine-¹⁵N?

The primary contaminants are typically isomeric impurities, namely 3-picoline (3-methylpyridine) and 4-picoline (4-methylpyridine), along with water.[7][8] These picolines have boiling points very close to that of 2,6-lutidine, making their removal by simple fractional distillation extremely difficult.[8]

Q2: Why is simple fractional distillation ineffective for removing picoline impurities?

The boiling points of the components are too close for efficient separation.

  • 2,6-Lutidine: ~144 °C[2]

  • 3-Picoline: ~144 °C[8]

  • 4-Picoline: ~145 °C[8]

This similarity necessitates chemical treatment or derivatization to effectively separate the isomers prior to a final distillation step.[7][8]

Q3: Are there special considerations for purifying the ¹⁵N-labeled version?

Yes. The primary concerns are minimizing material loss and preventing isotopic dilution.

  • Scale: Protocols must be adaptable to smaller, often milligram-to-gram, scales.

  • Glassware: Ensure all glassware is meticulously dried to prevent introducing water, which can be a difficult impurity to remove.

  • Reagents: Use high-purity, anhydrous reagents to avoid introducing new contaminants.

  • Transfers: Minimize transfers between vessels to reduce mechanical losses of the valuable ¹⁵N-labeled material.

Q4: My purified 2,6-Lutidine-¹⁵N still contains water. How can I dry it rigorously?

Water can be a persistent impurity. For applications requiring strictly anhydrous conditions (e.g., in reactions with water-sensitive reagents), refluxing over a suitable drying agent followed by distillation is the most effective method.[9]

  • Recommended Drying Agents: Calcium hydride (CaH₂), barium oxide (BaO), or sodium are effective choices.[7][9]

  • Troubleshooting: If you still detect water (e.g., by Karl Fischer titration or ¹H NMR), the initial material may have been excessively wet, or atmospheric moisture may have been introduced during handling. Ensure a completely dry apparatus under an inert atmosphere (Nitrogen or Argon) for the drying and distillation process.

Q5: The chemical purification methods seem complex. Is there a simpler, modern alternative?

Recent research has shown that nonporous adaptive crystals, such as per-ethylated pillar[2]arene (EtP5), can selectively adsorb 3-picoline and 4-picoline from 2,6-lutidine.[8] This method relies on size-selective inclusion into the crystal cavities. While this is a promising research avenue, it may not yet be a routine laboratory method. For most applications, the classic chemical treatment or derivatization methods remain the most accessible and reliable.

Purification Protocols & Methodologies

The following protocols provide step-by-step instructions for the most robust purification methods. Always begin with a preliminary analysis (e.g., GC, ¹H NMR) to identify the major impurities and select the most appropriate method.

Method 1: Removal of Picolines via Boron Trifluoride (BF₃) Complexation

This method exploits the steric hindrance around the nitrogen atom in 2,6-lutidine. The less-hindered picolines react preferentially with BF₃ to form non-volatile complexes, allowing the purified 2,6-lutidine to be distilled.[7][9]

  • Drying: If the starting material is wet, pre-dry it by refluxing over and distilling from KOH or BaO.[7]

  • Setup: Assemble a fractional distillation apparatus that has been oven or flame-dried and cooled under an inert atmosphere.

  • Complexation: To 100 mL of the pre-dried 2,6-Lutidine-¹⁵N, cautiously add 4 mL of boron trifluoride etherate (BF₃·OEt₂) under an inert atmosphere.[7] A precipitate or slurry may form.

  • Distillation: Heat the mixture to distill the 2,6-Lutidine-¹⁵N away from the non-volatile picoline-BF₃ complexes. Collect the fraction boiling at approximately 144 °C.

  • Final Drying: For ultra-dry material, the collected distillate can be refluxed over and distilled from calcium hydride (CaH₂).[9]

  • Purity Check: Analyze the final product by GC or ¹H NMR to confirm the absence of picoline isomers.

cluster_prep Preparation cluster_purify Purification cluster_final Final Steps Start Crude 2,6-Lutidine-¹⁵N PreDry Optional: Pre-dry over BaO/KOH and distill Start->PreDry If wet Complex Add BF₃·OEt₂ (Forms non-volatile picoline complexes) Start->Complex If dry PreDry->Complex Distill Fractional Distillation (Collect at ~144 °C) Complex->Distill FinalDry Optional: Reflux and distill from CaH₂ for ultra-dry product Distill->FinalDry For anhydrous grade End Pure 2,6-Lutidine-¹⁵N Distill->End FinalDry->End

Caption: Workflow for purifying 2,6-Lutidine-¹⁵N using BF₃.

Method 2: Purification via Recrystallization of the Picrate Salt

This classic method involves forming the picrate salt of 2,6-lutidine, which can be purified by recrystallization. The free base is then regenerated. This is highly effective but requires more steps and handling of picric acid, which is an explosive when dry.

  • Salt Formation: Dissolve the crude 2,6-Lutidine-¹⁵N in absolute ethanol. In a separate flask, prepare a saturated solution of picric acid in warm absolute ethanol. Add the picric acid solution in excess to the lutidine solution. A yellow precipitate of the picrate salt will form.[7][9]

  • Recrystallization: Filter the crude picrate salt. Recrystallize the salt from acetone to achieve high purity. The melting point of the pure picrate is 163-164.5 °C.[7]

  • Regeneration of Free Base: Suspend the purified picrate salt in a biphasic mixture of diethyl ether (or chloroform) and aqueous ammonia. Shake vigorously in a separatory funnel. The picrate anion will move into the aqueous phase, leaving the free 2,6-Lutidine-¹⁵N in the organic layer.[7]

  • Washing & Drying: Separate the organic layer. Wash it with dilute aqueous KOH, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. For the highest purity, the resulting oil should be fractionally distilled.

Start Crude 2,6-Lutidine-¹⁵N in Ethanol AddPicrate Add excess warm ethanolic picric acid Start->AddPicrate Filter Filter crude picrate salt AddPicrate->Filter Recrystallize Recrystallize from Acetone Filter->Recrystallize Regenerate Partition between Et₂O and aqueous NH₃ Recrystallize->Regenerate Separate Separate Organic Layer Regenerate->Separate Wash Wash with aq. KOH, then H₂O Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Isolate Filter, evaporate solvent, and distill Dry->Isolate End Pure 2,6-Lutidine-¹⁵N Isolate->End

Caption: Workflow for purifying 2,6-Lutidine-¹⁵N via its picrate salt.

Summary of Purification Methods

The choice of method depends on the required purity, the scale of the experiment, and the available equipment.

MethodTarget ImpuritiesScaleAdvantagesDisadvantages
BF₃ Complexation Picoline IsomersSmall to LargeRelatively fast; fewer steps than derivatization.[7]Requires handling of corrosive BF₃·OEt₂.
Picrate Derivatization Picoline Isomers, Other BasesSmall to MediumCan achieve very high purity.[7]Multi-step process with potential for material loss; involves handling of potentially explosive picric acid.[9]
Drying over CaH₂/BaO WaterSmall to LargeHighly effective for producing anhydrous material.[9]Does not remove organic impurities like picolines. Requires inert atmosphere distillation.
Fractional Crystallization General ImpuritiesLargePotentially useful for large-scale purification.[9]Can be inefficient and may not remove isomers effectively.

References

  • LookChem. (n.d.). Cas 108-48-5, 2,6-Lutidine. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 2,6-Lutidine - Chempedia. Retrieved from [Link]

  • Shakambari Aromatics Private Limited. (n.d.). Material Safety Data Sheet 2,6 Lutidine. Retrieved from [Link]

  • SDS Manager Inc. (n.d.). 2,6-Lutidine SDS. Retrieved from [Link]

  • Google Patents. (n.d.). JPH04312574A - Method for separating and purifying 2,6-lutidine.
  • Cathcart, J. A., & Reynolds, D. D. (1951). Purification of 2,6-Lutidine. Journal of the American Chemical Society, 73(7), 3504.
  • Buckley, D. H., Huang, Y., & Wiegel, J. (2007). Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density. Applied and Environmental Microbiology, 73(10), 3189-3195.
  • National Center for Biotechnology Information. (n.d.). 2,6-Lutidine. PubChem Compound Database. Retrieved from [Link]

  • Loba Chemie. (2013, February 28). 2,6 - LUTIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes. ACS Applied Materials & Interfaces, 14(36), 41349–41355.
  • Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2,6-Lutidine-15N Troubleshooting &amp; Purification Guide

Welcome to the Technical Support Center for Isotope-Labeled Compounds. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 2,6-Lutidine-15N (CAS 1330198-31-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isotope-Labeled Compounds. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 2,6-Lutidine-15N (CAS 1330198-31-6). The challenge in isolating this critical reagent lies not in the isotopic labeling itself, but in the fundamental physical chemistry of pyridine derivatives.

This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind common impurities and provide self-validating, step-by-step protocols to ensure your 2,6-Lutidine-15N meets the rigorous purity standards required for advanced NMR spectroscopy, mass spectrometry, and drug development.

Logical Workflow for Impurity Resolution

Workflow Start Crude 2,6-Lutidine-15N (Contains Isomers & H2O) GCMS Impurity Profiling (GC-MS / NMR) Start->GCMS Assess Sample Water Water Removal (AlCl3 Distillation) GCMS->Water High H2O Isomers Isomer Removal (BF3 or EtP5 Adsorption) GCMS->Isomers High Picolines Urea Urea Complexation (Ultra-Purification) GCMS->Urea Trace Impurities Water->Urea Intermediate Isomers->Urea Intermediate Pure Pure 2,6-Lutidine-15N (>99% Purity) Urea->Pure Thermal Decomposition

Workflow for the systematic purification of 2,6-Lutidine-15N based on impurity profiles.

Part 1: FAQs - Impurity Profiling & Diagnostics

Q: Why does my 2,6-Lutidine-15N show multiple peaks in GC-MS despite multiple fractional distillations? A: The persistent peaks are almost certainly structural isomers: 3-picoline and 4-picoline . The causality here is thermodynamic. 2,6-lutidine has a boiling point of 144.0 °C, while 3-picoline and 4-picoline boil at 144.0 °C and 145.4 °C, respectively ([1]). Because their vapor pressures are nearly identical, standard fractional distillation cannot resolve them. You must shift from thermodynamic separation to chemical or supramolecular separation (e.g., Lewis acid complexation or size-exclusion).

Q: How can I differentiate between chemical impurities and isotopic impurities in my NMR spectra? A: Chemical impurities (like picolines) will show distinct proton resonances (e.g., asymmetrical methyl peaks) in a standard 1H NMR. An isotopic impurity, specifically 14N-lutidine , is chemically identical to your product. To detect it, you must run a 1H-15N HSQC or closely examine the 1H 1D spectrum: the methyl protons in 2,6-lutidine-15N will exhibit distinct J-coupling to the 15N nucleus (spin I=1/2), appearing as doublets. The 14N variant (spin I=1) will appear as a broad singlet embedded between the 15N doublets. Note: 14N impurities cannot be removed post-synthesis; they must be controlled by verifying the isotopic purity of the starting materials.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Persistent Picoline Contamination

Mechanistic Causality: 3- and 4-picoline lack the steric bulk adjacent to the nitrogen atom that 2,6-lutidine possesses. This structural difference means their nitrogen lone pairs are highly accessible for coordination, whereas 2,6-lutidine is sterically hindered.

Protocol A: Lewis Acid Distillation (BF3 Method)

When Boron Trifluoride (BF3) is introduced, it forms strong, non-volatile Lewis acid-base complexes with the unhindered picolines. The sterically hindered 2,6-lutidine cannot form a stable complex and remains volatile ([2]).

  • Preparation: Transfer 100 mL of dry, crude 2,6-lutidine-15N into a round-bottom flask under an inert argon atmosphere.

  • Complexation: Slowly add 4 mL of BF3 etherate. Stir at room temperature for 15 minutes.

  • Distillation: Equip the flask with a Vigreux column and a short-path distillation head.

  • Isolation: Heat the mixture and collect the fraction boiling at exactly 144 °C.

  • Self-Validation System: The residue left in the distillation pot will be highly viscous or solid upon cooling, confirming the capture of picoline-BF3 complexes. Run a GC-FID on the distillate; the complete disappearance of peaks at relative retention times corresponding to 3- and 4-picoline validates the separation.

Protocol B: Supramolecular Separation (EtP5 Method)

Recent advancements utilize nonporous adaptive crystals (NACs) of per-ethylated pillar[5]arene (EtP5). The causality relies on size-exclusion: the internal cavity of EtP5 perfectly encapsulates the smaller 3- and 4-picolines, but the kinetic diameter of 2,6-lutidine is too large to enter ([3]).

  • Activation: Activate EtP5 crystals by heating under vacuum at 80 °C for 12 hours.

  • Adsorption: Add the activated EtP5 directly to the crude 2,6-lutidine-15N liquid mixture.

  • Incubation: Stir gently at ambient temperature for 48 hours to allow complete host-guest complexation.

  • Separation: Filter the mixture to remove the guest-loaded EtP5 crystals.

  • Self-Validation System: Analyze the filtrate via 1H NMR. Purity is typically improved up to 94.9% in a single run[3]. The EtP5 crystals can be regenerated by heating under vacuum and reused without performance degradation.

Issue 2: Trace Water and General Contaminants

Mechanistic Causality: Pyridine derivatives are inherently hygroscopic. Water forms azeotropes with lutidine, disrupting precise stoichiometric reactions (e.g., when used as an acid scavenger in silyl ether formations) ([4]).

Protocol C: Urea Adduct Complexation (Ultra-Purification)

2,6-lutidine uniquely forms a stable, crystalline hydrogen-bonded adduct with urea, effectively excluding water and other structural isomers during lattice formation ([4]).

  • Dissolution: Dissolve crude 2,6-lutidine-15N and an excess of urea in a minimal volume of absolute ethanol.

  • Complexation: Heat the mixture to reflux until fully homogeneous, then cool slowly to 0 °C to induce crystallization.

  • Filtration: Filter the resulting colorless 2,6-lutidine-urea crystals and wash with ice-cold ethanol.

  • Decomposition: Thermally decompose the adduct by heating to 120 °C in the presence of a high-boiling organic solvent, or partition the crystals between aqueous NaOH and diethyl ether.

  • Recovery: Extract the organic layer, dry over anhydrous Na2SO4, and fractionally distill to recover pure 2,6-lutidine-15N.

  • Self-Validation System: Perform a Karl Fischer titration on the final distillate. A water content of <100 ppm confirms successful azeotrope disruption and dehydration.

Part 3: Quantitative Data - Impurity Resolution Summary

ImpurityClassificationBoiling Point (°C)Causality of PersistenceRecommended Removal ProtocolExpected Purity Gain
3-Picoline Structural Isomer144.0Identical BP; co-distills with product.BF3 Distillation / EtP5 Adsorption>94.9% (EtP5 method)
4-Picoline Structural Isomer145.4Near-identical BP; co-distills.BF3 Distillation / EtP5 Adsorption>94.9% (EtP5 method)
Water Solvent / Azeotrope100.0Hygroscopic amine forms azeotropes.AlCl3 Distillation / Urea Adduct<100 ppm moisture
14N-Lutidine Isotopic Impurity144.0Chemically identical to 15N product.Precursor Control (None post-synthesis)Dependent on 15N source

Part 4: References

  • Wang, Z., Sheng, X., Wu, Y., Liu, Y., Zhu, H., & Huang, F. (2022). "Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes." ACS Applied Materials & Interfaces, 14(36), 41072-41078. URL:[Link]

  • LookChem. (2024). "Purification of 2,6-Lutidine." LookChem Chemical Database. URL:[Link]

Sources

Optimization

Technical Support Center: 2,6-Lutidine-15N Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for 2,6-Lutidine-15N . This guide is designed for researchers, scientists, and drug development professionals utilizing this isotopically labeled, sterically hindered base in advan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Lutidine-15N . This guide is designed for researchers, scientists, and drug development professionals utilizing this isotopically labeled, sterically hindered base in advanced organic synthesis and NMR reaction monitoring.

While 2,6-Lutidine is widely trusted as a mild, non-nucleophilic proton scavenger[1], the introduction of highly reactive electrophiles or strong Lewis acids can trigger unexpected side reactions[2]. Because the 15N label provides a highly sensitive spectroscopic probe[3], these side reactions often manifest as sudden shifts or losses of the 15N NMR signal. This guide provides the mechanistic causality, quantitative data, and self-validating protocols needed to troubleshoot your workflows.

Troubleshooting FAQs: Mechanistic Insights

Q1: During the triflylation of my alcohol, my 15N NMR signal shifted drastically and my reaction stalled. What happened? A1: You are observing the N-alkylation side reaction . The defining characteristic of 2,6-lutidine is its steric hindrance, which normally prevents it from acting as a nucleophile[1]. However, the activation energy for nucleophilic attack on highly reactive electrophiles—like alkyl triflates or trifluoromethanesulfonic anhydride ( Tf2​O )—is exceptionally low[4]. At elevated temperatures, the electrophilicity of the triflate overcomes the steric shielding of the ortho-methyl groups, causing the 2,6-Lutidine- 15N to act as a nucleophile[2]. This forms an N-alkyl-2,6-lutidinium- 15N triflate salt, consuming your expensive labeled base and stalling the desired catalytic cycle. Optimization: Always maintain a strict −78∘C temperature during the addition of triflating agents to kinetically favor proton scavenging over nucleophilic attack.

Q2: I am using 2,6-Lutidine- 15N in a Frustrated Lewis Pair (FLP) system with B(C6​F5​)3​ or BCl3​ . Why am I losing catalytic activity and seeing a new 15N species? A2: This is caused by the deprotonation of the ortho-methyl groups . In FLP systems designed for hydrogen activation, the proximity of a highly Lewis acidic center significantly increases the acidity of the lutidine's methyl protons. Instead of heterolytically cleaving H2​ , the system can undergo a slow intramolecular deprotonation at room temperature, forming a stable four-membered 15N -boracycle[5]. This irreversible side reaction quenches the FLP activity and traps the 15N isotope in an inactive complex.

Q3: In SABRE (Signal Amplification by Reversible Exchange) hyperpolarization, my 2,6-Lutidine- 15N is displacing my target ligands on the Iridium catalyst. Isn't it supposed to be non-coordinating? A3: While the ortho-methyl groups hinder binding, 2,6-lutidine can still coordinate to transition metals like Iridium in SABRE complexes when competing ligands are labile. The formation of species like [Ir(H)2​(15NO2​)2​(IMes)(2,6-lutidine)] occurs because the steric penalty is offset by the thermodynamic stabilization of the metal center[6]. This coordination alters the 15N relaxation times and hyperpolarization efficiency.

Visualizing Mechanistic Pathways

To fully understand how to prevent these issues, it is critical to visualize the diverging mechanistic pathways.

G Substrate Alcohol + Triflate (R-OH + Tf2O) Intermediate Reactive Triflylated Intermediate Substrate->Intermediate Activation Lutidine 2,6-Lutidine-15N Lutidine->Intermediate Base addition Desired Desired Product + 15N-Lutidinium-H+ Intermediate->Desired Nucleophilic Attack (by Substrate) SideReaction Side Product: N-Alkyl-15N-Lutidinium Intermediate->SideReaction Nucleophilic Attack (by 15N)

Mechanistic divergence: Desired proton scavenging vs. N-alkylation side reaction.

FLP Start 2,6-Lutidine-15N + B(C6F5)3 (Frustrated Lewis Pair) H2 H2 Activation (Target Pathway) Start->H2 Ideal Conditions Deprot Ortho-Methyl Deprotonation (Side Reaction) Start->Deprot Prolonged Heating H2_Prod [15N-Lut-H]+[HB(C6F5)3]- (Active Species) H2->H2_Prod Boracycle 15N-Boracycle Complex (Catalyst Deactivation) Deprot->Boracycle

FLP pathway showing H2 activation versus the deactivating methyl deprotonation side reaction.

Quantitative Data: 15N NMR Tracking

Because 15N chemical shifts are highly sensitive to the local electronic environment and protonation state[3], you can use NMR to self-validate your reaction mixtures in real-time. Use the table below to diagnose the status of your 2,6-Lutidine- 15N .

Chemical SpeciesExpected 15N Shift (ppm)*Diagnostic FeatureReaction Implication
Free 2,6-Lutidine- 15N ∼−69.7 Sharp singletBase is unreacted / available.
15N -Lutidinium- H+ ∼−170 to −190 Large upfield shift, 1JNH​ couplingSuccessful proton scavenging.
N-Alkyl- 15N -Lutidinium ∼−180 to −200 Upfield shift, loss of 1JNH​ couplingFailure : N-alkylation side reaction occurred.
15N -Boracycle (FLP) Variable (Complex)Broadening, B-N couplingFailure : Methyl deprotonation occurred.

*Note: Shifts are approximate and referenced to CH3​NO2​ at 0 ppm. Exact values depend on solvent and concentration.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Silylation without N-Alkylation

This protocol utilizes the TESOTf / 2,6-Lutidine- 15N combination to achieve highly chemoselective deprotection or silylation without triggering the N-alkylation side reaction[7].

Step-by-Step Methodology:

  • Preparation : Dissolve the substrate (1.0 equiv) in anhydrous CH2​Cl2​ under an inert argon atmosphere. Cool the reaction flask strictly to −78∘C using a dry ice/acetone bath.

  • Base Addition : Add 2,6-Lutidine- 15N (1.5 to 3.0 equiv) to the solution[7].

    • Validation Check: Extract a 50μL aliquot for a baseline 15N NMR scan to confirm the free base shift at ∼−69.7ppm .

  • Electrophile Addition : Slowly add TESOTf (1.2 to 2.0 equiv) dropwise.

    • Causality: The −78∘C temperature is critical. It suppresses the thermal energy required for the 15N nucleophilic attack on the highly reactive silyl triflate, ensuring the lutidine acts exclusively as an acid scavenger.

  • Reaction Monitoring : Allow the reaction to stir and monitor progress via TLC. A secondary 15N NMR scan should reveal the emergence of the protonated lutidinium ion, confirming successful acid scavenging without N-alkylation.

  • Quench : Once complete, quench the reaction by adding a saturated aqueous NaHCO3​ solution before allowing the mixture to warm to room temperature[1].

Protocol 2: Recovery & Purification of 2,6-Lutidine- 15N

Given the high cost of 15N -labeled reagents, recovering the base from aqueous waste is a standard requirement. The hydrochloride salt is highly water-soluble[2], making recovery straightforward if N-alkylation was successfully avoided.

Step-by-Step Methodology:

Collection: Pool all aqueous washes containing the 2,6-Lutidine- 15N

H+ salts from your reaction workups.
  • Basification : Cool the aqueous layer to 0∘C . Slowly add 10MNaOH dropwise until the pH exceeds 12.

    • Causality: This strong basification deprotonates the lutidinium salt. Because the free base has limited water solubility (especially at high ionic strength), it will crash out or form a distinct organic phase.

  • Extraction : Extract the aqueous layer three times with a low-boiling organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying & Distillation : Combine the organic layers and dry over anhydrous K2​CO3​ . (Do not use acidic desiccants like MgSO4​ , which can re-protonate the base). Filter and carefully distill under reduced pressure to isolate the pure 2,6-Lutidine- 15N .

  • Sources

    Troubleshooting

    Technical Support Center: Optimizing 15N NMR Signal-to-Noise for 2,6-Lutidine-15N

    Welcome to the Advanced NMR Applications Support Center. Acquiring high-quality 15N NMR spectra for pyridine derivatives like 2,6-Lutidine-15N presents unique spin-physics challenges.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced NMR Applications Support Center. Acquiring high-quality 15N NMR spectra for pyridine derivatives like 2,6-Lutidine-15N presents unique spin-physics challenges. Due to the low gyromagnetic ratio of 15N, the absence of directly attached protons, and the risk of negative signal enhancements, standard 1D acquisition protocols often fail.

    This guide synthesizes field-proven troubleshooting logic and self-validating methodologies to help you maximize your signal-to-noise (S/N) ratio.

    Troubleshooting Start Low S/N in 15N NMR (2,6-Lutidine-15N) CheckNOE Are peaks negative or nulled? Start->CheckNOE SolveNOE Use Inverse Gated Decoupling (IGD) CheckNOE->SolveNOE Yes CheckT1 Is T1 relaxation too long (>5s)? CheckNOE->CheckT1 No SolveNOE->CheckT1 SolveT1 Add Cr(acac)3 Relaxation Agent CheckT1->SolveT1 Yes CheckTransfer Can we use 1H polarization? CheckT1->CheckTransfer No SolveT1->CheckTransfer SolveTransfer Run 1H-15N HMBC (Long-range coupling) CheckTransfer->SolveTransfer Yes

    Diagnostic logic tree for troubleshooting and optimizing 15N NMR signal-to-noise ratios.

    Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: My 1D 15N spectrum of 2,6-Lutidine-15N shows almost no signal, or the peaks are upside down. What is happening? A: This is a classic manifestation of the negative Nuclear Overhauser Effect (NOE). The 15N nucleus possesses a negative gyromagnetic ratio (γ). When you apply continuous 1H decoupling to collapse 1H-15N scalar couplings, cross-relaxation transfers polarization from the protons to the 15N nuclei. The theoretical maximum NOE enhancement factor (η) for 15N is approximately -4.93 [[1]](). Because the total observed signal is proportional to (1 + η), if molecular tumbling rates or competing relaxation mechanisms reduce η to exactly -1, the signal becomes 1 + (-1) = 0, resulting in complete signal nulling 2. Solution: Switch from continuous decoupling to Inverse Gated Decoupling (IGD).

    Q2: I switched to Inverse Gated Decoupling, but my S/N is still poor after hours of scanning. Why? A: You are likely pulsing too fast relative to the longitudinal relaxation time (T1) of the 15N nucleus. In 2,6-lutidine, the nitrogen atom is "tertiary" (flanked by two methyl groups) and lacks a directly attached proton. Because dipole-dipole relaxation efficiency drops off at the inverse sixth power of the internuclear distance (1/r⁶), the absence of a directly bonded proton results in exceptionally long T1 times for 2,6-lutidine (often >15 seconds) 3. If your relaxation delay (d1) is shorter than 5 × T1, the magnetization does not fully recover between scans, leading to severe signal saturation. Solution: Dope the sample with a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)3) to artificially shorten the T1 4.

    Q3: Can I use 2D polarization transfer (like HSQC) to boost the signal of 2,6-Lutidine-15N? A: Standard 1H-15N HSQC relies on one-bond couplings (¹J_NH ~ 90 Hz), which do not exist in 2,6-lutidine. However, you can use Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range couplings. The protons on the 2,6-methyl groups exhibit a three-bond scalar coupling (³J_NH) to the 15N nucleus. By setting the long-range delay in the HMBC sequence to match 1/(2 × ³J_NH), you can transfer the much higher Boltzmann polarization of the 1H nuclei to the 15N nucleus, significantly enhancing S/N without relying on direct 15N detection.

    Quantitative Data Summary

    Table 1: Comparison of 15N S/N Enhancement Strategies
    StrategyMechanism of ActionTypical 15N T1Relative S/N GainKey Limitation
    Standard 1D (Continuous Decoupling) Baseline cross-relaxation>15 s1x (Often nulled)Severe signal nulling due to negative NOE.
    Inverse Gated Decoupling (IGD) Suppresses negative NOE>15 s2x - 5xRequires very long inter-scan delays (d1).
    IGD + Cr(acac)3 (0.1 M) Electron-nuclear dipole relaxation<2 s10x - 20xBroadens lines slightly; destructive to sample recovery.
    1H-15N HMBC Polarization transfer via ³J_NH~1-2 s (1H T1)>50xOnly provides correlation data, not direct 1D integration.

    Standard Operating Procedure: Quantitative 1D 15N NMR

    Objective: Achieve a high S/N, quantitative 1D 15N spectrum of 2,6-Lutidine-15N without signal nulling or saturation.

    Phase 1: Sample Preparation & Causality
    • Solvent Selection: Dissolve 2,6-Lutidine-15N in a non-coordinating deuterated solvent (e.g., CDCl3) to prevent hydrogen-bonding-induced chemical shift drift.

    • Paramagnetic Doping: Add Cr(acac)3 to achieve a final concentration of 0.05 M to 0.1 M 4. Causality: The unpaired electrons in Cr(acac)3 provide a powerful electron-nuclear dipole relaxation pathway. This bypasses the inherently slow 15N longitudinal relaxation, dropping the T1 from >15 seconds to <2 seconds, allowing for rapid signal averaging 5.

    Phase 2: Self-Validating T1 Calibration

    Do not assume the T1 has been sufficiently shortened. Validate the system to prevent wasted spectrometer time.

    • Load the sample and tune the 15N and 1H channels.

    • Run a rapid Inversion-Recovery sequence (t1ir) with 4 dummy scans and 2 scans per increment.

    • Set the variable delay list (vdlist) to: 0.1s, 0.5s, 1.0s, 2.0s.

    • Validation Logic:

      • If the peak at 2.0s is fully positive and matches the intensity of a fully relaxed spectrum, your Cr(acac)3 concentration is sufficient. Proceed to Phase 3.

      • If the peak at 2.0s is still negative or nulled, the T1 is still too long. Add an additional 0.02 M Cr(acac)3 and repeat the validation.

    Phase 3: Inverse Gated Acquisition
    • Select the Inverse Gated Decoupling pulse program (e.g., zgig on Bruker systems). Causality: This sequence turns the 1H decoupler ON during acquisition (yielding a sharp, decoupled singlet) and OFF during the relaxation delay. This prevents the build-up of the negative NOE that would otherwise null the 15N signal 1.

    • Set the relaxation delay (d1) to 5 × T1 (calculated from Phase 2). If Phase 2 validated a T1 of <0.5s, a d1 of 2.5 seconds is sufficient.

    • Execute the acquisition.

    References

    • [4] 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene Source: PLOS ONE URL:4

    • [1] 15 Labeling and NMR Spectroscopy for the Elucidation of Side Reaction Source: JCU URL:1

    • [3] Representative T1 decays of HP 15N-pyridine and 15N-2,6-lutidine at physiological pH Source: ResearchGate URL:3

    • [5] 15N NMR Investigation of the Covalent Binding of Reduced TNT Amines to Soil Humic Acid, Model Compounds, and Lignocellulose Source: ACS Publications URL:5

    • [2] Natural Abundance Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. The Pyrimidine and Purine Nucleosides Source: RSC Publishing URL:2

    Sources

    Optimization

    "2,6-Lutidine-15N" hygroscopic handling and storage

    Welcome to the Technical Support Center for 2,6-Lutidine-15N (CAS: 1330198-31-6) . As a Senior Application Scientist, I have designed this guide to address the critical handling, drying, and storage protocols required fo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2,6-Lutidine-15N (CAS: 1330198-31-6) . As a Senior Application Scientist, I have designed this guide to address the critical handling, drying, and storage protocols required for this highly valuable, isotopically labeled reagent.

    Due to the significant cost of 15N-labeled compounds and the extreme sensitivity of the reactions they participate in (such as quantitative NMR studies and complex anhydrous syntheses), mastering the hygroscopic nature of 2,6-Lutidine is paramount. This guide bypasses generic safety data and focuses on the causality of moisture contamination, providing self-validating protocols to ensure your experimental integrity.

    Section 1: The Causality of Moisture Contamination

    2,6-Lutidine (2,6-dimethylpyridine) is a sterically hindered, mild, non-nucleophilic base widely used in organic synthesis (e.g., silyl ether formation, triflation)[1]. The 15N-labeled variant is specifically utilized for isotopic tracing and advanced NMR spectroscopy.

    The Mechanistic Problem: Despite the steric shielding provided by the methyl groups at the 2- and 6-positions, the lone pair on the pyridine nitrogen remains highly accessible to small molecules like water. 2,6-Lutidine readily forms hydrogen-bonded complexes with atmospheric moisture.

    • In Synthesis: If water is present, it acts as a highly reactive nucleophile. In silylation reactions, water will irreversibly hydrolyze the silyl chloride reagent (e.g., TBSCl) into a silanol, consuming your expensive reagents and halting the reaction.

    • In 15N NMR Spectroscopy: Water contamination alters the chemical exchange dynamics of the nitrogen lone pair. This hydrogen bonding significantly shifts the 15N chemical shift and can lead to severe line broadening, obscuring critical structural data.

    Section 2: Quantitative Material Properties

    To effectively manage this reagent, you must understand its physical parameters. Below is a consolidated table of key properties for 2,6-Lutidine-15N[1][2][3][4].

    PropertyValueScientific Implication
    Molecular Formula C₇H₉¹⁵NIsotopically labeled; high replacement cost dictates minimal-waste handling.
    Boiling Point 143–145 °CHigh enough to allow for effective fractional distillation from drying agents.
    Density 0.92 g/mL (at 25 °C)Lighter than water; relevant if phase separation occurs, though it is highly miscible.
    pKa (Conjugate Acid) 6.65 (at 25 °C)A weak base. Neutralizes acids without acting as a nucleophile due to steric hindrance.
    Water Solubility 40 g/100 mL (20 °C)Highly soluble in water, underscoring its aggressive hygroscopic nature.
    Storage Temp Room Temp to -20 °CCan be stored cool to minimize vapor pressure, but must be strictly protected from moisture[2].

    Section 3: Troubleshooting FAQs

    Q: My 15N NMR spectrum of a complex utilizing 2,6-Lutidine-15N shows unexpected line broadening and a shifting baseline. What is happening? A: This is a classic symptom of moisture contamination. The water protons are in rapid exchange with the 15N lone pair. This dynamic hydrogen-bonding environment causes the 15N relaxation time to fluctuate, leading to line broadening. You must rigorously dry the lutidine (see Protocol B) and prepare your NMR sample in a glovebox using anhydrous deuterated solvents.

    Q: I used an older bottle of 2,6-Lutidine-15N for a TBS-protection of a sensitive alcohol, but my yield was less than 10%. Why? A: 2,6-Lutidine absorbs water from the air every time the septum is pierced or the cap is opened. The absorbed water hydrolyzed your TBS-Cl to TBS-OH and HCl. The lutidine neutralized the HCl, forming 2,6-lutidinium chloride, effectively killing the reaction. Always use freshly distilled or molecular-sieve-dried 2,6-Lutidine for silylations.

    Q: Can I dry 2,6-Lutidine-15N using standard KOH pellets? A: While KOH is a traditional drying agent for pyridines, it is insufficient for highly sensitive modern applications, leaving residual water in the hundreds of ppm. For sub-10 ppm water levels, you must use activated 3Å/4Å molecular sieves or reflux over Calcium Hydride (CaH₂) followed by distillation[5][6].

    Q: The liquid in my storage flask has turned slightly yellow. Is it degraded? A: 2,6-Lutidine can slowly oxidize upon prolonged exposure to air (oxygen) and light, forming trace amounts of 2,6-diformylpyridine or N-oxides, which impart a yellow tint[1][7]. If this occurs, the reagent must be purified via distillation under inert atmosphere (Argon) before use.

    Section 4: Self-Validating Experimental Protocols

    Protocol A: Activation of Molecular Sieves (3Å or 4Å)

    Causality: Commercially bought molecular sieves contain significant bound water. They must be activated at high temperatures under vacuum to empty their pores, allowing them to trap water molecules from your solvent[8].

    • Preparation: Place the required amount of 3Å or 4Å molecular sieve pellets into a heavy-walled Schlenk flask. Ensure the flask joint is clean[8].

    • Heating: Submerge the flask in a sand bath or heating mantle. Connect the flask to a Schlenk line equipped with a liquid nitrogen trap[8][9].

    • Vacuum Activation: Apply high vacuum (≤ 0.1 Torr) and heat the sieves to 250 °C. Maintain these conditions for 8 to 12 hours[8][9].

    • Cooling: Turn off the heat and allow the flask to cool to room temperature while still under dynamic vacuum.

    • Inerting: Backfill the flask with dry Argon. The sieves are now activated and must be stored under Argon.

    Protocol B: Rigorous Drying and Distillation of 2,6-Lutidine-15N

    Causality: For absolute anhydrous conditions, chemical drying via CaH₂ irreversibly consumes water to form hydrogen gas and calcium hydroxide, preventing any equilibrium from returning water to the solvent[10].

    • Pre-drying: Add the 2,6-Lutidine-15N to a round-bottom flask containing activated 4Å molecular sieves. Let it sit overnight to remove bulk water.

    • Reflux Setup: Transfer the pre-dried liquid to a clean, oven-dried distillation setup under an Argon atmosphere. Add ~5% (w/v) of fresh Calcium Hydride (CaH₂)[5].

    • Reflux: Gently reflux the mixture under Argon for 2–4 hours. Validation: You will observe the cessation of hydrogen gas bubbling once the water is fully consumed.

    • Fractional Distillation: Distill the 2,6-Lutidine-15N (b.p. 143-145 °C)[4] through a short-path distillation head. Discard the first 5% of the distillate (forerun) and leave the last 10% in the boiling flask to ensure maximum purity.

    • Collection: Collect the middle fraction directly into a flame-dried Schlenk flask containing a small amount of freshly activated 4Å molecular sieves.

    Protocol C: Long-Term Storage
    • Store the purified 2,6-Lutidine-15N in a tightly sealed Schlenk flask or a septum-sealed Sure/Seal™ bottle[7][11].

    • Keep the container over a 10-20% (m/v) loading of activated 4Å molecular sieves[6].

    • Store in a dark, cool, dry, well-ventilated flammables cabinet, strictly under an Argon atmosphere[7][12].

    Section 5: Visualizations

    Diagram 1: Mechanism of Moisture Contamination and Chemical Mitigation

    This diagram illustrates the logical flow of how atmospheric moisture compromises the reagent and how specific drying agents chemically resolve the issue.

    MoistureMitigation Lutidine 2,6-Lutidine-15N (Anhydrous) Complex Hydrogen-Bonded Complex (Ruins NMR & Synthesis) Lutidine->Complex Absorbs Moisture Moisture Atmospheric H₂O (Exposure) Moisture->Complex CaH2 CaH₂ Treatment (Reflux) Complex->CaH2 Chemical Drying Sieves Activated 4Å Sieves (Pore Trapping) Complex->Sieves Physical Drying Pure Restored Anhydrous 2,6-Lutidine-15N CaH2->Pure Distillation Waste Ca(OH)₂ + H₂ (gas) CaH2->Waste Irreversible Reaction Sieves->Pure Decanting

    Caption: Workflow of moisture contamination in 2,6-Lutidine-15N and the causal mitigation pathways.

    Diagram 2: Anhydrous Handling & Storage Workflow

    This diagram maps the physical handling steps required to maintain the integrity of the 15N-labeled reagent in a modern laboratory setting.

    StorageWorkflow Raw Commercial 2,6-Lutidine-15N Glovebox Glovebox / Schlenk Line (Argon Atmosphere) Raw->Glovebox Transfer Distill Distillation over CaH₂ Glovebox->Distill Purify Store Schlenk Flask over Activated Sieves Distill->Store Collect Use Syringe Extraction (Positive Ar Pressure) Store->Use Aliquot Use->Store Reseal

    Caption: Standard operating procedure for the anhydrous handling and long-term storage of 2,6-Lutidine-15N.

    Section 6: References

    • Pfaltz & Bauer. "SAFETY DATA SHEET: 2,6-Lutidine-N-Oxide 98% (Handling and Storage)." pfaltzandbauer.com. Available at:

    • ChemicalBook. "2,6-Lutidine CAS#: 108-48-5 Properties." chemicalbook.com. Available at:

    • Santa Cruz Biotechnology. "2,6-Lutidine-15N | CAS 1330198-31-6." scbt.com. Available at:

    • LookChem. "Cas 108-48-5, 2,6-Lutidine Properties." lookchem.com. Available at:

    • LookChem. "Purification of 2,6-Lutidine." lookchem.com. Available at:

    • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry (via pitt.edu). Available at:

    • Leonid Chemicals. "2,6-LUTIDINE, 99% MSDS." leonidchemicals.net. Available at:

    • University of Massachusetts. "Easy and Efficient Drying of Molecular Sieve and Silica Gel Pellets." umass.edu. Available at:

    • Fisher Scientific. "SAFETY DATA SHEET: 2,6-Lutidine." fishersci.com. Available at:

    • Wikipedia. "2,6-Lutidine." wikipedia.org. Available at:

    • University of Victoria. "Using molecular sieves for solvent drying." uvic.ca. Available at:

    • Merck Millipore. "Drying agents from Merck Millipore." merckmillipore.com. Available at:

    Sources

    Troubleshooting

    Part 1: Physicochemical Profiling of 2,6-Lutidine-15N

    Welcome to the Advanced Technical Support Center for Isotopic Reagent Management. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for Isotopic Reagent Management. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing and recovering 2,6-Lutidine-15N from complex reaction mixtures.

    Because 15N-labeled 2,6-lutidine is a high-cost isotopic reagent[1], standard disposal workflows are insufficient. The protocols below are engineered as self-validating systems that not only purify your target compound but also ensure the quantitative recovery of the labeled base for downstream reuse.

    To design an effective removal strategy, we must first understand the causality behind the molecule's behavior. 2,6-Lutidine is a sterically hindered, mild base[2]. The methyl groups at the 2 and 6 positions shield the nitrogen lone pair, making it a poor nucleophile but an excellent proton scavenger.

    Table 1: Quantitative Properties & Experimental Impact

    PropertyValueCausality / Impact on Workflow
    Molecular Weight 108.15 g/mol (15N variant)The isotopic mass shift must be accounted for during LC-MS/GC-MS reaction tracking[1].
    pKa (Conjugate Acid) 6.65 – 6.72Dictates extraction pH. Mild bases like bicarbonate (pH ~8.3) cannot protonate it. Aqueous extraction requires pH < 5[3][4].
    Boiling Point 144 °C (760 mmHg)Too high for standard rotary evaporation. Requires high vacuum or azeotropic distillation for solvent-based removal[2][4].
    Water Solubility ~40 g/100 mL (20 °C)The free base is partially water-miscible[5]. Biphasic extractions require brine or strict pH control to prevent emulsion.
    Density 0.925 g/mLLighter than water[4]. If extracted without an organic solvent, it will form the top layer.

    Part 2: Core Removal & Recovery Workflows

    Method A: Acidic Aqueous Extraction & Isotopic Recovery

    Best for: Target molecules that are stable under acidic conditions.

    This method forces the lipophilic 2,6-lutidine into the aqueous phase by protonating it into its water-soluble lutidinium chloride salt[6].

    Step-by-Step Protocol:

    • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Protonation: Transfer to a separatory funnel and add an equal volume of 1M HCl.

    • Self-Validation (pH Check): Test the aqueous layer with pH paper. It must be < 4. If the pH is higher, the lutidine is not fully protonated. Add additional 1M HCl until the target pH is reached[6].

    • Separation: Shake vigorously, vent, and separate the layers. Retain the organic layer (contains your purified product).

    • Isotope Recovery: Transfer the aqueous layer (containing 2,6-lutidinium-15N chloride) to an Erlenmeyer flask. Slowly add 2M NaOH dropwise while stirring until the pH > 10. Causality: This deprotonates the salt, crashing out the lipophilic free base.

    • Isolation: Extract the basified aqueous layer with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the 2,6-Lutidine-15N.

    AcidicWorkflow Start Crude Reaction Mixture (Product + 2,6-Lutidine-15N) AcidWash 1M HCl Aqueous Wash (pH < 4) Start->AcidWash PhaseSep Biphasic Separation AcidWash->PhaseSep OrgPhase Organic Phase (Acid-Stable Product) PhaseSep->OrgPhase Retain & Dry AqPhase Aqueous Phase (2,6-Lutidinium-15N Chloride) PhaseSep->AqPhase Isotope Recovery Basify Basify with 2M NaOH (pH > 10) AqPhase->Basify Deprotonation Extract Extract with DCM Basify->Extract Recover Recovered 2,6-Lutidine-15N (Ready for Drying/Reuse) Extract->Recover Concentrate

    Caption: Workflow for acidic extraction and subsequent recovery of 15N-labeled 2,6-lutidine.

    Method B: Copper(II) Sulfate Coordination Wash

    Best for: Target molecules with acid-labile protecting groups (e.g., silyl ethers, acetals).

    If your product degrades in 1M HCl, you must use transition metal coordination. Cu(II) ions form a highly water-soluble coordination complex with the nitrogen lone pair of pyridine derivatives[6].

    Step-by-Step Protocol:

    • Dilution: Dilute the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Coordination: Add an equal volume of 10–15% (w/v) aqueous Copper(II) Sulfate (CuSO₄) solution[6].

    • Self-Validation (Visual Cue): Shake the separatory funnel. The aqueous layer will shift from pale blue to a deep, vibrant blue/violet. This colorimetric change is direct visual proof of the copper-lutidine complex forming[6][7].

    • Iteration: Separate the layers. Repeat the CuSO₄ wash on the organic layer until the aqueous phase no longer deepens in color (remaining the pale blue of unreacted CuSO₄)[6][7].

    • Product Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    CopperWorkflow Start Acid-Sensitive Mixture (Product + 2,6-Lutidine-15N) CuWash 10-15% CuSO4 (aq) Wash Start->CuWash PhaseSep Biphasic Separation CuWash->PhaseSep OrgPhase Organic Phase (Purified Product) PhaseSep->OrgPhase Retain AqPhase Aqueous Phase (Deep Blue Cu-Lutidine Complex) PhaseSep->AqPhase Disperse to Recovery Repeat Repeat until aqueous layer remains pale blue OrgPhase->Repeat Repeat->CuWash

    Caption: Copper(II) sulfate coordination workflow for removing 2,6-lutidine from acid-sensitive products.

    Part 3: Troubleshooting & FAQs

    Q1: I performed a saturated sodium bicarbonate wash, but ¹H-NMR shows 2,6-lutidine-15N is still heavily contaminating my product. Why did this fail? A: This is a classic pKa mismatch. 2,6-lutidine is a weak base with a conjugate acid pKa of ~6.7[2]. Saturated sodium bicarbonate has a mildly basic pH of ~8.3. Because the pH of the wash is higher than the pKa of the base, the lutidine remains unprotonated. In its free base form, it is highly lipophilic and will stubbornly remain in your organic layer[8]. You must drop the pH below 5 (using Method A) or use metal coordination (Method B).

    Q2: My target molecule is highly water-soluble, meaning I cannot perform any aqueous washes. How do I remove the lutidine? A: You have two anhydrous options:

    • Azeotropic Evaporation: 2,6-Lutidine forms an azeotrope with toluene[7]. Dissolve your crude mixture in toluene and concentrate it under high vacuum. Repeating this co-evaporation 3–4 times will effectively strip the residual base without water.

    • Scavenger Resins: Add a macroreticular strongly acidic cation-exchange resin (e.g., Amberlyst-15) directly to your organic reaction mixture. The resin will protonate and irreversibly bind the 2,6-lutidine to its solid support. Simply filter the resin over a fritted funnel to yield a lutidine-free filtrate.

    Q3: How can I recover the expensive 15N-labeled lutidine from the blue Copper(II) Sulfate complex? A: To break the coordination complex, you must precipitate the copper. Treat the deep blue aqueous layer with an excess of a strong base (like 2M NaOH) or a sulfide source (like Na₂S). This will instantly precipitate the copper as insoluble Cu(OH)₂ or CuS, releasing the free 2,6-Lutidine-15N back into the aqueous solution. Filter off the copper solids through Celite, and extract the filtrate with Dichloromethane to recover your isotopic reagent.

    References

    • [3] 2,6-Lutidine CAS 108-48-5 | Source: Xiamen Aeco Chemical Industrial | URL:[Link]

    • [5] Cas 108-48-5, 2,6-Lutidine | Source: LookChem | URL:[Link]

    • [8] Removal of 2,6-lutidine - Organic Chemistry | Source: Science Forums | URL:[Link]

    • [7] What is best method to remove pyridine from a reaction mixture? | Source: ResearchGate | URL:[Link]

    • [4] 2,6-Lutidine | C7H9N | CID 7937 | Source: PubChem | URL:[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Solubility Challenges with 2,6-Lutidine-¹⁵N

    This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility issues encountered with 2,6-Lutidine-¹⁵N. The principles and protocols des...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome common solubility issues encountered with 2,6-Lutidine-¹⁵N. The principles and protocols described herein are also broadly applicable to non-labeled 2,6-Lutidine.

    Part 1: Frequently Asked Questions & Quick Troubleshooting

    This section addresses the most common initial queries regarding the solubility of 2,6-Lutidine-¹⁵N.

    Q1: I'm trying to dissolve 2,6-Lutidine-¹⁵N in water for my experiment, but it's not dissolving well. Why is this happening?

    A1: 2,6-Lutidine is a weakly basic organic compound and has limited solubility in neutral water. While it is not completely insoluble, achieving high concentrations can be difficult. Its solubility in water is approximately 400 g/L at 20°C, but this can decrease significantly depending on temperature and the presence of other solutes.[1][2] If you are working with a buffered system, the pH will be the most critical factor.

    Q2: What are the recommended solvents for preparing a stock solution of 2,6-Lutidine-¹⁵N?

    A2: 2,6-Lutidine-¹⁵N is readily soluble in most common organic solvents.[3][4] For preparing concentrated stock solutions, the following are excellent choices:

    • Alcohols (Ethanol, Methanol)

    • Ethers (Diethyl ether, Tetrahydrofuran [THF])[3]

    • Dimethylformamide (DMF)[3]

    • Dimethyl sulfoxide (DMSO)

    • Chlorinated solvents (Dichloromethane [DCM], Chloroform)[5]

    The choice of solvent will depend on the compatibility with your specific experimental setup and downstream applications.

    Q3: My protocol requires an aqueous buffer. How can I increase the solubility of 2,6-Lutidine-¹⁵N in my buffer system?

    A3: The most effective method is to adjust the pH of your aqueous solution. 2,6-Lutidine is a weak base with a pKa of approximately 6.7 for its conjugate acid (the lutidinium ion).[3][6] By lowering the pH of the buffer to at least two units below the pKa (i.e., pH ≤ 4.7), you can protonate the nitrogen atom on the pyridine ring. This forms the lutidinium cation, which is significantly more soluble in water than the neutral free base.[7][8]

    Q4: Can heating or sonication help dissolve the compound?

    A4: Yes, gentle heating and sonication can help increase the rate of dissolution.[9] However, these methods do not increase the intrinsic solubility of the compound at a given temperature and pH. If the concentration you are trying to achieve is above its solubility limit, the compound may precipitate out of solution upon cooling or standing. Heating is generally effective, but be mindful of the volatility of 2,6-Lutidine (Boiling Point: 144°C) and the thermal sensitivity of other components in your mixture.[10][11]

    Part 2: In-Depth Troubleshooting & Protocol Guidance

    This section provides a structured approach to solving more persistent solubility problems.

    Solubility Profile of 2,6-Lutidine

    For successful experimental design, it is crucial to select an appropriate solvent system from the outset. The following table summarizes the solubility of 2,6-Lutidine in various common laboratory solvents.

    SolventFormulaTypeSolubilityReference
    WaterH₂OPolar ProticSparingly Soluble (~400 g/L at 20°C)[1]
    EthanolC₂H₅OHPolar ProticSoluble[12]
    Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[3][12]
    Tetrahydrofuran (THF)C₄H₈OPolar AproticMiscible[1]
    Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticMiscible[1]
    ChloroformCHCl₃Polar AproticSoluble[5]
    Decision Workflow for Solvent Selection

    The following workflow provides a logical pathway for selecting the best approach to dissolve your 2,6-Lutidine-¹⁵N.

    G A Start: Need to dissolve 2,6-Lutidine-¹⁵N B Is an organic solvent acceptable for the experiment? A->B C Yes D No E Select a compatible organic solvent (e.g., Ethanol, DMSO, THF). Prepare concentrated stock solution. B->E Yes F Is the aqueous solution buffered? B->F No P SUCCESS E->P G Yes H No I Adjust buffer pH to ≤ 4.7 to protonate the compound. F->I Yes J Add acid (e.g., HCl) dropwise to achieve a pH ≤ 4.7. F->J No K Dissolve 2,6-Lutidine-¹⁵N in the acidified aqueous solution. I->K J->K M Still facing issues? K->M L Consider using a co-solvent system. (See Protocol 3) L->P M->L Yes M->P No N Yes O No

    Caption: Solvent selection workflow for 2,6-Lutidine-¹⁵N.

    The Role of pH in Aqueous Solubility

    As a weak base, the solubility of 2,6-Lutidine in water is fundamentally governed by the pH of the solution. The equilibrium between the insoluble free base and the soluble protonated form (lutidinium ion) can be manipulated according to Le Châtelier's principle.

    ph_effect cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph High pH (e.g., pH > 8) Protonated Lutidinium Ion (Soluble) Neutral 2,6-Lutidine (Poorly Soluble) Protonated->Neutral + OH⁻ Equilibrium pKa ≈ 6.7 Neutral->Protonated + H⁺

    Caption: Effect of pH on 2,6-Lutidine ionization and solubility.

    Part 3: Advanced Experimental Protocols

    For direct application in the lab, follow these detailed, step-by-step protocols.

    Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

    Objective: To prepare a high-concentration stock solution for serial dilution into experimental media.

    Materials:

    • 2,6-Lutidine-¹⁵N

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Vortex mixer

    Procedure:

    • Weighing: Accurately weigh the desired amount of 2,6-Lutidine-¹⁵N. Note: As 2,6-Lutidine is a liquid at room temperature, this should be done by mass in a tared vial.

    • Transfer: Carefully transfer the weighed compound into the volumetric flask.

    • Initial Dissolution: Add approximately half of the final desired volume of the chosen solvent (e.g., 5 mL of DMSO for a 10 mL final volume).

    • Mixing: Cap the flask and vortex thoroughly until the compound is fully dissolved. Gentle warming in a water bath (30-40°C) can be applied if dissolution is slow.

    • Final Volume Adjustment: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

    • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature, protected from light and moisture.

    Protocol 2: pH-Adjusted Dissolution in an Aqueous Buffer

    Objective: To dissolve 2,6-Lutidine-¹⁵N directly into an aqueous buffer by leveraging pH modification.

    Materials:

    • 2,6-Lutidine-¹⁵N

    • Aqueous buffer (e.g., Phosphate or Citrate buffer)

    • 1 M Hydrochloric Acid (HCl)

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

    Procedure:

    • Buffer Preparation: Prepare your desired aqueous buffer at a concentration slightly higher than the final target to account for the addition of acid.

    • Initial pH Measurement: Place the buffer in a beaker with a stir bar and measure the initial pH.

    • Acidification: While stirring, slowly add 1 M HCl dropwise to the buffer until the pH is stable at a value of 4.7 or lower. This ensures complete protonation of the lutidine.

    • Compound Addition: Slowly add the pre-weighed 2,6-Lutidine-¹⁵N to the stirring, acidified buffer.

    • Dissolution: Continue stirring until the compound is fully dissolved. The formation of the highly soluble lutidinium salt should facilitate rapid dissolution.

    • Final pH Check: After dissolution, re-verify the pH. If the experiment requires a higher final pH, it can now be carefully adjusted upwards with a base (e.g., 1 M NaOH), but be aware that the compound may precipitate if the pH rises above ~5.7.

    Protocol 3: Utilizing a Co-Solvent System for Aqueous Formulations

    Objective: To enhance the solubility of 2,6-Lutidine-¹⁵N in an aqueous medium without significant pH alteration by using a water-miscible organic solvent.

    Materials:

    • 2,6-Lutidine-¹⁵N

    • Organic co-solvent (e.g., Ethanol, Propylene Glycol)

    • Aqueous buffer or deionized water

    • Vortex mixer

    Procedure:

    • Initial Dissolution: First, dissolve the weighed 2,6-Lutidine-¹⁵N in a small volume of the organic co-solvent (e.g., dissolve 10 mg in 100-200 µL of ethanol). Ensure it is completely dissolved.

    • Titration into Aqueous Phase: While vortexing or vigorously stirring the main aqueous vehicle, slowly add the concentrated co-solvent solution drop by drop.

    • Observation: Monitor the solution for any signs of precipitation (cloudiness). The goal is to keep the final concentration of the organic co-solvent as low as possible (typically <5% v/v, but this is application-dependent) while maintaining the compound in solution.[8][13]

    • Optimization: The optimal ratio of co-solvent to the aqueous phase must be determined empirically for your target concentration. If precipitation occurs, the final concentration of 2,6-Lutidine-¹⁵N may be too high for that specific co-solvent percentage.

    References

    • PubChem. 2,6-Lutidine | C7H9N | CID 7937. Available at: [Link]

    • Wikipedia. (2023). 2,6-Lutidine. Available at: [Link]

    • Ultra Pure Lab Chem Industries LLP. 2,6-Lutidine (2,6-Dimethylpyridine). Available at: [Link]

    • Chemkits.eu. 2,6-Lutidine, 99.0+%. Available at: [Link]

    • chemeurope.com. 2,6-Lutidine. Available at: [Link]

    • The Good Scents Company. 2,6-lutidine 2,6-dimethylpyridine. Available at: [Link]

    • Merck Index. 2,6-Lutidine. Available at: [Link]

    • ResearchGate. (2012). Solid-State Techniques for Improving Solubility. Available at: [Link]

    • PMC. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available at: [Link]

    • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

    • Pharmaffiliates. 2,6-Lutidine-¹⁵N. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 2,6-Lutidine-¹⁵N Interferences in Analytical Workflows

    Welcome to the Technical Support Center for 2,6-Lutidine-15N applications. 2,6-Lutidine-15N (2,6-dimethylpyridine-¹⁵N) is widely utilized as a sterically hindered, non-nucleophilic base in isotopic labeling syntheses and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2,6-Lutidine-15N applications. 2,6-Lutidine-15N (2,6-dimethylpyridine-¹⁵N) is widely utilized as a sterically hindered, non-nucleophilic base in isotopic labeling syntheses and as a standard in NMR hyperpolarization studies[1][2]. However, its unique physicochemical properties—such as high gas-phase proton affinity, moderate basicity (pKa ~6.6), and a massive ¹⁵N nuclear cross-section—frequently cause severe interferences across analytical platforms.

    This guide provides drug development professionals and analytical scientists with field-proven, causally-explained troubleshooting protocols to mitigate these interferences across Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) workflows.

    Section 1: Mass Spectrometry (LC-MS) – Ion Suppression & Background Contamination

    The Causality

    In Electrospray Ionization (ESI+), ionization efficiency depends on an analyte's ability to acquire a proton at the droplet surface. 2,6-Lutidine-15N exhibits extremely high surface activity and gas-phase proton affinity. It aggressively outcompetes target analytes for available protons, leading to severe ion suppression[3]. Furthermore, its volatility allows it to linger in the MS source optics, creating a persistent, saturating background ion at m/z 109.078 (the [M+H]⁺ for the ¹⁵N isotope).

    FAQ: Why has my target analyte signal vanished after using 2,6-Lutidine-15N in my reaction, even after extensive sample dilution?

    Answer: The lutidine is saturating the ESI droplet surface. Because it is highly surface-active, even trace amounts (low ppm) can completely quench the ionization of less basic or less surface-active target analytes.

    Protocol 1: MS Source Decontamination & Method Optimization

    This protocol establishes a self-validating system to ensure lutidine is physically excluded from the MS source.

    • Divert Valve Implementation: Program the LC-MS divert valve to send the first 2-3 minutes of the LC eluent (where the highly polar 2,6-Lutidine-15N typically elutes) directly to waste. This prevents the base from ever entering the MS source.

    • Matrix Modification: Add a stronger, volatile acid (e.g., 0.1% to 0.5% Trifluoroacetic acid, TFA) to the sample diluent. This forces the lutidine into its salt form, altering its volatility and ionization dynamics relative to the target analyte.

    • Source Bake-Out (If contaminated): Flush the LC lines with 50:50 Methanol:Water containing 0.1% Formic Acid. Increase the MS desolvation temperature to 450°C and the source block temperature to 150°C for 2 hours to volatilize and clear residual lutidine.

    ESI_Suppression A Sample Injection (Contains 2,6-Lutidine-15N) B ESI Droplet Formation (High Surface Activity) A->B C Proton Competition (Lutidine pKa ~6.6 > Analyte) B->C D Analyte Remains Neutral (No Gas-Phase Ions) C->D Analyte Pathway E Lutidine Dominates MS (m/z 109 Background) C->E Lutidine Pathway F Signal Suppression (Loss of Target Analyte) D->F E->F

    Figure 1: Mechanism of ESI+ Ion Suppression by 2,6-Lutidine-¹⁵N.

    Section 2: Chromatography (HPLC) – Peak Tailing & Retention Time Shifts

    The Causality

    The basic nitrogen of 2,6-Lutidine-15N interacts strongly with residual, unendcapped silanol groups (Si-OH) on silica-based stationary phases[4][5]. At mid-range pH, these silanols are deprotonated (Si-O⁻), creating secondary ion-exchange interactions with the protonated lutidine. This dual-mode retention (hydrophobic + ion-exchange) causes severe peak asymmetry (tailing) and unpredictable retention time shifts.

    FAQ: My chromatogram shows a massive, tailing peak that co-elutes with my early-eluting polar targets. How do I sharpen the lutidine peak to improve resolution?

    Answer: You must suppress the secondary silanol interactions either by modifying the mobile phase pH to neutralize the silanols, or by changing the stationary phase chemistry to repel the basic lutidine.

    Protocol 2: HPLC Method Optimization for Basic Analytes
    • Stationary Phase Selection: Switch from a standard C18 column to a Charged Surface Hybrid (CSH) column or a fully endcapped, base-deactivated column. CSH technology imparts a low-level positive charge to the silica surface, actively repelling basic compounds like lutidine and yielding sharp peaks[4].

    • Mobile Phase pH Adjustment:

      • Option A (Low pH): Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0). This fully protonates the lutidine but also protonates the surface silanols (neutralizing their negative charge), eliminating the ion-exchange interaction.

      • Option B (High pH): Use 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide. This fully deprotonates the 2,6-Lutidine-15N (pKa ~6.6), rendering it neutral and eliminating tailing.

    • Validation: Inject a standard of 2,6-Lutidine-15N and calculate the USP Tailing Factor. A successful method will yield a tailing factor between 1.0 and 1.2.

    HPLC_Mitigation Start Observe Peak Tailing for 2,6-Lutidine-15N CheckCol Check Stationary Phase Start->CheckCol Standard Standard C18 (Unendcapped) CheckCol->Standard CSH Charged Surface Hybrid (CSH) or Fully Endcapped CheckCol->CSH Action1 Switch to CSH Column Standard->Action1 CheckpH Optimize Mobile Phase pH CSH->CheckpH Action1->CheckpH LowpH Acidic pH (< 3.0) Protonates Silanols CheckpH->LowpH HighpH Basic pH (> 8.0) Deprotonates Lutidine CheckpH->HighpH Result Symmetrical Peak Shape (Improved Resolution) LowpH->Result HighpH->Result

    Figure 2: Decision tree for mitigating HPLC peak tailing caused by silanol interactions.

    Section 3: Nuclear Magnetic Resonance (NMR) – ¹⁵N Dynamic Range & Signal Masking

    The Causality

    When used as a reagent, the concentration of 2,6-Lutidine-15N vastly exceeds that of the target ¹⁵N-labeled analyte. The ¹⁵N resonance of lutidine (typically observed around ~310 ppm relative to liquid NH₃)[2] generates a massive free induction decay (FID) signal. This forces the NMR receiver gain to drop to its minimum setting to avoid hardware damage, effectively masking low-concentration target signals beneath the noise floor (a classic dynamic range issue).

    FAQ: I am running a ¹H-¹⁵N HSQC experiment, and the 2,6-Lutidine-15N cross-peak is bleeding across the entire spectrum. How can I see my target?

    Answer: You must either physically remove the lutidine prior to analysis via acid-base extraction or utilize advanced spectroscopic suppression techniques to ignore the lutidine frequency.

    Protocol 3: ¹⁵N NMR Selective Excitation & Workup
    • Physical Removal (Liquid-Liquid Extraction): Before NMR analysis, dissolve the sample in an organic solvent (e.g., Dichloromethane). Wash 3x with 1M aqueous HCl. The basic 2,6-Lutidine-15N will protonate and partition into the aqueous layer, leaving neutral/acidic targets in the organic layer.

    • Spectroscopic Suppression (Presaturation): If physical removal is impossible, modify the NMR pulse sequence to include a presaturation pulse directly on the lutidine ¹⁵N frequency (~310 ppm). Apply a low-power continuous wave (CW) irradiation during the relaxation delay to saturate the lutidine transitions.

    • Selective Excitation: Use shaped pulses (e.g., EBURP or REBURP) designed to excite only the specific ¹⁵N chemical shift region of your target analyte, leaving the lutidine magnetization at equilibrium.

    NMR_Troubleshooting Issue 15N NMR Dynamic Range Issue (Target Signal Masked) Path Select Mitigation Strategy Issue->Path Physical Physical Removal (Pre-NMR) Path->Physical Spectroscopic Spectroscopic Suppression (During NMR) Path->Spectroscopic AcidWash Aqueous Acid Workup (Lutidine -> Aqueous Layer) Physical->AcidWash Evap Lyophilization / High Vac (Volatile Removal) Physical->Evap Pulse Selective Excitation (e.g., EBURP/REBURP pulses) Spectroscopic->Pulse Presat Presaturation of Lutidine Resonance Spectroscopic->Presat Success Target 15N Signal Resolved AcidWash->Success Evap->Success Pulse->Success Presat->Success

    Figure 3: Workflow for resolving ¹⁵N NMR dynamic range issues and signal masking.

    Data Presentation: Quantitative Summaries

    Table 1: Physicochemical & Analytical Properties of 2,6-Lutidine-¹⁵N

    PropertyValueAnalytical Implication
    Molecular Formula C₇H₉¹⁵NIsotopic label increases mass by ~1 Da compared to standard.
    Exact Mass ([M+H]⁺) 109.078 m/zPrimary background interference ion in ESI+ MS.
    pKa (Conjugate Acid) ~6.60Dictates the pH required for HPLC retention control.
    Boiling Point ~144 °CVolatile enough to contaminate MS source optics and lines.
    ¹⁵N Chemical Shift ~310 ppm (vs liquid NH₃)Dominates NMR receiver gain if not suppressed.

    Table 2: Comparative Troubleshooting Summary

    Analytical TechniquePrimary SymptomRoot CauseRecommended Fix
    LC-MS (ESI+) Total loss of target analyte signal.Ion suppression due to high proton affinity.Use LC divert valve; divert first 3 mins to waste.
    HPLC (UV/MS) Broad, asymmetric peak tailing.Ion-exchange with unendcapped silanols.Switch to CSH column; use pH < 3.0 mobile phase.
    ¹⁵N NMR Target signals lost in baseline noise.Receiver gain saturated by lutidine signal.Aqueous acidic workup; apply ¹⁵N presaturation.

    References

    • Title: Shim-pack HPLC Column Guidebook | Source: labtorg.kz | URL: 4

    • Title: Characterization of stationary phases for reversed-phase liquid chromatography | Source: tue.nl | URL: 5

    • Title: Ambient Ionization Mass Spectrometry for... | Source: purdue.edu | URL: 3

    • Title: 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing | Source: eScholarship.org | URL: 1

    • Title: 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH | Source: acs.org | URL: 2

    Sources

    Reference Data & Comparative Studies

    Validation

    Isotopic Effects of 2,6-Lutidine-15N on Reaction Rates: A Comprehensive Kinetic and Mechanistic Guide

    For researchers and drug development professionals, elucidating the precise transition state of a catalytic cycle or a metabolic degradation pathway is critical. While deuterium kinetic isotope effects (KIEs) are standar...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, elucidating the precise transition state of a catalytic cycle or a metabolic degradation pathway is critical. While deuterium kinetic isotope effects (KIEs) are standard practice, heavy-atom KIEs—specifically utilizing 2,6-Lutidine-15N —provide an unparalleled window into the bonding environment of nitrogen during rate-determining steps.

    This guide objectively compares the performance of 2,6-Lutidine-15N against unlabeled alternatives and less hindered bases, detailing the causality behind its isotopic effects, and providing self-validating experimental protocols for your mechanistic workflows.

    The Causality of 15N Kinetic Isotope Effects

    To leverage 2,6-Lutidine-15N effectively, one must understand the physical chemistry driving its behavior. 2,6-Lutidine (2,6-dimethylpyridine) is a classical sterically hindered, non-nucleophilic base. When it participates in a reaction—such as abstracting a proton—the nitrogen atom undergoes a change in coordination and bond order.

    Normal vs. Inverse Isotope Effects

    The magnitude and direction of a KIE ( k14/k15 ) depend on the difference in zero-point energy (ZPE) between the ground state and the transition state (TS).

    • Inverse KIE ( k14/k15<1 ): When 2,6-lutidine acts as a base, it forms a new N–H bond in the transition state. This increases the total vibrational force constants around the nitrogen atom compared to the free base. Because the heavier 15 N isotope sits lower in the potential energy well, it requires more energy to reach the transition state, paradoxically making the heavier isotopologue react faster in bond-forming events.

    • Normal KIE ( k14/k15>1 ): If the rate-determining step involves the cleavage of a bond to the lutidinium nitrogen (e.g., deprotonation), the force constants decrease, and the lighter 14 N reacts faster.

    Authoritative baseline measurements by 1[1] on the 14 N/ 15 N isotope effects of pyridine derivatives demonstrate that protonation yields an inverse equilibrium isotope effect (approx. 0.978 to 0.981), a metric essential for calibrating kinetic baseline expectations.

    ReactionPathway Substrate Substrate (C-H) TS Transition State [C···H···15N]‡ Inverse 15N KIE Substrate->TS Base 2,6-Lutidine-15N (Ground State) Base->TS Product Deprotonated Product TS->Product ConjAcid 2,6-Lutidinium-15N TS->ConjAcid

    Reaction pathway of proton transfer to 2,6-Lutidine-15N highlighting the transition state.

    Comparative Performance Analysis

    When designing a mechanistic study, selecting the right isotopic probe is critical. Unlabeled 2,6-lutidine is insufficient for heavy-atom KIEs due to the low natural abundance of 15 N (0.37%) and the quadrupolar nature of 14 N (Spin = 1), which causes rapid NMR relaxation and broad, unintegratable signals.

    Conversely, 2,6-Lutidine-15N (Spin = 1/2) provides razor-sharp NMR resonances, enabling high-precision competitive kinetic measurements.

    Table 1: Performance Comparison of Pyridine-Based Probes
    Property / MetricUnlabeled 2,6-Lutidine2,6-Lutidine-15NPyridine-15N (Alternative)
    Isotopic Purity Natural Abundance (0.37%)>98% 15 N Enriched>98% 15 N Enriched
    Steric Hindrance High (2,6-dimethyl groups)High (2,6-dimethyl groups)Low (No ortho-substituents)
    Nucleophilicity Poor (Non-nucleophilic base)Poor (Non-nucleophilic base)Excellent (Competes as nucleophile)
    14 N/ 15 N KIE (Protonation) Baseline Reference (1.000)~0.98 - 0.99 (Inverse)~0.978 - 0.981 (Inverse)
    NMR Sensitivity Quadrupolar (Broad lines)Spin 1/2 (Sharp signals)Spin 1/2 (Sharp signals)
    Primary Application Bulk synthesis / CatalysisElucidating pure proton transferGeneral KIE & Nucleophilic tracking

    Data synthesis derived from foundational kinetic studies on pyridine bases[1].

    Mechanistic Case Studies in Literature

    Case Study A: Proton Transfer from Radical Cations

    In complex single-electron transfer (SET) reactions, determining whether a reaction proceeds via direct proton transfer or an addition-elimination mechanism is challenging. 2[2] between 9-methylanthracene radical cations and 2,6-lutidine utilized KIEs to implicate a specific addition-elimination mechanism. The steric bulk of 2,6-lutidine isolates its reactivity to the periphery of the radical cation, while isotopic tracking confirms the timing of the N–H bond formation.

    Case Study B: Acceleration of Reductive Acetylation

    Beyond pure proton transfer, 2,6-lutidine is frequently used as a catalytic additive. As noted in the3[3], the addition of 2,6-lutidine significantly accelerates the reaction rate of reductive acetylation via a thiatriazoline intermediate. Using 2,6-Lutidine-15N in such contexts allows researchers to rule out covalent adduction of the base to the substrate, as the 15 N NMR signature would shift dramatically if a covalent intermediate were formed.

    Experimental Protocols: Self-Validating KIE Determination

    To measure the heavy-atom KIE of 2,6-Lutidine accurately, researchers must use a competitive reaction design . This protocol is a self-validating system: because both the 14 N and 15 N isotopologues are in the same flask, they experience identical temperature, concentration, and mixing fluctuations, eliminating run-to-run variance.

    Workflow Prep Step 1: Equimolar Mixture 14N & 15N 2,6-Lutidine React Step 2: Competitive Reaction Initiation Prep->React Quench Step 3: Fractional Conversion Quenching React->Quench NMR Step 4: Quantitative 13C/1H NMR Analysis Quench->NMR Calc Step 5: KIE Calculation (k14/k15) NMR->Calc

    Step-by-step experimental workflow for determining 15N kinetic isotope effects via NMR.

    Step-by-Step Methodology

    Step 1: Preparation of the Competitive Base Mixture

    • In a glovebox, prepare a precisely weighed 1:1 molar mixture of unlabeled 2,6-Lutidine and 2,6-Lutidine-15N.

    • Dissolve the mixture in an anhydrous, deuterated solvent (e.g., CD 3​ CN) to a known concentration (e.g., 0.5 M).

    • Take a t=0 aliquot and analyze via 13 C NMR (observing the C2​/C6​ carbons) to establish the exact initial isotopic ratio ( R0​ ). The 15 N nucleus will couple to the adjacent carbons, splitting the 13 C signal and allowing precise integration of 14 N vs. 15 N species without relying on direct 15 N NMR.

    Step 2: Reaction Initiation

    • Transfer the base mixture to a temperature-controlled reactor set to 25.0 ± 0.1 °C.

    • Introduce the substrate (e.g., a carbon acid) in a strictly limiting amount (e.g., 20 mol% relative to the total base). This ensures the bases compete for the substrate.

    Step 3: Quenching and Isolation

    • Allow the reaction to proceed until the limiting substrate is fully consumed.

    • Quench the reaction rapidly by cooling to -78 °C or adding a trapping agent.

    • Separate the unreacted free base from the formed 2,6-lutidinium salt using vacuum transfer or flash chromatography.

    Step 4: NMR Analysis & Calculation

    • Record the 13 C NMR of the unreacted free base fraction. Integrate the split ( 15 N-coupled) and unsplit ( 14 N) signals to determine the final isotopic ratio ( Rf​ ).

    • Calculate the KIE using the standard competitive equation:

      KIE=ln(1−F⋅(Rf​/R0​))ln(1−F)​

      (Where F is the fractional conversion of the total base).

    Conclusion

    2,6-Lutidine-15N is not merely a labeled reagent; it is a high-precision analytical instrument for physical organic chemistry. By exploiting the spin-1/2 nature of 15 N and the predictable zero-point energy shifts associated with N–H bond formation, researchers can definitively map transition states, differentiate between direct proton transfer and addition-elimination mechanisms, and optimize catalytic drug synthesis routes with absolute confidence.

    References

    • Joseph L. Kurz's research works | Washington University in St. Louis and other places ResearchGate URL:[1]

    • The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA National Institutes of Health (PMC) URL:[3]

    • Dynamics of Proton Transfer from Radical Cations. Addition−Elimination or Direct Proton Transfer? Journal of the American Chemical Society - ACS Publications URL:[2]

    Sources

    Comparative

    Validation of "2,6-Lutidine-15N" purity by HPLC or GC-MS

    Validation of 2,6-Lutidine-15N Purity: A Comparative Guide to HPLC and GC-MS Methodologies Stable isotope-labeled compounds (SILCs) like 2,6-Lutidine-15N are critical reagents in NMR spectroscopy, metabolic flux analysis...

    Author: BenchChem Technical Support Team. Date: March 2026

    Validation of 2,6-Lutidine-15N Purity: A Comparative Guide to HPLC and GC-MS Methodologies

    Stable isotope-labeled compounds (SILCs) like 2,6-Lutidine-15N are critical reagents in NMR spectroscopy, metabolic flux analysis, and mechanistic organic chemistry[1]. As a Senior Application Scientist, I emphasize to research teams that validating these compounds requires a "dual-purity paradigm." You cannot rely on a single analytical modality. We must confirm both Chemical Purity (the absence of synthetic byproducts like 3-picoline or unreacted precursors) and Isotopic Enrichment (the atom percent excess of the 15N isotope, replacing the naturally abundant 14N)[1].

    This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2,6-Lutidine-15N, detailing the causality behind the method selection and providing self-validating experimental protocols.

    Mechanistic Causality: Why Analytical Modality Matters

    HPLC-UV: The Champion of Chemical Purity 2,6-Lutidine possesses a conjugated pyridine ring that exhibits strong UV absorbance. HPLC coupled with UV detection is exceptional at resolving 2,6-lutidine from structurally similar non-volatile and semi-volatile impurities[2]. However, HPLC-UV is fundamentally blind to isotopic mass shifts. The substitution of a 14N atom with a 15N atom does not alter the molecule's electronic transitions or its chromatographic retention time. Therefore, while HPLC guarantees the substance is pure 2,6-lutidine, it cannot verify if it is the 15N-labeled variant.

    GC-MS: The Gold Standard for Isotopic Enrichment To quantify isotopic enrichment, we must measure mass. 2,6-Lutidine is a highly volatile liquid (boiling point ~144 °C), making it perfectly suited for Gas Chromatography[3]. When coupled with Electron Ionization Mass Spectrometry (EI-MS), the molecules are bombarded with 70 eV electrons, generating a robust molecular ion ( M+∙ )[4].

    • For natural 2,6-Lutidine (14N), the molecular ion base peak is m/z 107[3].

    • For 2,6-Lutidine-15N, the incorporated heavy isotope shifts the base peak to m/z 108.

    By mathematically deconvoluting the extracted ion chromatograms (EIC) for these masses, GC-MS provides a direct, highly precise measurement of the 15N Atom Percent Excess (APE)[5].

    Workflow Diagram: The Dual-Purity Validation Strategy

    G Start 2,6-Lutidine-15N Sample ChemPurity Chemical Purity Assessment Start->ChemPurity IsoPurity Isotopic Enrichment Assessment Start->IsoPurity HPLC HPLC-UV / LC-MS (Resolves Isomers) ChemPurity->HPLC GCMS GC-EI-MS (m/z 107 vs 108) IsoPurity->GCMS ResultChem Identify organic impurities & moisture HPLC->ResultChem ResultIso Calculate Atom % Excess (APE) GCMS->ResultIso

    Caption: Decision tree for the dual-purity validation of 2,6-Lutidine-15N using HPLC and GC-MS.

    Experimental Protocols: Self-Validating Systems

    Protocol A: Chemical Purity via Reverse-Phase HPLC-UV

    Scientific Rationale: Basic amines like 2,6-lutidine often suffer from peak tailing on standard silica columns due to secondary interactions with free silanols. We utilize a mobile phase buffered with ammonium formate to mask these interactions, ensuring sharp, symmetrical peaks for accurate integration[2].

    • Sample Preparation: Dissolve the 2,6-Lutidine-15N sample in LC-MS grade Water/Methanol (50:50 v/v) to a final concentration of 1.0 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 or mixed-mode column (e.g., 150 x 4.6 mm, 5 µm particle size)[2].

      • Mobile Phase A: Water with 2.5 mM Ammonium Formate + 0.05% Formic Acid[4].

      • Mobile Phase B: Methanol with 2.5 mM Ammonium Formate + 0.05% Formic Acid[4].

      • Gradient: 2% B for 1.0 min, ramp to 100% B at 16.0 min, hold until 28.0 min[4].

      • Flow Rate: 0.35 mL/min[4].

    • Detection: UV absorbance at 254 nm.

    • Validation Metric: Calculate relative chemical purity by dividing the area of the 2,6-lutidine peak by the total area of all integrated peaks (excluding the solvent front). A standard passing criteria is ≥ 98.0%.

    Protocol B: Isotopic Enrichment via GC-EI-MS

    Scientific Rationale: GC separates volatile impurities, while the 70 eV Electron Ionization provides a stable, reproducible fragmentation pattern. By operating in Selected Ion Monitoring (SIM) mode, we maximize the signal-to-noise ratio for the target isotopologues[5],[6].

    • Sample Preparation: Dilute the 2,6-Lutidine-15N in an inert, highly volatile solvent (e.g., GC-grade dichloromethane) to a concentration of 100 µg/mL.

    • GC Conditions:

      • Column: Low-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)[4].

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4].

      • Injection: 1 µL volume, Split mode (50:1 ratio) to prevent detector saturation.

      • Oven Program: 45 °C for 2 min, ramp at 12 °C/min to 325 °C[4].

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV[4].

      • Source Temperature: 200 °C[4].

      • Acquisition: SIM mode targeting m/z 107 (14N molecular ion) and m/z 108 (15N molecular ion)[3].

    • Data Analysis & Calculation:

      • Integrate the Extracted Ion Chromatograms (EIC) for m/z 107 and 108.

      • Correct the m/z 108 abundance for the natural contribution of 13C (approx. 7.7% for a 7-carbon molecule) using standard matrix deconvolution algorithms[5].

      • Calculate Atom Percent Excess (APE): APE(%)=(Area107​+Corrected Area108​Corrected Area108​​)×100

      • A standard passing criteria for isotopic enrichment is ≥ 99.0% 15N.

    Data Presentation: Methodological Comparison

    The following table summarizes the performance metrics and utility of each modality for 2,6-Lutidine-15N validation.

    Analytical ParameterHPLC-UVGC-MS (EI)
    Primary Utility Chemical Purity AssessmentIsotopic Enrichment (APE)
    Detection Mechanism UV Absorbance (Chromophore dependent)Mass-to-Charge Ratio (m/z)
    Isotopic Resolution None (14N and 15N co-elute)Absolute (m/z 107 vs. 108)
    Volatile Impurities Poorly resolved (often lost in solvent front)Excellently resolved and identified
    Non-Volatile Impurities Excellently resolvedNot detected (remain in inlet)
    Typical Run Time 20 - 30 minutes15 - 25 minutes
    Limit of Detection (LOD) ~0.05% (Chemical Impurities)~0.1 Atom % (Isotopic Impurities)

    Conclusion

    For the rigorous validation of 2,6-Lutidine-15N, neither HPLC nor GC-MS is sufficient in isolation. HPLC-UV ensures the structural integrity and chemical purity of the bulk material, while GC-MS provides the atomic-level precision required to confirm 15N isotopic enrichment. By implementing both protocols, researchers establish a self-validating analytical framework that guarantees the reliability of their downstream mechanistic or NMR studies.

    References

    • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry - lcms.cz.
    • 2,6-Lutidine Applications: Generic Screening Method for Complex Mixtures - sielc.com.
    • 2,6-Lutidine | C7H9N | CID 7937 - PubChem - nih.gov.
    • Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides - acs.org.
    • Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole... - nih.gov.
    • A Guide to 15N Isotope Analysis: From Natural Abundance to Enriched Compound Applications - benchchem.com.

    Sources

    Validation

    The Mechanistic Edge: A Comparative Analysis of 2,6-Lutidine-15N and Alternative Non-Nucleophilic Bases

    In complex organic synthesis, transition-metal catalysis, and drug development, the choice of base dictates the delicate balance between targeted proton abstraction and unwanted nucleophilic attack. Non-nucleophilic base...

    Author: BenchChem Technical Support Team. Date: March 2026

    In complex organic synthesis, transition-metal catalysis, and drug development, the choice of base dictates the delicate balance between targeted proton abstraction and unwanted nucleophilic attack. Non-nucleophilic bases are sterically hindered organic compounds that provide proton-removing capabilities without interfering with electrophilic centers[1]. While standard bases like DIPEA and DBU are ubiquitous in routine workflows, resolving intricate reaction mechanisms often requires isotopic labeling.

    2,6-Lutidine-15N (CAS 1330198-31-6)[2] serves a highly specialized dual purpose: it acts as a mild, sterically hindered base, and its spin-½ ¹⁵N nucleus provides an unparalleled spectroscopic window into protonation states and metal-coordination dynamics during catalysis[3].

    Comparative Analysis of Non-Nucleophilic Bases

    To rationalize the use of 2,6-lutidine over other bases, one must examine the interplay between pKa, steric bulk, and nucleophilicity. 2,6-Lutidine possesses a conjugate acid pKa of ~6.72[4], making it a moderately weak base compared to Hünig's base (DIPEA) or DBU. The two ortho-methyl groups provide sufficient steric hindrance to prevent alkylation or metal-coordination in most scenarios, though it is less hindered than the extreme 2,6-di-tert-butylpyridine[1].

    Table 1: Physicochemical Comparison of Common Non-Nucleophilic Bases
    BaseConjugate Acid pKa (H₂O)Steric HindranceNucleophilicityPrimary Application
    2,6-Lutidine 6.72Moderate (ortho-methyls)Very LowMild acid scavenger, silyl ether protection, NMR mechanistic studies
    DIPEA (Hünig's Base) 10.75High (isopropyl groups)Extremely LowPeptide synthesis, general alkylations
    DBU 13.50Moderate (bicyclic)Low (but can act as nucleophile)E2 eliminations, strong deprotonations
    2,6-Di-tert-butylpyridine 3.58Very High (tert-butyls)NegligibleExtremely sensitive cationic polymerizations
    Causality in Base Selection: Why 2,6-Lutidine?

    In reactions involving highly electrophilic transition metal catalysts (e.g., Ru, Pd, or Au), stronger bases like DBU can inadvertently coordinate to the metal, poisoning the catalyst. DIPEA, while highly hindered, is significantly more basic (pKa 10.75) and can trigger unwanted side reactions like epimerization in sensitive pharmaceutical intermediates. 2,6-Lutidine hits the "Goldilocks" zone: it is basic enough to scavenge protons (e.g., in triflate-mediated silylations) but weak and hindered enough to leave the catalyst and substrate intact[4].

    The Isotopic Advantage: Why 2,6-Lutidine-¹⁵N?

    Standard ¹⁴N has a nuclear spin of I = 1, possessing a quadrupole moment that leads to broad, often unresolvable NMR signals due to rapid quadrupolar relaxation. By synthesizing the ¹⁵N isotopologue (I = ½), researchers gain access to sharp, high-resolution NMR signals.

    The ¹⁵N chemical shift is exquisitely sensitive to its electronic environment. When 2,6-lutidine acts as a base and becomes protonated (forming the 2,6-lutidinium ion), the ¹⁵N chemical shift undergoes a massive and predictable displacement[3]. This allows researchers to quantitatively track the exact point in a catalytic cycle where proton transfer occurs, validating mechanistic hypotheses without the base interfering as a nucleophile.

    Workflow Visualization

    G Start Reaction Mixture Preparation (Catalyst + Substrate + 2,6-Lutidine-15N) NMR In Situ 1H-15N HSQC NMR Acquisition at Variable Temp Start->NMR Transfer to NMR tube Analysis Chemical Shift Analysis (Delta 15N tracking) NMR->Analysis Process Spectra Protonated Downfield Shift: Lutidinium-15N Formed (Base acted as proton scavenger) Analysis->Protonated Observe massive ppm shift Complexed Distinct Coordination Shift: Metal-Lutidine Complexation (Nucleophilic interference) Analysis->Complexed Observe metal-specific shift

    Workflow for utilizing 2,6-Lutidine-15N to monitor protonation states via NMR.

    Experimental Protocol: In Situ ¹⁵N NMR Titration for Mechanistic Validation

    To establish a self-validating system for determining whether a base acts purely as a proton scavenger or competitively coordinates to a metal catalyst, the following ¹⁵N NMR protocol is employed.

    Objective: Determine the active state of 2,6-Lutidine-¹⁵N during a transition-metal catalyzed C-H activation.

    Materials:

    • 2,6-Lutidine-¹⁵N (Isotopic purity >99%)

    • Deuterated solvent (e.g., CD₂Cl₂ or Toluene-d₈)

    • Transition metal catalyst (e.g., Pd(OAc)₂)

    • J. Young NMR tube (for anaerobic/anhydrous conditions)

    Step-by-Step Methodology:

    • Baseline Calibration (Control 1): Dissolve 0.1 mmol of 2,6-Lutidine-¹⁵N in 0.5 mL of CD₂Cl₂. Acquire a 1D ¹⁵N NMR spectrum (or ¹H-¹⁵N HMBC) to establish the chemical shift of the free base.

    • Protonation Reference (Control 2): Add 1.0 equivalent of a strong anhydrous acid (e.g., TfOH) to the NMR tube. Re-acquire the spectrum. The nitrogen signal will shift significantly, establishing the exact chemical shift of the 2,6-lutidinium-¹⁵N ion[4].

    • Catalyst Interaction Test: In a fresh J. Young tube, combine the metal catalyst (0.1 mmol) and 2,6-Lutidine-¹⁵N (0.1 mmol) in CD₂Cl₂. Acquire the spectrum.

      • Causality Check: If the chemical shift remains identical to Control 1, the steric bulk of the ortho-methyls successfully prevents metal coordination. If a new shift appears, the base is nucleophilic enough to poison the catalyst[3].

    • In Situ Reaction Monitoring: Combine the catalyst, substrate, and 2,6-Lutidine-¹⁵N under reaction conditions. Monitor the ¹⁵N signal over time using ¹H-¹⁵N HSQC.

      • Self-Validation: The gradual disappearance of the free base signal and the proportional appearance of the 2,6-lutidinium signal directly correlates with the turnover of the catalytic cycle, proving the base's role as a pure proton scavenger.

    Conclusion

    While bases like DIPEA and DBU dominate routine synthesis, 2,6-Lutidine occupies a critical niche where mild basicity and low nucleophilicity are paramount[1]. The ¹⁵N-labeled variant elevates this utility from a simple reagent to an advanced diagnostic probe. By providing clear, unambiguous NMR signals free from quadrupolar broadening, 2,6-Lutidine-¹⁵N allows drug development professionals to map out reaction mechanisms, optimize catalytic cycles, and ensure that the base performs exactly as intended without hidden side reactions.

    References

    • Santa Cruz Biotechnology. "2,6-Lutidine-15N | CAS 1330198-31-6". SCBT.
    • Wikipedia. "Non-nucleophilic base". Wikipedia.
    • BenchChem.
    • Pazderski, L., et al. "Structural correlations for H-1, C-13 and N-15 NMR coordination shifts in Au(III), Pd(II) and Pt(II) chloride complexes with lutidines and collidine".

    Sources

    Comparative

    A Comparative Guide to the Accuracy and Precision of Quantitative NMR using 2,6-Lutidine-¹⁵N

    In the landscape of pharmaceutical analysis and drug development, the demand for analytical techniques that offer both high precision and absolute quantification is paramount. Quantitative Nuclear Magnetic Resonance (qNM...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical analysis and drug development, the demand for analytical techniques that offer both high precision and absolute quantification is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method, providing direct, accurate, and non-destructive analysis without the need for identical reference standards for the analyte.[1][2][3] The choice of an internal standard is the cornerstone of a robust qNMR method, directly influencing the accuracy and reliability of the results.[4][5] This guide provides an in-depth technical comparison of 2,6-Lutidine-¹⁵N as a qNMR internal standard, evaluating its performance against other alternatives and offering supporting insights for its application.

    The Foundational Role of the Internal Standard in qNMR

    Quantitative NMR relies on the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to it.[6][7] By co-dissolving a known amount of a high-purity internal standard with the analyte, the concentration or purity of the analyte can be determined with exceptional accuracy. The internal standard acts as a stable reference point, and any errors in its purity, stability, or signal integrity are directly transferred to the final calculated value.

    The ideal internal standard should possess a suite of specific characteristics:

    • High Purity: Certified purity (≥99%) is crucial to prevent interference and ensure accurate quantification.[4]

    • Signal Simplicity and Separation: It should exhibit simple, sharp signals (ideally a singlet) in a region of the ¹H NMR spectrum that is free from analyte or solvent signals to avoid peak overlap.[4][8]

    • Chemical Stability: The standard must be non-reactive with the analyte, solvent, and ambient conditions (e.g., non-hygroscopic, not volatile).[6][8]

    • Good Solubility: It must be fully soluble in the deuterated solvent used for the analysis to ensure sample homogeneity.[4]

    • Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.

    Evaluating 2,6-Lutidine-¹⁵N as a qNMR Standard

    2,6-Lutidine, or 2,6-dimethylpyridine, is a heterocyclic aromatic compound.[9] Its ¹⁵N-labeled counterpart, 2,6-Lutidine-¹⁵N, presents a unique and compelling case for use as a specialized internal standard in ¹H qNMR.

    Physicochemical Properties of the Parent Compound: 2,6-Lutidine
    PropertyValueSource
    Molecular Formula C₇H₉N[10]
    Molecular Weight 107.15 g/mol [10][11]
    Appearance Colorless oily liquid[9][11]
    Boiling Point 143-145 °C[10][11]
    Melting Point -5.8 °C[9][11]
    Density 0.9252 g/mL at 20°C[9][11]
    Solubility Soluble in chloroform, methanol (slightly), water (40 g/100 mL at 20°C)[10][12]
    The ¹⁵N Isotopic Labeling Advantage

    The strategic incorporation of a ¹⁵N isotope offers distinct advantages that address some of the inherent challenges in ¹H qNMR. Unlike the highly abundant ¹⁴N nucleus, which has a spin of 1 and a quadrupole moment that can lead to signal broadening, the ¹⁵N nucleus has a spin of ½.[13] This results in sharper NMR signals and narrower line widths, which are highly desirable for accurate integration.[13][14]

    While direct ¹⁵N NMR is complicated by low natural abundance and a low gyromagnetic ratio, its presence in a molecule used for ¹H qNMR provides a key benefit: it does not fundamentally alter the ¹H spectrum in a way that creates complexity.[13] The primary quantification signals still arise from the protons. The key advantage lies in the ability to use ¹H-¹⁵N heteronuclear correlation experiments (like HSQC) to unambiguously identify and resolve the signals of the standard, even in highly complex analyte mixtures where ¹H signals might overlap. This provides an extra layer of validation and specificity.

    Performance of 2,6-Lutidine-¹⁵N as a Standard

    Based on its structure and the properties of isotopic labeling, we can infer the performance characteristics of 2,6-Lutidine-¹⁵N:

    • Signal Profile: In the ¹H NMR spectrum, 2,6-Lutidine-¹⁵N will show two primary signals: a singlet for the six protons of the two methyl groups and two signals for the aromatic protons. The methyl singlet, integrating to 6 protons, is often in a relatively clear region of the spectrum (around 2.5 ppm), making it a strong candidate for quantification.

    • Chemical Inertness: As a sterically hindered, mild base, 2,6-lutidine is less nucleophilic than pyridine and is generally stable and non-reactive under typical qNMR conditions.[9][15]

    • Favorable Chemical Shift: The aromatic protons resonate further downfield, offering alternative quantification signals if the upfield region is crowded by the analyte.

    • Reduced Overlap Potential: The combination of sharp methyl and distinct aromatic signals provides flexibility in choosing a quantification peak that is well-resolved from the analyte.[16]

    Comparative Analysis with Common qNMR Standards

    To contextualize the utility of 2,6-Lutidine-¹⁵N, it is essential to compare it with other widely used internal standards.

    Internal StandardKey AdvantagesKey DisadvantagesBest Suited For
    Maleic Acid High purity, sharp singlet, good solubility in polar solvents (D₂O, DMSO-d₆).Hygroscopic, potential for peak overlap with aromatic analyte signals.Aqueous and polar solvent systems.[4]
    Dimethyl Sulfone (DMSO₂) Highly stable, non-hygroscopic, sharp singlet.Signal can overlap with certain analyte regions.General purpose, especially with organic solvents.[17]
    1,4-Dinitrobenzene Multiple well-defined signals, stable.Lower solubility in some solvents, potential for reactivity.Non-polar to moderately polar organic solvents.[18]
    DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) Excellent water solubility, sharp singlet at 0 ppm.Not soluble in non-polar solvents like CDCl₃.Aqueous samples, often used for referencing.[4][19]
    2,6-Lutidine-¹⁵N (Inferred) Sharp methyl singlet, stable, non-hygroscopic, ¹⁵N label allows for advanced spectral verification.Moderate basicity could be reactive with acidic analytes, cost of isotopic labeling.Complex mixtures where signal overlap is a concern and verification of the standard's signals is critical.

    Experimental Protocol: A Self-Validating qNMR Workflow

    Achieving accurate and precise qNMR results is contingent on a meticulous experimental procedure.[6] This protocol is designed as a self-validating system, incorporating checks to ensure data integrity at each stage.

    qNMR_Workflow cluster_prep Part 1: Preparation & System Suitability cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Processing & Calculation prep_analyte 1. Analyte Prep (Dry to constant weight) weighing 3. Accurate Weighing (Microbalance, ~10-20 mg each) prep_analyte->weighing prep_standard 2. Standard Prep (2,6-Lutidine-¹⁵N, dry if needed) prep_standard->weighing dissolution 4. Dissolution (Calibrated glassware, deuterated solvent) weighing->dissolution system_suitability 5. System Suitability Test (Acquire spectrum of standard alone) dissolution->system_suitability shimming 6. Shimming (Ensure sample homogeneity) system_suitability->shimming Proceed if standard is pure and signals are sharp acq_params 7. Set Acquisition Parameters (90° pulse, D1 > 5x longest T₁) shimming->acq_params acquisition 8. Data Acquisition (S/N > 250:1 for <1% precision) acq_params->acquisition processing 9. Manual Data Processing (Zero-filling, phase/baseline correction) acquisition->processing integration 10. Peak Integration (Select well-resolved peaks) processing->integration calculation 11. Purity Calculation (Use qNMR equation) integration->calculation validation 12. Result Validation (Compare results from different peaks) calculation->validation

    Caption: A comprehensive workflow for quantitative NMR analysis.

    Step-by-Step Methodology
    • Preparation of Materials :

      • Analyte: Dry the analyte to a constant weight under vacuum to remove residual solvents.

      • Internal Standard: Use 2,6-Lutidine-¹⁵N with a certified purity of >99.5%. Store in a desiccator.

      • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) from a sealed ampoule.

    • Sample Preparation :

      • Accurately weigh approximately 15-20 mg of the internal standard (m_std) into a clean, dry vial using a calibrated microbalance (readability of 0.001 mg).[6]

      • Accurately weigh approximately 10-20 mg of the analyte (m_a) into the same vial. A molar ratio near 1:1 is often ideal.[6][7]

      • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent using a calibrated pipette.

      • Ensure complete dissolution by vortexing or brief sonication. Transfer the solution to a high-quality 5 mm NMR tube.

    • NMR Data Acquisition :

      • Instrument : Use a high-resolution NMR spectrometer (≥400 MHz).

      • System Suitability : Before analyzing the mixture, acquire a spectrum of the 2,6-Lutidine-¹⁵N solution alone to confirm its purity and the absence of interfering signals.

      • Tuning and Shimming : Tune and match the probe for the sample, and perform automated or manual shimming to achieve optimal line shape and resolution.

      • Crucial Parameters :

        • Pulse Angle : Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.[6]

        • Relaxation Delay (D1) : This is the most critical parameter for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals being integrated. This ensures complete relaxation and accurate signal intensity.

        • Signal-to-Noise (S/N) : Acquire a sufficient number of scans to achieve a high S/N ratio. An S/N of >250 is recommended for precision better than 1%.[6]

    • Data Processing and Analysis :

      • Processing : Apply minimal line broadening (e.g., 0.1-0.3 Hz) and perform careful manual phase and baseline correction.[6] Incorrect phasing or baseline can significantly distort integral values.

      • Integration : Integrate the selected, well-resolved signals for both the analyte (I_a) and the internal standard (I_std). For 2,6-Lutidine-¹⁵N, the methyl singlet around 2.5 ppm is often an excellent choice.

      • Calculation : The purity of the analyte (P_a) can be calculated using the following equation[6][10]:

        Purity (Pₐ) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

        Where:

        • I: Integral value

        • N: Number of protons for the integrated signal

        • M: Molar mass

        • m: Weighed mass

        • P: Purity of the standard

        • Subscripts a and std refer to the analyte and standard, respectively.

    Trustworthiness and Validation

    The validity of a qNMR method must be established according to guidelines such as those from the ICH.[20][21] Validation should assess linearity, accuracy, precision, and specificity.[1]

    • Specificity : The use of ¹⁵N labeling enhances specificity. A ¹H-¹⁵N HSQC experiment can be run on the sample. The presence of a correlation peak corresponding to the ¹H signals of the lutidine standard provides unambiguous confirmation of its identity, even in a complex matrix.

    • Accuracy & Precision : Studies have shown that well-developed qNMR methods can achieve excellent accuracy (e.g., recoveries of 98-102%) and high precision with a relative standard deviation (RSD) of less than 1%.[4][16]

    Caption: Logical inputs for the qNMR purity calculation.

    Conclusion

    2,6-Lutidine-¹⁵N stands out as a highly promising internal standard for specialized ¹H qNMR applications. While its primary function as a proton reference is on par with other high-quality standards, its key differentiator is the ¹⁵N label. This isotopic marker provides an unparalleled level of specificity, allowing for advanced verification techniques that can be crucial in complex sample matrices or during regulatory scrutiny. Its favorable physicochemical properties—stability, suitable signal placement, and good solubility—complement this advantage. For researchers in drug development and pharmaceutical quality control, 2,6-Lutidine-¹⁵N offers a robust, reliable, and scientifically defensible choice for achieving the highest levels of accuracy and precision in quantitative NMR analysis.

    References
    • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
    • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
    • 2,6-Lutidine | C7H9N | CID 7937. PubChem.
    • 2,6-Lutidine. Wikipedia.
    • 2,6-Lutidine CAS#: 108-48-5. ChemicalBook.
    • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
    • Internal Standard for qNMR. FUJIFILM Wako Chemicals Europe GmbH.
    • 2,6-Lutidine 2,6-Dimethylpyridine. Sigma-Aldrich.
    • 2,6-Lutidine, redistilled. Chem-Impex.
    • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis.
    • Stimuli Article (qNMR). US Pharmacopeia (USP).
    • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). Analytica Chimica Acta.
    • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. (2023, July 5). Journal of Pharmaceutical and Biomedical Analysis.
    • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
    • Application Notes & Protocols for Quantitative NMR (qNMR) with 1-Propanol-1,1-d2. Benchchem.
    • qNMR Internal Standard Reference D
    • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2022, September 22). Journal of Pharmaceutical and Biomedical Analysis.
    • A Comparative Guide to Assessing the Accuracy of Quantit
    • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2020, March 15). OSTI.GOV.
    • NMR-based metabolite studies with 15N amino acids. (2019, September 5). Scientific Reports.
    • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2011).
    • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
    • A comparison of quantitative nuclear magnetic resonance methods: Internal, external, and electronic referencing. (2025, August 6). Magnetic Resonance in Chemistry.
    • 2,6-Lutidine. SpectraBase.
    • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025, August 13). LinkedIn.
    • Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia.
    • 2,6-Lutidine. Common Organic Chemistry.
    • Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
    • 2,6-Lutidine(108-48-5) 1H NMR spectrum. ChemicalBook.

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    Validation

    "2,6-Lutidine-15N" for validating computational chemistry models

    Validating Computational Chemistry Models with 2,6-Lutidine-15N: A Comparison and Benchmarking Guide In modern drug development, computational chemistry pipelines—specifically those utilizing Density Functional Theory (D...

    Author: BenchChem Technical Support Team. Date: March 2026

    Validating Computational Chemistry Models with 2,6-Lutidine-15N: A Comparison and Benchmarking Guide

    In modern drug development, computational chemistry pipelines—specifically those utilizing Density Functional Theory (DFT)—are heavily relied upon to predict binding affinities, tautomeric preferences, and pKa values. However, these in silico models must be rigorously validated against experimental ground truth. Nitrogen-15 ( 15 N) NMR spectroscopy is the gold standard for this validation because the 15 N nucleus is exquisitely sensitive to its local electronic environment, hydrogen bonding, and protonation state[1].

    The critical bottleneck is that 15 N has a natural abundance of only 0.36%, making the acquisition of high-fidelity spectra for complex validation workflows prohibitively slow[2]. Isotopic enrichment is mandatory. As a Senior Application Scientist, I consistently recommend 2,6-Lutidine- 15 N (2,6-dimethylpyridine- 15 N) as the premier benchmark molecule for validating DFT magnetic shielding tensors and continuum solvation models.

    This guide objectively compares 2,6-Lutidine- 15 N against alternative standards, explains the causality behind its selection, and outlines a self-validating experimental-to-computational protocol.

    The Causality Behind the Benchmark: Why 2,6-Lutidine- 15 N?

    Selecting a benchmark molecule is not merely about signal strength; it is about probing the specific failure points of computational models. 2,6-Lutidine- 15 N is structurally designed to stress-test DFT algorithms through three mechanistic pathways:

    • Steric Encumbrance and Dispersion Forces: The methyl groups at the 2 and 6 positions create a defined steric cavity around the pyridinic nitrogen. This rigorously tests a functional's ability to accurately calculate non-covalent interactions, steric repulsion, and solvent exclusion zones—features that simple molecules like nitromethane or ammonia completely fail to probe[3].

    • Protonation State Toggling: With a pKa of ~6.6, 2,6-lutidine transitions between its free base and protonated (lutidinium) forms under mild physiological pH changes. This protonation event induces a massive 15 N chemical shift change (often >100 ppm). Capturing this exact shift difference ( Δδ ) is the ultimate test for continuum solvation models (e.g., SMD, PCM) and pKa prediction algorithms[4].

    • Conformational Rigidity: Flexible aliphatic amines introduce conformational averaging, which convolutes the validation of the Gauge-Independent Atomic Orbital (GIAO) calculations[1]. The rigid aromatic ring of 2,6-lutidine isolates the electronic and solvation variables from conformational noise, allowing for unambiguous evaluation of the shielding tensor.

    Objective Comparison: 2,6-Lutidine- 15 N vs. Alternatives

    To justify the integration of 2,6-Lutidine- 15 N into your validation pipeline, we must compare it against standard alternatives used in NMR facilities.

    Benchmark StandardSteric ComplexitySolvation SensitivityAcquisition Time (1D 15 N)Primary Use Case & Limitation
    2,6-Lutidine- 15 N High (2,6-dimethyl cavity)Excellent (Amphiphilic)< 5 minutesIdeal: Validating complex DFT sterics and pKa models.
    Pyridine- 15 N Low (Unobstructed nitrogen)Moderate< 5 minutesIdeal: Basic GIAO validation. Limitation: Fails to test steric dispersion corrections.
    Nitromethane- 15 N NoneLow< 2 minutesIdeal: Universal 0 ppm external reference[5]. Limitation: Too simple for drug-like heterocycle modeling.
    Natural Abundance 2,6-Lutidine HighExcellent12–24+ hoursIdeal: Budget-constrained labs. Limitation: Signal-to-noise ratio is too poor for rapid, multi-solvent benchmarking.

    A Self-Validating Protocol for DFT Benchmarking

    A critical failure point in standard computational protocols is the reliance on absolute calculated shielding values, which are highly susceptible to systematic errors. The following methodology is a self-validating system : by measuring and calculating the shift difference ( Δδ ) between the protonated and deprotonated states of 2,6-Lutidine- 15 N in the exact same solvent, systematic errors in absolute reference shielding cancel out.

    Step 1: Experimental Baseline Acquisition (NMR)
    • Prepare two 0.1 M solutions of 2,6-Lutidine- 15 N in D2​O : adjust one to pH 9.0 (free base) and the other to pH 4.0 (protonated lutidinium).

    • Acquire 1D 15 N NMR spectra using inverse-gated decoupling to suppress Nuclear Overhauser Effects (NOE), ensuring quantitative accuracy.

    • Reference the chemical shifts externally to a capillary of Nitromethane ( CH3​NO2​ ) set to 0.0 ppm[5]. Record the experimental Δδexp​ .

    Step 2: Conformational & Geometric Optimization (DFT)
    • Build the in silico models of the free base and protonated 2,6-lutidine.

    • Optimize geometries using a dispersion-corrected functional (e.g., ω B97X-D/def2-SVP). Causality: The dispersion correction is mandatory to accurately model the spatial orientation of the 2,6-methyl protons relative to the solvent cavity[6].

    • Apply the SMD (Solvation Model based on Density) for water to perfectly mirror the experimental D2​O environment.

    Step 3: GIAO Magnetic Shielding Calculation
    • Calculate the isotropic magnetic shielding tensors ( σiso​ ) using the GIAO method.

    • Utilize the OLYP functional paired with a locally dense basis set (e.g., aug-pcS-3(N)//pc-2). Empirical data demonstrates this combination minimizes the mean absolute error (MAE) for condensed nitrogen heterocycles to ~5.2 ppm[6].

    Step 4: Linear Scaling and Error Analysis
    • Convert the calculated shielding ( σ ) to chemical shift ( δ ) using empirically derived linear scaling factors: δcalc​=Intercept−(Slope×σcalc​) [4].

    • Calculate the computational shift difference: Δδcalc​=δcalc(protonated)​−δcalc(base)​ .

    • Validation Gate: If ∣Δδcalc​−Δδexp​∣<2.0 ppm , the computational model's treatment of electrostatics, sterics, and solvation is successfully validated for downstream drug discovery applications.

    Workflow Visualization

    ValidationWorkflow cluster_exp Experimental Track (15N NMR) cluster_comp Computational Track (DFT) Start Define Validation Target (e.g., Protonation State) Prep Sample Prep: 2,6-Lutidine-15N (pH Titration in D2O) Start->Prep Geom Geometry Optimization (wB97X-D/def2-SVP + SMD) Start->Geom Acq Acquire 15N NMR Spectra (Ref: CH3NO2 at 0 ppm) Prep->Acq Scale Linear Regression & Scaling (δ_calc = a - b * σ_calc) Acq->Scale Experimental δ GIAO GIAO Tensor Calculation (OLYP/pcS-2 + SMD) Geom->GIAO GIAO->Scale Calculated σ Valid Model Validated (Target: Δδ Error < 2.0 ppm) Scale->Valid

    Caption: Parallel experimental and computational workflow for self-validating DFT models using 2,6-Lutidine-15N.

    Quantitative Data: DFT Functional Performance

    When applying the self-validating protocol to 2,6-Lutidine- 15 N, the choice of functional drastically impacts the accuracy of the predicted 15 N chemical shifts. The table below summarizes the expected performance based on benchmark studies of nitrogen-containing heterocycles[4][6].

    DFT FunctionalBasis Set StrategySolvation ModelMean Absolute Error (MAE)Recommendation
    OLYP aug-pcS-3(N)//pc-2SMD (Water)~5.2 ppmHighly Recommended. Best balance of accuracy for N-heterocycles[6].
    PBE0 cc-pVDZPCM~8.5 ppmRecommended. Excellent for general organic workflows.
    B3LYP cc-pVDZNone (Gas Phase)> 15.0 ppmNot Recommended. Fails to account for solvent-induced polarization[4].
    Hartree-Fock (HF) 6-31G(d)PCM> 30.0 ppmObsolete. Lacks electron correlation entirely.

    Conclusion

    Validating computational chemistry models requires experimental data that is as robust and nuanced as the algorithms themselves. By utilizing 2,6-Lutidine- 15 N, researchers can leverage its unique steric encumbrance and pH-sensitive chemical shifts to rigorously benchmark DFT functionals and solvation models. Implementing the self-validating Δδ protocol ensures that your in silico pipeline is grounded in unassailable experimental reality.

    References

    • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry. [Link]

    • Ryczek, J., et al. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC).[Link]

    • Ripmeester, J. A., et al. (2002). Evaluation of Accessible Acid Sites on Solids by 15N NMR Spectroscopy with Di-tert-butylpyridine as Base. The Journal of Physical Chemistry B.[Link]

    • RSC Publishing. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. [Link]

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    Comparative

    In-Depth Technical Guide: Deconstructing the 2,6-Lutidine-15N Certificate of Analysis

    As a Senior Application Scientist, interpreting the Certificate of Analysis (CoA) for a stable isotope-labeled compound requires moving beyond surface-level specifications. is a sterically hindered organic base widely ut...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, interpreting the Certificate of Analysis (CoA) for a stable isotope-labeled compound requires moving beyond surface-level specifications. is a sterically hindered organic base widely utilized in organic synthesis and structural biology[1]. When enriched with the nitrogen-15 isotope (15N), 2,6-Lutidine-15N becomes an indispensable reference standard and molecular probe for Nuclear Magnetic Resonance (NMR) spectroscopy.

    Unlike the highly abundant 14N isotope, which possesses a quadrupole moment (spin I = 1) that broadens NMR signals, 15N has a spin of I = 1/2, yielding sharp, high-resolution resonances[2]. This makes it ideal for interrogating complex hydrogen-bonding networks, protonation states, and pKa dynamics in active pharmaceutical ingredients (APIs), such as in [3].

    This guide objectively compares 2,6-Lutidine-15N with alternative reference standards and provides a self-validating experimental workflow to verify its CoA parameters before deployment in critical drug development assays.

    Part 1: Decoding the Certificate of Analysis (CoA)

    A CoA for a stable isotope-labeled compound must be evaluated on two parallel tracks: Chemical Purity and Isotopic Enrichment [4]. A failure in either metric compromises downstream analytical integrity.

    Chemical Purity (GC-FID or GC-MS)
    • Typical Specification: ≥98.0%

    • Mechanistic Causality: Chemical purity ensures the absence of structurally similar impurities (e.g., 3-methylpyridine or unreacted synthetic precursors). Because 2,6-Lutidine is utilized specifically for its steric hindrance—which prevents nucleophilic attack—the presence of less hindered pyridine derivatives can introduce competing bases into the system. This skews pKa measurements and forms unintended hydrogen bonds that convolute NMR spectra[5].

    Isotopic Enrichment (Atom % 15N)
    • Typical Specification: ≥98.0 atom % 15N

    • Mechanistic Causality: [6]. Incomplete isotopic enrichment drastically reduces the signal-to-noise (S/N) ratio in 15N NMR. Furthermore, a mixture of 14N and 15N species introduces complex isotopic coupling artifacts that disrupt quantitative mass spectrometry and NMR analysis[7].

    Water Content (Karl Fischer Titration)
    • Typical Specification: ≤0.5%

    • Mechanistic Causality: 2,6-Lutidine is highly hygroscopic. Trace water acts as a potent hydrogen bond donor and acceptor. In NMR studies designed to measure subtle N···H–O interactions between an API and the lutidine base, excess water will rapidly exchange protons with the system. This chemical exchange averages the 15N chemical shift, effectively destroying the resolution of the hydrogen bond interaction being measured[5].

    Application Scientist's Note: In my experience, a common pitfall in solid-state NMR (ssNMR) is relying solely on the CoA's chemical purity without independently verifying the water content. Even 0.5% water can alter the crystalline packing of lutidinium salts, shifting the 15N resonance by several ppm and invalidating the reference standard.

    Part 2: Comparative Analysis of NMR Reference Standards

    When designing an NMR experiment to study basicity or hydrogen bonding, selecting the correct reference standard is critical. The table below compares 2,6-Lutidine-15N against common alternatives.

    Reference StandardPrimary Application15N NMR SensitivitySteric HindranceKey Advantage / Disadvantage
    2,6-Lutidine-15N Hydrogen bond & pKa studiesHigh (Sharp I=1/2 lines)High (Blocks nucleophilic attack)Advantage: Ideal pure base for API salt formation without side reactions.
    Unlabeled 2,6-Lutidine Routine organic synthesisVery Low (~0.37% natural abundance)HighDisadvantage: Requires impractically long NMR acquisition times.
    15N-Pyridine Coordination chemistryHighLow (Prone to nucleophilic attack)Advantage: Excellent ligand for transition metals.
    15N-Ammonium Chloride ssNMR chemical shift referencingHighN/A (Inorganic Salt)Advantage: Universal primary solid-state reference standard.

    Part 3: Experimental Workflow for CoA Validation

    To ensure absolute trustworthiness in your data, you must treat the CoA as a baseline, not a guarantee. The following self-validating protocol utilizes NMR to simultaneously verify the chemical purity, isotopic enrichment, and functional integrity of 2,6-Lutidine-15N[8].

    Step-by-Step Methodology

    Step 1: Anhydrous Sample Preparation

    • Transfer the 2,6-Lutidine-15N ampoule into an argon-purged glovebox to prevent atmospheric moisture absorption.

    • Dissolve 10 mg of the standard in 0.6 mL of anhydrous deuterated dichloromethane (CD2Cl2) containing 0.05% TMS as an internal standard.

    • Causality: Utilizing an anhydrous, non-protic solvent prevents rapid proton exchange at the nitrogen atom, which would otherwise obscure 15N-1H scalar couplings and alter the native chemical shift[5].

    Step 2: 1D 1H NMR for Chemical Purity Assessment

    • Acquire a standard 1D 1H NMR spectrum (16 scans, 400 MHz or higher).

    • Integrate the methyl protons (singlet, ~2.5 ppm) and aromatic protons (~7.0-7.5 ppm).

    • Causality: This step self-validates the GC-FID chemical purity stated on the CoA. Any extraneous peaks (e.g., residual solvents or structural isomers) will be immediately visible, ensuring the sample has not degraded post-certification.

    Step 3: 2D 1H-15N HMBC for Isotopic Validation

    • Execute a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range 15N-1H couplings (since 2,6-lutidine lacks direct N-H bonds unless protonated).

    • Causality: HMBC leverages the high gyromagnetic ratio of 1H to indirectly detect the 15N nucleus, drastically reducing acquisition time compared to direct 1D 15N NMR. A strong, singular 15N cross-peak with the methyl protons confirms the isotopic enrichment (>98 atom %) stated on the CoA, while the absence of 14N quadrupolar broadening validates the isotopic purity[2].

    Part 4: Logical Workflow Visualization

    The following diagram illustrates the logical relationship between the CoA parameters and the self-validating analytical workflow required before downstream application.

    CoA_Validation A Raw 2,6-Lutidine-15N Batch Received B GC-MS / GC-FID Chemical Purity >98% A->B Aliquot 1 C 1H/15N NMR & LC-MS Isotopic Enrichment >98% A->C Aliquot 2 D Karl Fischer Titration Water Content <0.5% A->D Aliquot 3 E CoA Certified QA/QC Approval B->E Pass C->E Pass D->E Pass F Downstream Application: Hydrogen Bond & pKa NMR Studies E->F Released for Research

    Workflow for validating 2,6-Lutidine-15N CoA parameters before downstream NMR applications.

    References

    • 2,6-Lutidine | C7H9N | CID 7937 Source: PubChem, National Institutes of Health URL:[Link]

    • An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate Source: CrystEngComm (RSC Publishing) URL:[Link]

    • Confined Water Molecules in Binary Mixtures of Water and 2,6-Lutidine Source: The Journal of Physical Chemistry B / AMOLF URL:[Link]

    • Isotopic Labeling Services & Analytical Data Packages Source: Charles River Laboratories URL:[Link]

    • Protein isotopic enrichment for NMR studies Source: University of Verona URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 2,6-Lutidine-15N

    This document provides a detailed protocol for the safe handling and disposal of 2,6-Lutidine-15N, a crucial reagent in advanced organic synthesis. As researchers and drug development professionals, our commitment to saf...

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed protocol for the safe handling and disposal of 2,6-Lutidine-15N, a crucial reagent in advanced organic synthesis. As researchers and drug development professionals, our commitment to safety is paramount, extending from the bench to the final disposal of chemical waste. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

    It is important to note that the presence of the stable nitrogen-15 (¹⁵N) isotope does not alter the chemical reactivity or hazardous properties of the molecule. Therefore, the disposal procedures for 2,6-Lutidine-15N are identical to those for standard 2,6-Lutidine.

    Hazard Identification and Characterization

    2,6-Lutidine is classified as a hazardous substance, and a thorough understanding of its properties is the foundation of safe handling. It is a flammable liquid that is harmful if swallowed and causes significant skin and eye irritation.[1][2][3] Its vapors are heavier than air and can form explosive mixtures, posing a serious fire risk if not handled in a controlled environment.[2]

    The primary hazards are summarized below:

    • Flammability: A Category 3 flammable liquid with a flash point of approximately 33-37°C.[1][3] It must be kept away from all sources of ignition.[2][3]

    • Toxicity: Harmful if ingested (Acute Toxicity, Oral, Category 4).[1][2][3]

    • Irritation: Causes serious eye irritation and skin irritation.[1][2][3]

    • Incompatibility: Reacts with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[1]

    • Hazardous Decomposition: Thermal decomposition can release toxic fumes, including oxides of nitrogen, carbon monoxide, and cyanide.[1][3]

    For quick reference, the key physicochemical and hazard data are presented in the table below.

    PropertyValueSource(s)
    Chemical Name 2,6-Dimethylpyridine (2,6-Lutidine)[4]
    CAS Number 108-48-5[1][2][4]
    Molecular Formula C₇H₉N[5][6]
    Molar Mass 107.15 g/mol [4][6]
    Appearance Colorless to yellow oily liquid[1][4]
    Flash Point 33°C (91.4°F) closed cup[1]
    Boiling Point 143-145°C[1]
    GHS Hazard Class Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A[1][2][7]
    US EPA Waste Code D001 (Ignitable)[3]

    Personnel Protection and Safe Handling

    Before handling 2,6-Lutidine-15N, it is mandatory to use appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

    • Hand Protection: Due to the risk of skin absorption, glove selection is critical. For full contact, Viton gloves (0.70 mm) are recommended for their long breakthrough time (>480 min). For splash contact, butyl rubber gloves (0.70 mm) are acceptable.[1]

    • Eye and Face Protection: Chemical safety goggles in combination with a face shield must be worn to protect against splashes.[1]

    • Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[1][8] Contaminated clothing must be removed immediately and laundered before reuse.[1]

    • Engineering Controls: All handling of 2,6-Lutidine-15N must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[8] Eyewash stations and safety showers must be readily accessible.[1]

    Step-by-Step Waste Collection and Segregation Protocol

    Proper segregation is the most critical step in the waste disposal workflow to prevent dangerous chemical reactions. Under no circumstances should this chemical be poured down the drain or disposed of with regular trash.[8]

    • Designate a Waste Container: Use a clearly marked, chemically compatible container for collecting waste 2,6-Lutidine-15N. The container must have a secure, sealable lid.[8]

    • Collect All Waste Streams: This includes not only the neat liquid and reaction residues but also any contaminated materials such as pipette tips, wipes, and absorbent pads used during cleanup.

    • Label the Container Immediately: The waste container must be labeled clearly and accurately before any waste is added. The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "Waste 2,6-Lutidine-15N".[8]

      • A clear indication of the hazards: "Flammable Liquid," "Harmful," "Irritant".[8]

    • Segregate from Incompatibles: Keep the 2,6-Lutidine-15N waste container separate from incompatible waste streams, especially those containing strong acids or oxidizing agents, to prevent exothermic or violent reactions.[1][8]

    • Store Securely: Store the sealed waste container in a designated satellite accumulation area. This location must be a cool, dry, and well-ventilated space, such as a flame-proof cabinet, away from heat, direct sunlight, and ignition sources.[1][8]

    Spill and Emergency Procedures

    In the event of an accidental release, a swift and correct response is crucial to ensure personnel safety.

    Spill Cleanup Protocol:

    • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[8]

    • Control Ignition Sources: Shut off all possible sources of ignition, including open flames, hot plates, and electrical equipment.[1]

    • Ensure Ventilation: Increase ventilation in the area, preferably under a fume hood.

    • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a 1:1:1 mixture of sodium carbonate, bentonite, and sand.[8]

    • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[1][3] Decontaminate the area and all equipment used for cleanup.

    First Aid for Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[1] If irritation occurs, seek medical attention.[1]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention if irritation persists.[1]

    • Ingestion: Rinse mouth with water. Call a POISON CENTER or physician if you feel unwell.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]

    Final Disposal Pathway

    The final disposal of 2,6-Lutidine-15N waste must comply with all local, state, and federal regulations.[1][9] This process is managed through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.

    The workflow below outlines the decision-making process from waste generation to final disposal.

    G start Waste 2,6-Lutidine-15N Generated spill Is there a spill? start->spill routine_collection Collect liquid waste and contaminated solid items (e.g., wipes, tips) spill->routine_collection No spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain with Inert Absorbent 4. Collect with Non-Sparking Tools spill->spill_procedure Yes containerize Place in a designated, compatible, and sealed hazardous waste container routine_collection->containerize spill_procedure->containerize label_waste Label Container: - 'Hazardous Waste' - 'Waste 2,6-Lutidine-15N' - List Hazards (Flammable, etc.) containerize->label_waste store_waste Store in cool, dry, ventilated secondary containment area away from ignition sources label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End of Waste Lifecycle contact_ehs->end Professional Disposal (Incineration)

    Caption: Disposal workflow for 2,6-Lutidine-15N waste.

    The universally accepted and environmentally responsible method for the final disposal of pyridine-based wastes is high-temperature incineration at a licensed and approved facility.[2][9] This process ensures the complete destruction of the hazardous compound.

    By adhering to these protocols, you contribute to a safe laboratory environment and ensure that your research is conducted with the highest standards of safety and regulatory compliance.

    References

    • Sdfine. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

    • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Lutidine. Retrieved from [Link]

    • Resonance Specialties Limited. (n.d.). Material Safety Data Sheet: 2,6 Lutidine. Retrieved from [Link]

    • Shakambari. (n.d.). Material Safety Data Sheet: 2,6 Lutidine. Retrieved from [Link]

    • Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

    • University of California, Santa Cruz. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

    • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2,6-Lutidine. Retrieved from [Link]

    • Fisher Scientific. (2023, September 25). Safety Data Sheet: 2,6-Lutidine. Retrieved from [Link]

    Sources

    Handling

    Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,6-Lutidine-15N

    This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,6-Lutidine-15N. The isotopic labeling with ¹⁵N does not alter the chemical's fundame...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,6-Lutidine-15N. The isotopic labeling with ¹⁵N does not alter the chemical's fundamental hazards; therefore, all safety and handling procedures applicable to 2,6-Lutidine must be strictly followed. This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence to ensure the highest level of laboratory safety.

    Hazard Assessment: The 'Why' Behind the Protocol

    Understanding the inherent risks of 2,6-Lutidine is critical to appreciating the necessity of the prescribed personal protective equipment (PPE). Its hazards are multifaceted, requiring a multi-layered defense strategy.

    • Flammability: 2,6-Lutidine is a flammable liquid and vapor with a flashpoint of approximately 33-37°C (91-99°F).[1][2][3] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[4] This necessitates handling away from all ignition sources and using equipment designed to prevent static discharge and sparks.[1][5][6]

    • Acute Toxicity and Skin Absorption: The compound is harmful if swallowed and can be readily absorbed through the skin.[1][4][6][7][8] Prolonged contact, such as from saturated clothing, may lead to systemic poisoning with symptoms including headache, dizziness, and nausea.[1] This dermal absorption risk is a primary driver for mandatory glove and body protection.

    • Corrosivity and Irritation: 2,6-Lutidine causes serious eye irritation and skin irritation.[1][4][5][6][7][8][9] Vapors can also irritate the respiratory tract.[1][6][8] The potential for severe eye damage from a direct splash is high, making robust eye and face protection non-negotiable.

    Core PPE Protocols: A Task-Based Approach

    The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following protocols are designed to provide a clear, risk-stratified approach to safety.

    Primary Barrier: Engineering Controls

    Before any PPE is considered, the primary line of defense is the use of proper engineering controls. All handling of 2,6-Lutidine-15N must be conducted within a certified chemical fume hood to control flammable and toxic vapors.[5][9] The fume hood's exhaust ventilation is crucial for minimizing inhalation exposure.[4] Ensure eyewash stations and safety showers are readily accessible and unobstructed near the workstation.[4]

    PPE Selection and Specifications

    The following table summarizes the minimum PPE requirements for common laboratory scenarios involving 2,6-Lutidine-15N.

    ScenarioEye/Face ProtectionHand Protection (Glove Type)Body ProtectionRespiratory Protection
    Low-Volume Handling (e.g., preparing solutions <100mL in a fume hood)Chemical safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards)[1][10]Splash Contact: Butyl rubber or Nitrile gloves.[1][4] Check manufacturer compatibility.Flame-resistant lab coat, closed-toe shoes.Not required if handled exclusively within a certified and properly functioning chemical fume hood.
    High-Volume Transfer/Dispensing (e.g., pouring >100mL, charging a reactor)Chemical safety goggles AND a full-face shield.[1][4]Extended/Full Contact: Viton® gloves (Breakthrough Time: >480 min).[4] Consider double-gloving.Chemical-resistant apron over a flame-resistant lab coat, chemical-resistant boots.[1][4][11]A NIOSH-approved respirator with an organic vapor cartridge (Type A, Brown) may be necessary if there is a risk of exceeding exposure limits, even within a fume hood.[1][3][4]
    Spill Cleanup Chemical safety goggles AND a full-face shield.[1][4]Extended/Full Contact: Viton® gloves.[4]Chemical-resistant, impervious clothing and boots.[1][4]Self-Contained Breathing Apparatus (SCBA) for large spills or in poorly ventilated areas.[4] For small, controlled spills in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1][3]

    Operational and Disposal Plans

    Adherence to a strict, step-by-step workflow is essential for minimizing risk.

    Safe Handling and Dispensing Workflow

    This workflow outlines the critical steps for safely dispensing the chemical.

    G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood is Operational (Check Airflow Monitor) prep2 Assemble All Materials (Vessels, Absorbents, Tools) prep1->prep2 prep3 Don Required PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Ground/Bond Dispensing Container and Receiving Vessel prep3->handle1 handle2 Use Non-Sparking Tools to Open Container handle1->handle2 handle3 Dispense Slowly to Minimize Splashing handle2->handle3 handle4 Securely Close Both Containers Immediately handle3->handle4 clean1 Wipe Down Work Surface with Appropriate Solvent handle4->clean1 clean2 Segregate and Label Waste (Liquid, Solid, PPE) clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

    Sources

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